molecular formula C10H10 B087150 1,3-Divinylbenzene CAS No. 108-57-6

1,3-Divinylbenzene

Cat. No.: B087150
CAS No.: 108-57-6
M. Wt: 130.19 g/mol
InChI Key: PRJNEUBECVAVAG-UHFFFAOYSA-N
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Description

1,3-Divinylbenzene ( 108-57-6) is a high-purity, liquid organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol . This meta-isomer of divinylbenzene is stabilized with TBC and is provided at a purity of >98.0%, confirmed by GC analysis . It is characterized by a boiling point of 211 °C and a specific gravity of 0.93 at 20°C . In polymer science, this compound serves as a fundamental building block for creating crosslinked network structures. It is a crucial monomer in the synthesis of hyperbranched and crosslinked polymers through mechanisms such as anionic self-condensing vinyl polymerization (SCVP) . Its dual vinyl groups allow it to act as a versatile crosslinker in the preparation of styrene-divinylbenzene copolymers, which are the foundational matrix for ion-exchange resins and Merrifield resins used in solid-phase peptide synthesis . The compound's reactivity also facilitates the creation of well-defined star-branched polymers and functional block copolymers when used in living anionic polymerization with specially designed initiator systems . For optimal stability, this product must be stored refrigerated (0-10°C) and is sensitive to heat . According to GHS guidelines, it carries several hazard statements, including potential damage to organs through prolonged exposure, suspected carcinogenic effects, and skin and eye irritation . Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment (PPE) and safety protocols must be adhered to when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(ethenyl)benzene
Source PubChem
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InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2
Source PubChem
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InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
Source PubChem
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Related CAS

25989-96-2
Record name Benzene, 1,3-diethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID30110020
Record name 1,3-Diethenylbenzene
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Molecular Weight

130.19 g/mol
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CAS No.

108-57-6, 68987-41-7
Record name m-Divinylbenzene
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Record name 1,3-Diethenylbenzene
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Record name Benzene, ethylenated
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Record name 1,3-Diethenylbenzene
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Record name Benzene, ethylenated
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Record name 1,3-divinylbenzene
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Record name M-DIVINYLBENZENE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Divinylbenzene: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a key bifunctional monomer widely utilized in polymer science. This document details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role as a crosslinking agent. Experimental methodologies are provided for key processes involving this compound.

Chemical Structure and Identification

This compound (m-DVB) is an organic compound with the chemical formula C₁₀H₁₀.[1] Its structure consists of a benzene ring substituted with two vinyl groups at the meta positions.[1] This arrangement of two reactive vinyl groups makes it a crucial component in the formation of crosslinked polymers.[2] Commercial divinylbenzene is often supplied as a mixture of the meta and para isomers, along with corresponding ethylvinylbenzene isomers.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name1,3-diethenylbenzene[4]
Synonymsm-Divinylbenzene, m-Vinylstyrene[4][5]
CAS Number108-57-6[1][4]
Molecular FormulaC₁₀H₁₀[1][4]
Molecular Weight130.19 g/mol [1][6]
InChI KeyPRJNEUBECVAVAG-UHFFFAOYSA-N[4][5]
SMILESC=Cc1cccc(C=C)c1[5]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][7] It is known for its high reactivity, particularly its tendency to undergo polymerization, which can be violent if not inhibited.[6][8] For this reason, it is typically stored with an inhibitor such as p-tert-butylcatechol.[9]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical State Liquid[1]
Appearance Colorless to straw-colored liquid[6][7]
Melting Point -66.9 °C (-88.4 °F)[1]
Boiling Point 195 °C (383 °F) at 760 mmHg[1][6]
Density 0.909 g/cm³ at 20 °C[1]
Vapor Pressure 0.7 mmHg at 25 °C[6][7]
Flash Point 61.7 °C (143 °F)[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, hexane, and toluene.[1][6][10]
Refractive Index (n20/D) 1.561[9][10]
Autoignition Temperature 470 °C (878 °F)[9]
Explosive Limits LEL: 1.1%, UEL: 6.2%[6]

Synthesis of this compound

The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of diethylbenzene isomers in the vapor phase.[3][11] This process is typically carried out at high temperatures in the presence of a catalyst, often iron oxide-based.[12]

This protocol is a generalized procedure based on common industrial practices.

Materials:

  • 1,3-Diethylbenzene (DEB)

  • Dehydrogenation catalyst (e.g., iron(III) oxide, often promoted with potassium oxide)[3]

  • Steam (as a diluent)

  • Nitrogen (for inert atmosphere)

Equipment:

  • Fixed-bed flow reactor

  • Furnace with temperature controller

  • Condenser

  • Gas-liquid separator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the fixed-bed reactor with the dehydrogenation catalyst.

  • Purge the system with nitrogen to remove air.

  • Heat the reactor to the reaction temperature, typically between 550-650 °C.[3]

  • Introduce steam into the reactor. The weight ratio of water to diethylbenzene is generally maintained between 2:1 and 5:1.[3]

  • Feed the 1,3-diethylbenzene into the reactor at a controlled liquid hourly space velocity (LHSV), typically in the range of 0.05-0.3 h⁻¹.[3]

  • The reaction product gas exiting the reactor is passed through a condenser to cool it.[11]

  • The condensed liquid is collected in a gas-liquid separator.

  • The organic phase, containing this compound, unreacted 1,3-diethylbenzene, ethylvinylbenzene, and other byproducts, is separated from the aqueous phase.

  • The product mixture is then purified, typically by vacuum distillation, to isolate the this compound.

  • The composition of the product mixture can be analyzed using gas chromatography.[12]

G Synthesis of this compound cluster_reactants Reactants cluster_reactor Reaction cluster_separation Separation & Purification cluster_products Products DEB 1,3-Diethylbenzene Reactor Fixed-Bed Reactor (550-650 °C) Fe₂O₃/K₂O Catalyst DEB->Reactor Steam Steam (Diluent) Steam->Reactor Condenser Condenser Reactor->Condenser Product Gas Separator Gas-Liquid Separator Condenser->Separator Distillation Vacuum Distillation Separator->Distillation Organic Phase DVB This compound Distillation->DVB Byproducts Byproducts (Ethylvinylbenzene, etc.) Distillation->Byproducts

Caption: Workflow for the synthesis of this compound.

Applications in Polymer Science

The primary application of this compound is as a crosslinking agent in the production of polymers.[1][2] Its two vinyl groups can participate in polymerization reactions, forming a three-dimensional network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[2]

One of the most significant uses of this compound is in the copolymerization with styrene to produce crosslinked polystyrene beads. These beads are the precursors for the manufacturing of ion-exchange resins, which are crucial in water purification and separation processes.[1][2]

This procedure describes a typical suspension polymerization method.

Materials:

  • Styrene (monomer)

  • This compound (crosslinker)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent/stabilizer)

  • Toluene or another inert solvent (porogen, to create pores)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

Procedure:

  • Prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 0.2% w/v) in deionized water in the reaction flask.

  • Prepare the organic phase by mixing styrene, this compound, benzoyl peroxide, and the porogen (toluene). The amount of DVB typically ranges from 5% to 60% of the monomer mixture.

  • Heat the aqueous phase to the desired reaction temperature (e.g., 80 °C) with continuous stirring (e.g., 360 rpm) to create a stable suspension.[5]

  • Slowly add the organic phase to the stirred aqueous phase. The stirring speed is critical for controlling the size of the monomer droplets, which will become the polymer beads.

  • Maintain the reaction at temperature for several hours (e.g., 24 hours) to ensure complete polymerization.[5]

  • After the reaction is complete, the resulting polymer beads are filtered and washed extensively with hot water and then with a solvent like ethanol to remove unreacted monomers and the porogen.[5]

  • The beads are then dried in an oven at a moderate temperature (e.g., 50 °C).[5]

G Suspension Polymerization of S-DVB cluster_phases Phase Preparation cluster_polymerization Polymerization cluster_workup Product Workup Aqueous Aqueous Phase: Water + Poly(vinyl alcohol) Reactor Reactor with Stirring (e.g., 80 °C, 24h) Aqueous->Reactor Organic Organic Phase: Styrene + DVB + Initiator + Porogen Organic->Reactor Filtration Filtration Reactor->Filtration Polymer Slurry Washing Washing (Hot Water, Ethanol) Filtration->Washing Drying Drying (e.g., 50 °C) Washing->Drying Product Porous S-DVB Beads Drying->Product

Caption: Workflow for the synthesis of S-DVB copolymer beads.

The S-DVB beads can be functionalized to create ion-exchange resins. For cation-exchange resins, this is typically achieved through sulfonation.

Materials:

  • Dried Styrene-Divinylbenzene copolymer beads

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (swelling agent)

Equipment:

  • Reaction flask with a stirrer

  • Temperature-controlled oil bath

  • Filtration apparatus

Procedure:

  • Swell the dry S-DVB beads in dichloromethane for approximately 30 minutes.[6]

  • Remove the dichloromethane and add concentrated sulfuric acid to the swollen beads.[6]

  • Heat the mixture in an oil bath to the desired temperature (e.g., 70 °C) and maintain for a specific duration (e.g., 0-210 minutes) with periodic shaking. The reaction time determines the degree of sulfonation.[6]

  • After the reaction, cool the mixture and carefully filter the sulfonated resin.

  • Wash the resin beads thoroughly with excess deionized water until the washings are neutral (pH 7).[6]

  • Dry the resulting cation-exchange resin at a moderate temperature (e.g., 50 °C for 6 hours).[6]

G Sulfonation of S-DVB Beads Start S-DVB Beads Swelling Swell beads in Dichloromethane Start->Swelling Sulfonation React with conc. H₂SO₄ (e.g., 70 °C) Swelling->Sulfonation Washing Wash with Deionized Water (until neutral pH) Sulfonation->Washing Drying Dry beads (e.g., 50 °C) Washing->Drying End Cation-Exchange Resin Drying->End

Caption: Logical workflow for the sulfonation of S-DVB beads.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[13][14][15] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[13] Due to its tendency to polymerize, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13][15] The presence of an inhibitor is crucial for safe storage.[6]

In case of exposure:

  • Skin contact: Immediately wash the affected area with soap and plenty of water.[13]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

  • Inhalation: Move the person to fresh air.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[13]

References

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for 1,3-divinylbenzene (1,3-DVB), a crucial crosslinking agent in the production of various polymers, including ion-exchange resins and specialty polymers for pharmaceutical applications. This document details the prevalent industrial synthesis route, purification strategies to isolate the meta-isomer, and analytical techniques for quality control.

Synthesis of this compound via Catalytic Dehydrogenation

The primary industrial method for producing divinylbenzene is the catalytic dehydrogenation of the corresponding diethylbenzene isomers.[1] For the synthesis of this compound, the starting material is 1,3-diethylbenzene. This endothermic reaction is typically carried out at high temperatures in the presence of a catalyst and steam, which serves as a diluent and heat carrier.[2][3]

The overall reaction is as follows:

C₆H₄(C₂H₅)₂ → C₆H₄(CH=CH₂)₂ + 2H₂

Reaction Parameters and Quantitative Data

The efficiency of the dehydrogenation process is influenced by several factors, including temperature, catalyst composition, and the steam-to-diethylbenzene ratio. Iron oxide-based catalysts, often promoted with other metals, are commonly employed.[2] High temperatures favor the reaction equilibrium towards the products.[2]

ParameterTypical Value/RangeNotes
Starting Material 1,3-DiethylbenzenePurity of the starting material will affect the final product composition.
Catalyst Iron oxide-based (e.g., Fe₂O₃/Al₂O₃, often with promoters like K₂O)[4]The catalyst enhances the reaction rate and selectivity.
Reaction Temperature 600 - 700 °C[4]Higher temperatures increase conversion but can also lead to side reactions.
Pressure Atmospheric pressure[4]
Steam to Diethylbenzene Ratio (S/D) 2:1 to 4:1 by weight[5]Steam helps to reduce the partial pressure of the hydrocarbons and prevent coke formation on the catalyst.
Conversion of Diethylbenzene 70 - 90%[5]
Selectivity to Divinylbenzene ≥ 40% by weight[5]The product mixture also contains ethylvinylbenzene as a major byproduct.[2]
Purity of Crude Product Variable, contains 1,3-DVB, 1,3-ethylvinylbenzene, unreacted 1,3-diethylbenzene, and other byproducts.
Experimental Protocol: Laboratory-Scale Dehydrogenation of 1,3-Diethylbenzene

This protocol is a representative laboratory-scale procedure for the dehydrogenation of 1,3-diethylbenzene.

Materials:

  • 1,3-Diethylbenzene (≥98% purity)

  • Dehydrogenation catalyst (e.g., iron oxide on alumina support)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube (e.g., 1 cm inner diameter, 30 cm length)[3]

  • Syringe pumps for liquid feed

  • Preheater/evaporator

  • Condenser

  • Gas-liquid separator

  • Collection flask

Procedure:

  • Pack the reactor tube with a known amount of the dehydrogenation catalyst, securing it with quartz wool plugs.

  • Place the reactor tube in the tube furnace and connect the gas lines.

  • Purge the system with nitrogen gas to establish an inert atmosphere.

  • Heat the furnace to the desired reaction temperature (e.g., 620 °C).[3]

  • Set the syringe pumps to deliver 1,3-diethylbenzene and deionized water at the desired flow rates to achieve the target steam-to-diethylbenzene ratio.

  • Pass the liquid feeds through a preheater/evaporator to ensure complete vaporization before entering the reactor.

  • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the organic and aqueous phases.

  • Collect the condensate in a gas-liquid separator.

  • Separate the organic layer, which contains this compound, 1,3-ethylvinylbenzene, unreacted 1,3-diethylbenzene, and other byproducts.

  • Analyze the organic product mixture using gas chromatography (GC) to determine the conversion and selectivity.

Purification of this compound

The crude product from the dehydrogenation reaction is a mixture of divinylbenzene isomers, ethylvinylbenzene isomers, and unreacted diethylbenzene. The separation of this compound from this mixture is challenging due to the close boiling points of the components and the high reactivity of divinylbenzene, which can readily polymerize at elevated temperatures.[6]

Purification via Complexation with Cuprous Chloride

One effective method for separating divinylbenzene isomers is through reversible complexation with cuprous salts, such as cuprous chloride (CuCl). This method exploits the differential ability of the isomers to form coordination complexes with the cuprous salt.

Experimental Protocol: Purification of 1,3-DVB using Cuprous Chloride

This protocol is based on the principle of selective complexation.

Materials:

  • Crude divinylbenzene mixture

  • Cuprous chloride (CuCl)

  • Aqueous ammonia or hydrochloric acid

  • Toluene or other suitable organic solvent

  • Inhibitor (e.g., 4-tert-butylcatechol)

Equipment:

  • Reaction vessel with stirrer and temperature control

  • Buchner funnel and filter flask

  • Separatory funnel

Procedure:

Part A: Preparation of Cuprous Chloride (if not commercially available in high purity)

  • In a round-bottomed flask, combine 10g of copper sulfate, 5g of sodium chloride, 8g of copper turnings, and 20 ml of concentrated hydrochloric acid.[3]

  • Heat the mixture gently with occasional shaking until the blue color of the cupric ions disappears, and a straw-colored solution is obtained.[3]

  • Transfer the hot solution to a beaker containing 5g of sodium sulfite in 400 ml of water to precipitate white cuprous chloride.[3]

  • Filter the precipitate, wash with water containing a small amount of sulfurous acid, followed by alcohol and ether, and dry under vacuum.[3] Store the purified CuCl in a tightly sealed container to prevent oxidation.

Part B: Separation of this compound

  • In a reaction vessel under a nitrogen atmosphere, prepare a solution of cuprous chloride in aqueous ammonia or an acidic solution.

  • Cool the cuprous chloride solution to a specific temperature range to favor the complexation of one isomer over the other. For instance, lower temperatures may favor the complexation of the para-isomer.

  • Add the crude divinylbenzene mixture to the cuprous chloride solution with stirring. A solid complex will precipitate.

  • Stir the mixture for a defined period (e.g., 30 minutes to 1 hour) while maintaining the temperature.

  • Separate the precipitated complex by filtration. The filtrate will be enriched in the less reactive isomer (in this case, potentially the meta-isomer).

  • To recover the divinylbenzene from the solid complex, it can be decomposed by heating in the presence of a solvent like toluene to around 80 °C.

  • The solid cuprous chloride can be recovered by filtration, and the purified divinylbenzene isomer is obtained from the filtrate after removal of the solvent.

  • The filtrate from step 5, enriched in this compound, can be further purified by fractional distillation under vacuum in the presence of a polymerization inhibitor.

Purification by Fractional Distillation

While challenging, fractional distillation under reduced pressure and in the presence of a polymerization inhibitor can be used to separate the components of the crude product mixture.[6]

ParameterRecommended ConditionReason
Pressure Vacuum (reduced pressure)Lowers the boiling points of the components, reducing the risk of polymerization.
Inhibitor e.g., 4-tert-butylcatechol (TBC)Prevents the polymerization of divinylbenzene at elevated temperatures.
Distillation Column High-efficiency packed or tray columnTo achieve good separation of components with close boiling points.

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for determining the purity of this compound and for monitoring the synthesis and purification processes.

Gas Chromatography (GC)

Gas chromatography, typically with a flame ionization detector (GC-FID), is a widely used technique for analyzing the composition of the reaction mixture and the final product.[1][7]

Experimental Protocol: GC-FID Analysis of this compound

Equipment:

  • Gas chromatograph with FID

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5, RXI-5Sil MS)[1]

  • Autosampler

Chromatographic Conditions:

ParameterExample Condition
Column RXI-5Sil MS (30m x 0.32mm i.d.)[1]
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Start at a lower temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.
Sample Preparation Dilute the sample in a suitable solvent (e.g., toluene, dichloromethane).
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of divinylbenzene isomers and other related impurities.

Experimental Protocol: HPLC Analysis of Divinylbenzene Isomers

Equipment:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, or specialized columns)

  • Autosampler

Chromatographic Conditions:

ParameterExample Condition
Column SUPLEX PKB-100, 5 µm, 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (50:50)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in acetone.

Process Visualization

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the industrial production and purification of this compound.

Divinylbenzene_Workflow cluster_synthesis Synthesis Stage cluster_separation Separation and Purification Stage DEB 1,3-Diethylbenzene Reactor Dehydrogenation Reactor (600-700 °C, Fe-based catalyst) DEB->Reactor Steam Steam Steam->Reactor Condenser Condenser Reactor->Condenser Crude Product Gas Separator Gas-Liquid Separator Condenser->Separator Liquid Mixture Purification Purification Unit (e.g., Complexation or Distillation) Separator->Purification Crude Organic Mixture Product Purified this compound Purification->Product Byproducts Byproducts (Ethylvinylbenzene, etc.) Purification->Byproducts

Caption: Workflow for this compound Synthesis and Purification.

This diagram outlines the key steps, starting from the raw materials (1,3-diethylbenzene and steam) entering the dehydrogenation reactor. The resulting crude product gas is then condensed and separated. The crude organic mixture undergoes a final purification step to yield the desired this compound product and separate the byproducts.

References

Spectroscopic Profile of 1,3-Divinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Divinylbenzene (CAS No. 108-57-6), a key monomer in the production of crosslinked polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and vinylic regions.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constants (J) [Hz]Assignment
7.46sH-2
7.36d7.6H-4, H-6
7.27t7.6H-5
6.72dd17.6, 10.9H-1'
5.79d17.6H-2'a (trans)
5.28d10.9H-2'b (cis)

Note: Assignments are based on typical chemical shifts and coupling patterns for similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'dd' denotes doublet of doublets.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) [ppm]Assignment
137.9C-1, C-3
136.8C-1'
128.8C-5
126.1C-4, C-6
124.3C-2
114.3C-2'

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for aromatic and vinyl C-H bonds, as well as C=C double bonds.

Wavenumber (cm⁻¹)Transmittance (%)Assignment
308975Aromatic C-H stretch
301282Vinylic C-H stretch
163055C=C vinyl stretch
159960C=C aromatic stretch
148368Aromatic ring vibration
99045Vinylic C-H bend (out-of-plane)
90830Vinylic C-H bend (out-of-plane)
78550Aromatic C-H bend (out-of-plane)
69648Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is obtained using electron ionization (EI).

m/zRelative Intensity (%)Assignment
130100[M]⁺ (Molecular Ion)
12985[M-H]⁺
11550[M-CH₃]⁺
10430[M-C₂H₂]⁺
7740[C₆H₅]⁺
5125[C₄H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

  • A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin liquid film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

  • The sample is placed in the IR beam path.

  • The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

  • A small volume (e.g., 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities.

Data Acquisition:

  • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq FTIR Spectrum Acquisition Prep_IR->IR_Acq MS_Acq GC-MS Data Acquisition Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values) MS_Acq->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Physical properties of 1,3-Divinylbenzene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,3-Divinylbenzene, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid.[1][2] It is recognized by its characteristic aromatic odor.[1] This compound is a key monomer in the production of cross-linked polymers and ion-exchange resins. An accurate understanding of its physical properties is crucial for its application in synthesis and material science.

Data Summary

The following table summarizes the key physical properties of this compound based on collated data.

Physical PropertyValueUnitsConditionsSource(s)
Boiling Point 195°Cat 760 mmHg (lit.)[1][3][4]
383°Fat 760 mmHg[5]
468.15K[1]
Density 0.9000g/cm³[1]
0.93(Specific Gravity)[5]
0.9250[6]
0.914g/mLat 25 °C[4]

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound can be achieved through several established experimental methods. Below are detailed protocols for these determinations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-boiling point method is often employed.[1]

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) to ensure uniform heating.[4]

  • Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be visible as a steady stream of bubbles emerging from the open end of the capillary tube.[7]

  • Boiling Point Measurement: The heat source is removed once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[4]

  • Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure differs.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this can be determined with high precision using a pycnometer or by the principle of buoyancy.

Methodology: Density Determination using a Pycnometer

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

  • Sample Filling: The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

  • Weighing: The filled pycnometer is weighed again.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

Logical Relationship Diagram

The following diagram illustrates the relationship between the substance and its measured physical properties.

G Relationship between Substance and Physical Properties substance This compound property1 Boiling Point substance->property1 has property2 Density substance->property2 has method1 Experimental Determination (e.g., Micro-Boiling Point) property1->method1 determined by method2 Experimental Determination (e.g., Pycnometry) property2->method2 determined by data1 195 °C at 760 mmHg method1->data1 yields data2 0.90 - 0.93 g/cm³ method2->data2 yields

Caption: Logical flow from substance to its physical properties and their determination.

References

An In-Depth Technical Guide to the Solubility of 1,3-Divinylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Divinylbenzene (1,3-DVB), a key crosslinking agent and monomer in polymer synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and the formulation of polymer-based materials. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides logical frameworks for understanding solubility principles.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₁₀. It consists of a benzene ring substituted with two vinyl groups at the meta positions. This bifunctionality allows it to act as a potent crosslinking agent, forming rigid and porous polymer networks with enhanced mechanical and thermal stability. Its primary applications are in the production of ion-exchange resins, chromatography materials, and specialty polymers.

Solubility Profile of this compound

Based on available literature, this compound, being a nonpolar aromatic hydrocarbon, exhibits solubility characteristics largely governed by the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and shows limited to no solubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Commercial divinylbenzene is often a mixture of isomers (meta- and para-) and ethylvinylbenzene, which can influence its solubility properties. One source indicates that a commercial mixture containing 55% divinylbenzene is infinitely soluble in acetone, carbon tetrachloride, benzene, and ethanol[1]. However, for pure this compound, the solubility is often described qualitatively.

The following table summarizes the known qualitative and semi-quantitative solubility of this compound in various common organic solvents.

Solvent ClassSolventSolubility DescriptionCitation
Alcohols MethanolSlightly Soluble[2]
EthanolMiscible / Soluble[3][4]
Ketones AcetoneInfinitely Soluble (for 55% DVB mixture)[1]
Ethers Diethyl EtherMiscible / Soluble[3][4]
Aromatic Hydrocarbons TolueneSoluble[5]
BenzeneInfinitely Soluble (for 55% DVB mixture)[1]
Aliphatic Hydrocarbons HexaneSoluble[5]
Halogenated Solvents ChloroformSparingly Soluble[2]
Carbon TetrachlorideInfinitely Soluble (for 55% DVB mixture)[1]
Aqueous WaterInsoluble / Virtually Insoluble[3][5]

Note: "Miscible" implies that the two liquids are completely soluble in each other at all proportions. "Infinitely Soluble" is used here as reported in the source for a commercial DVB mixture.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: Generally, the solubility of organic compounds increases with temperature.

  • Purity of 1,3-DVB: The presence of other isomers (p-divinylbenzene) and ethylvinylbenzene in technical grade DVB can affect the overall solubility.

  • Solvent Polarity: As a nonpolar molecule, 1,3-DVB dissolves best in nonpolar solvents.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the cited literature, a general methodology based on the principles of solubility testing for liquid solutes can be outlined. The following is a generalized "shake-flask" method adapted for a liquid solute like 1,3-DVB.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Preparation of Standards: Prepare a series of standard solutions of 1,3-DVB in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: In a series of sealed vials, add a known excess amount of this compound to a precise volume of the solvent.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved 1,3-DVB to settle. For emulsions or fine dispersions, centrifugation can be used to facilitate phase separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

  • Filtration: Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of 1,3-DVB.

  • Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using GC-FID or HPLC. Compare the peak area of 1,3-DVB in the sample to the calibration curve to determine its concentration in the saturated solution.

  • Data Reporting: The solubility is reported as the concentration of 1,3-DVB in the saturated solution, typically in units of g/100 mL or mol/L, at the specified temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

G start Start: Define Solute (1,3-DVB) and Solvent prep_standards Prepare Standard Solutions of 1,3-DVB start->prep_standards prep_samples Prepare Supersaturated Samples (Excess 1,3-DVB in Solvent) start->prep_samples analyze Analyze Filtrate via GC/HPLC prep_standards->analyze equilibrate Equilibrate Samples at Constant Temperature with Agitation prep_samples->equilibrate phase_sep Phase Separation (Settling/Centrifugation) equilibrate->phase_sep sample Withdraw Aliquot of Supernatant phase_sep->sample filter Filter Supernatant sample->filter filter->analyze calculate Calculate Concentration from Calibration Curve analyze->calculate end_node End: Report Solubility at Specified Temperature calculate->end_node

Experimental Workflow for Solubility Determination
Conceptual Diagram of the "Like Dissolves Like" Principle

This diagram illustrates the principle of "like dissolves like" as it applies to the solubility of this compound.

G cluster_solute Solute cluster_solvents Solvents dvb This compound (Nonpolar) nonpolar_solvents Nonpolar Solvents (e.g., Toluene, Hexane) dvb->nonpolar_solvents High Solubility polar_solvents Polar Solvents (e.g., Water) dvb->polar_solvents Low Solubility

"Like Dissolves Like" Principle for 1,3-DVB

Conclusion

This compound is a nonpolar organic compound that is readily soluble in a variety of nonpolar organic solvents and miscible with some moderately polar solvents like ethanol. It is, for practical purposes, insoluble in water. While precise quantitative solubility data is sparse in the literature, its solubility behavior can be reliably predicted based on the principle of "like dissolves like." For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of pure this compound in a broader range of solvents at various temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Isomers of Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of divinylbenzene (DVB), focusing on their chemical and physical characteristics, experimental protocols for their synthesis and analysis, and their applications, particularly in polymer chemistry.

Introduction to Divinylbenzene Isomers

Divinylbenzene (DVB) is an aromatic organic compound with the chemical formula C₁₀H₁₀. It consists of a benzene ring substituted with two vinyl groups. DVB exists in three isomeric forms: ortho-(o-), meta-(m-), and para-(p-).[1] These isomers exhibit distinct physical and chemical properties that influence their reactivity and applications.

Commercially, DVB is typically available as a mixture of m- and p-isomers, often containing ethylvinylbenzene as a byproduct of its synthesis.[1] The o-isomer is generally not present in commercial mixtures because it readily cyclizes to form naphthalene during the high-temperature synthesis process.[1] The primary application of DVB is as a crosslinking agent in the production of polymers, most notably styrene-divinylbenzene (S-DVB) copolymers, which are fundamental materials for ion-exchange resins.[1]

Characteristics of Divinylbenzene Isomers

The position of the vinyl groups on the benzene ring significantly impacts the physical properties and reactivity of the DVB isomers. The para-isomer, with its linear and symmetrical structure, tends to have a higher melting point and is more readily incorporated into polymer chains compared to the less symmetrical meta-isomer.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the divinylbenzene isomers.

Propertyortho-Divinylbenzenemeta-Divinylbenzenepara-DivinylbenzeneTechnical Grade DVB (mixture)
Synonyms 1,2-Diethenylbenzene1,3-Diethenylbenzene1,4-DiethenylbenzeneDivinylbenzene, Vinylstyrene
CAS Number 91-14-5108-57-6105-06-61321-74-0
Molecular Weight ( g/mol ) 130.19130.19130.19130.19
Appearance -Colorless to pale yellow liquidColorless to pale yellow liquidPale, straw-colored liquid
Boiling Point (°C) ~180 (calculated)[3]195195-200195-200[4]
Melting Point (°C) --66.931-66.9 to -52[1]
Density (g/mL) 0.9325 at 22°C[5]0.919 at 20°C[4]0.914 at 25°C~0.914
Refractive Index (n20/D) -1.561[6]1.5471.561[4]
Solubility in water InsolubleInsolubleInsoluble0.005% (20°C)[1]
Solubility in other solvents Soluble in ethanol and etherSoluble in ethanol and etherSoluble in ethanol and etherSoluble in ethanol and ether[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of divinylbenzene isomers.

Synthesis of Divinylbenzene Isomers

The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of a mixture of diethylbenzene isomers.

Protocol: Catalytic Dehydrogenation of Diethylbenzene

  • Reactants: A mixture of m- and p-diethylbenzene, steam.

  • Catalyst: Iron oxide-based catalyst.

  • Procedure: a. The diethylbenzene isomer mixture is vaporized and mixed with superheated steam. b. The vapor-phase mixture is passed over a heated bed of the iron oxide catalyst. c. The dehydrogenation reaction occurs at elevated temperatures, typically in the range of 600-650°C. d. The product stream, containing divinylbenzene isomers, ethylvinylbenzene, unreacted diethylbenzene, and other byproducts, is cooled and condensed. e. The crude DVB mixture is then subjected to purification to separate the desired isomers.

Purification of Divinylbenzene Isomers

A common method for separating m- and p-divinylbenzene isomers involves the use of cuprous chloride, which selectively forms a complex with the p-isomer.

Protocol: Isomer Separation via Cuprous Chloride Complexation [7]

  • Reagents: Crude divinylbenzene mixture (containing m- and p-isomers), cuprous chloride (CuCl), aqueous ammonia, methanol, hydrochloric acid.

  • Procedure: a. A solution of cuprous chloride in aqueous ammonia is prepared. b. The crude DVB mixture is treated with the CuCl solution at a controlled temperature (e.g., 20°C). c. The p-divinylbenzene selectively forms a solid complex with the cuprous chloride, which precipitates out of the solution. d. The reaction mixture is stirred for a period (e.g., 30 minutes) and then allowed to stand (e.g., 1 hour) to ensure complete precipitation. e. The solid complex is isolated by filtration. f. The filtrate contains the enriched m-divinylbenzene. g. To recover the p-divinylbenzene, the solid complex is washed with methanol and then decomposed by treatment with a dilute acid (e.g., hydrochloric acid) or by steam distillation.[7] The liberated p-DVB is then separated from the aqueous layer.

Characterization of Divinylbenzene Isomers

Protocol: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and identifying the isomers of divinylbenzene.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A high-resolution capillary column suitable for separating aromatic isomers (e.g., a polar or liquid crystalline stationary phase).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature program is crucial for achieving good separation. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).[8]

  • Injection: A small volume of the DVB sample, diluted in a suitable solvent (e.g., toluene), is injected into the GC.

  • Detection: The separated isomers are detected by the FID, and the retention times are used for identification by comparing them to known standards.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of DVB isomers.

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Sample Preparation: A small amount of the purified DVB isomer is dissolved in the deuterated solvent.

  • ¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the vinyl protons and the aromatic protons. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the substitution pattern (ortho, meta, or para).

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule, which differs for each isomer. The chemical shifts of the aromatic and vinyl carbons can be used for definitive identification.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings, further aiding in the structural assignment.

Applications in Polymer Chemistry

The primary use of divinylbenzene is as a crosslinking agent in polymerization reactions. The bifunctional nature of DVB, with its two vinyl groups, allows it to form bridges between growing polymer chains, creating a three-dimensional network structure.

Styrene-Divinylbenzene (S-DVB) Copolymers

S-DVB copolymers are the most significant application of divinylbenzene. These crosslinked polymers are used to produce ion-exchange resins, which are vital in water purification, chemical synthesis, and chromatography.

Protocol: Suspension Polymerization of Styrene and Divinylbenzene

  • Monomers: Styrene and divinylbenzene (technical grade).

  • Initiator: A free-radical initiator such as benzoyl peroxide.

  • Suspending Agent: A water-soluble polymer like polyvinyl alcohol (PVA) to stabilize the monomer droplets in the aqueous phase.

  • Aqueous Phase: Deionized water.

  • Procedure: a. The initiator is dissolved in the mixture of styrene and divinylbenzene monomers. b. The monomer phase is dispersed in the aqueous phase containing the suspending agent with vigorous stirring to form fine droplets. c. The suspension is heated to a temperature that initiates the polymerization (e.g., 90°C). d. The polymerization proceeds within the monomer droplets, forming solid polymer beads. e. After the reaction is complete, the mixture is cooled, and the polymer beads are collected by filtration. f. The beads are washed with a solvent like propanol to remove any unreacted monomers and other impurities.

Reactivity of Divinylbenzene Isomers in Copolymerization

The reactivity of the DVB isomers in copolymerization with other monomers, such as styrene, is a critical factor in determining the structure and properties of the resulting polymer. The reactivity ratios (r₁ and r₂) describe the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. Studies have shown that p-divinylbenzene is incorporated into the growing polymer chain more rapidly than m-divinylbenzene when copolymerized with styrene.[2][3]

Visualizations

The following diagrams illustrate key processes related to divinylbenzene.

Synthesis_of_Divinylbenzene Diethylbenzene Diethylbenzene Isomers Vaporization Vaporization & Mixing with Steam Diethylbenzene->Vaporization Reactor Catalytic Reactor (Iron Oxide Catalyst, 600-650°C) Vaporization->Reactor Condensation Condensation Reactor->Condensation Crude_DVB Crude Divinylbenzene Mixture Condensation->Crude_DVB

Caption: General workflow for the synthesis of divinylbenzene.

Isomer_Separation Crude_DVB Crude DVB Mixture (m- and p-isomers) Treatment Treatment with CuCl in Aqueous Ammonia Crude_DVB->Treatment Precipitation Selective Precipitation of p-DVB-CuCl Complex Treatment->Precipitation Filtration Filtration Precipitation->Filtration m_DVB Enriched m-Divinylbenzene (in filtrate) Filtration->m_DVB p_DVB_Complex Solid p-DVB-CuCl Complex Filtration->p_DVB_Complex Decomposition Decomposition of Complex (Acid or Steam Distillation) p_DVB_Complex->Decomposition p_DVB Purified p-Divinylbenzene Decomposition->p_DVB

Caption: Separation of m- and p-divinylbenzene isomers.

Suspension_Polymerization cluster_monomer_phase Monomer Phase cluster_aqueous_phase Aqueous Phase Styrene Styrene Dispersion Vigorous Stirring to form Suspension Styrene->Dispersion DVB Divinylbenzene DVB->Dispersion Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Dispersion Water Water Water->Dispersion Suspending_Agent Suspending Agent (e.g., PVA) Suspending_Agent->Dispersion Polymerization Heating to Initiate Polymerization (e.g., 90°C) Dispersion->Polymerization Beads Solid S-DVB Copolymer Beads Polymerization->Beads Isolation Cooling, Filtration, and Washing Beads->Isolation Final_Product Purified S-DVB Beads Isolation->Final_Product

Caption: Workflow for styrene-divinylbenzene copolymer synthesis.

Health and Safety

Divinylbenzene is a combustible liquid and its vapors can be irritating to the eyes, skin, and respiratory system.[9][10] It is important to handle DVB in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[10] Commercial DVB typically contains inhibitors to prevent polymerization during storage; however, uninhibited DVB can polymerize, sometimes violently, especially when heated.[11]

Conclusion

The isomers of divinylbenzene, particularly the meta and para forms, are crucial monomers in the field of polymer chemistry. Their distinct physical properties and reactivities allow for the synthesis of a wide range of crosslinked polymers with tailored characteristics. A thorough understanding of their properties and the experimental protocols for their handling and use is essential for researchers and professionals in materials science and drug development, where DVB-based polymers find numerous applications.

References

Commercial Sources and Purity of 1,3-Divinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1,3-divinylbenzene (DVB), a critical crosslinking agent in the synthesis of polymers used in pharmaceutical and research applications. This document outlines the common commercial grades, their typical composition, and the analytical methodologies employed for purity assessment.

Commercial Availability and Grades

This compound is commercially available from a number of chemical suppliers, though it is most commonly sold as a mixture of its isomers (meta and para) along with ethylvinylbenzene (EVB). The technical grades are typically categorized by their total divinylbenzene content. High-purity this compound is available from specialized suppliers, often for research and development purposes.

Key commercial suppliers include, but are not limited to:

  • Sigma-Aldrich (Merck)

  • Tokyo Chemical Industry (TCI)

  • Alfa Aesar (Thermo Fisher Scientific)

  • Simson Pharma Limited

  • LGC Standards

  • Various suppliers on platforms such as ChemicalBook and BuyersGuideChem

Commercial DVB is typically stabilized with an inhibitor, most commonly p-tert-butylcatechol (TBC), to prevent polymerization during transport and storage. The concentration of the inhibitor is usually in the range of 1000-1500 ppm.

Purity and Impurity Profile

The purity of commercial divinylbenzene varies significantly depending on the grade. The most common grades are designated by their DVB content, typically 55%, 63%, and 80%. The primary impurities are the isomers of ethylvinylbenzene, with smaller amounts of other aromatic compounds. The ortho-isomer of divinylbenzene is generally not present in commercial mixtures as it tends to cyclize to naphthalene during synthesis.

Below is a summary of the typical composition of common commercial grades of divinylbenzene.

ComponentGrade DVB 55%Grade DVB 63%Grade DVB 80%High Purity Grade
Total Divinylbenzene (DVB) ~55%~63%~80%>98%
m-Divinylbenzene~36.4%VariesPredominant isomer>98% (for 1,3-DVB)
p-Divinylbenzene~18.6%VariesPresent<2%
Total Ethylvinylbenzene (EVB) ~38%~32-36.5%~20%<2%
m-Ethylvinylbenzene~25%VariesPresent<1%
p-Ethylvinylbenzene~13%VariesPresent<1%
Diethylbenzene (DEB) -<5%Present<0.5%
Naphthalene -<0.5%Present<0.1%
Other Impurities <2%<1.5%<1%<0.5%
Inhibitor (TBC) ~1000 ppm~90-130 ppm~1000 ppmVaries

Note: The values presented are typical and may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific compositional data.

Manufacturing Process Overview

The industrial production of divinylbenzene is primarily achieved through the catalytic dehydrogenation of diethylbenzene. The process involves high temperatures and the use of a catalyst, typically iron-based.

G Industrial Production of Divinylbenzene raw_materials Raw Materials (Diethylbenzene, Steam) reactor Dehydrogenation Reactor (Iron-based catalyst, ~600°C) raw_materials->reactor condensation Condensation reactor->condensation separation Phase Separation (Oil/Water) condensation->separation distillation Fractional Distillation separation->distillation product Divinylbenzene Product (Mixture of isomers) distillation->product byproducts Byproducts (Ethylvinylbenzene, etc.) distillation->byproducts

A simplified workflow for the industrial production of divinylbenzene.

Experimental Protocols for Purity Assessment

The purity of this compound and the composition of its commercial grades are typically determined using gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of a commercial divinylbenzene sample.

Methodology:

  • Sample Preparation: Dilute the divinylbenzene sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless injection).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the individual components by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST). Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.

G GC-MS Analytical Workflow for DVB Purity sample DVB Sample dilution Dilution in Solvent sample->dilution injection GC Injection dilution->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (MS) ionization->detection analysis Data Analysis (Retention Time, Mass Spectra) detection->analysis result Purity and Impurity Profile analysis->result

A general workflow for the purity analysis of divinylbenzene using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isomeric structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons (around 7.0-7.5 ppm). The integration of these signals can be used to determine the relative amounts of different isomers and impurities.

  • ¹³C NMR Analysis: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule, further confirming the structure.

By combining the data from these analytical techniques, a comprehensive understanding of the purity and composition of commercial this compound can be achieved, which is essential for its effective use in research and development.

Thermal stability and decomposition of 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Divinylbenzene

Introduction

This compound (1,3-DVB), an organic compound with the formula C₁₀H₁₀, is a key monomer in polymer science.[1] Structurally, it consists of a benzene ring substituted with two vinyl groups at the meta positions.[2] This bifunctional nature allows 1,3-DVB to act as a potent crosslinking agent, creating three-dimensional polymer networks that enhance mechanical strength, thermal stability, and chemical resistance in various materials.[2][3] Its primary applications include the production of ion-exchange resins, chromatographic materials, and specialty polymers.[3]

The thermal stability of 1,3-DVB and its resulting polymers is a critical parameter that dictates their performance and application range, particularly in high-temperature processes. Understanding its decomposition behavior is essential for ensuring material integrity, predicting service life, and maintaining safety. When heated to decomposition, 1,3-DVB is known to emit acrid smoke and irritating fumes.[1][4] This guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-DVB, focusing on data derived from key analytical techniques, detailed experimental protocols, and the mechanisms of degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₁₀[4]
Molecular Weight130.19 g/mol [4]
Melting Point-66.9°C[4]
Boiling Point~175.9°C[4]
Density0.9250 g/cm³[4]
Refractive Index1.5736[4]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is most relevant in the context of its polymers and copolymers, where it imparts significant heat resistance. The analysis of thermal degradation is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and thermal stability.

MaterialOnset Decomposition Temp.Peak Decomposition Temp.ObservationsReference
Divinylbenzene (DVB) Resin392.82°C463°CA dramatic weight loss occurs at 405.4°C.[5]
Poly(methyl methacrylate-co-DVB) (60% MMA/40% DVB)~280°C448°CInitial degradation is of the methyl methacrylate portion.[6]
Poly(styrene-co-DVB)Increases with DVB content (from 291°C for 0.5% DVB to 321°C for 4% DVB in one study)-Enhanced thermal stability is observed with increased cross-linking.[7]
Glycine-functionalized Styrene-15%DVB> 400°C (for polymer backbone)-Multi-stage decomposition; initial loss of moisture and functional groups occurs at lower temperatures.[8]
Polydivinylbenzene (PDVB)--Rates of degradation studied from 330 to 390°C. More stable than polystyrene.[9][10]
Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material. For crosslinked polymers like poly(divinylbenzene), it can reveal information about the energy of decomposition.

MaterialTemperature Range of DecompositionPeak Maximum (Tmax)ObservationsReference
CyP(Ph)4–DVB Sorbent410-470°C455°CThe sorbent is noted to be more thermally stable than poly(DVB) which has a Tmax of 447°C.[11]
Polyethylene with grafted Polystyrene and DVB--DSC curves show multiple peaks, indicating a complex heterogeneous structure resulting from the grafting process.[12]
Activation Energy of Decomposition

The activation energy (Ea) for thermal degradation provides a quantitative measure of the stability of a material. Higher activation energy implies greater stability.

MaterialActivation Energy (Ea)Temperature RangeReference
Polydivinylbenzene (PDVB)65 kcal/mole330 to 390°C[9][13]
Styrene-DVB Copolymer (2% DVB)53 kcal/mole330 to 390°C[9][13]
Styrene-DVB Copolymer (25% DVB)54 kcal/mole330 to 390°C[9][13]
Styrene-DVB Copolymer (48% DVB)58 kcal/mole330 to 390°C[9][13]
Styrene-DVB Copolymer (56% DVB)58 kcal/mole330 to 390°C[9][13]

Decomposition Products and Pathways

The thermal decomposition of 1,3-DVB-containing polymers is a complex process involving the scission of crosslinks and the degradation of the polymer backbone.

  • General Products : Upon heating, the decomposition of DVB-based materials emits acrid smoke and irritating fumes.[1]

  • Copolymer Decomposition : In copolymers, the nature of the co-monomer significantly influences the decomposition products.

    • Styrene-DVB Copolymers : At low DVB concentrations (e.g., 2%), the pyrolysis yields a slightly greater amount of styrene monomer than pure polystyrene.[9][10] However, as the DVB content increases to around 50%, the yield of styrene monomer becomes negligible, indicating that the extensive crosslinking prevents the "unzipping" of polystyrene chains.[9][10]

    • Methyl Methacrylate-DVB Copolymers : The initial degradation at lower temperatures (~280°C) corresponds to the loss of the methyl methacrylate portion. At higher temperatures (~485°C), the decomposition of the divinylbenzene units is observed, releasing aromatic fragments.[6]

  • Resin Decomposition : For functionalized resins, the decomposition products also include species derived from the functional groups. For instance, anion-exchange resins may release nitrogen-containing compounds, while cation-exchange resins can release sulfur-bearing species like SO and SO₂.[14]

A proposed general pathway for the thermal decomposition of crosslinked poly(divinylbenzene) involves initial random chain scission followed by fragmentation of the polymer network into smaller volatile compounds.

Caption: Generalized thermal decomposition pathway for poly(divinylbenzene).

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of thermal properties. Below are representative protocols for TGA and pyrolysis studies.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the methodology described for the analysis of functionalized styrene-divinylbenzene copolymers.[8]

  • Instrument : A suitable thermogravimetric analyzer (e.g., TGA/SDTA 851-LF1100).

  • Sample Preparation : Place a small amount of the sample (typically 2-10 mg) into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program : Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection : Continuously record the sample mass as a function of temperature. The resulting curve is the TGA thermogram. The derivative of this curve (DTG) can be plotted to determine the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Analysis Sample Weigh 2-10 mg of 1,3-DVB Polymer Pan Place in TGA Pan (e.g., Alumina) Sample->Pan Purge Purge with N2 (50 mL/min) Pan->Purge Load Sample Heat Heat from 25°C to 900°C at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Collect Data Plot Plot TGA and DTG Curves Record->Plot Determine Determine Onset & Peak Decomposition Temps Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis Protocol

This protocol is a generalized version based on the vacuum pyrolysis experiments conducted by Straus and Madorsky.[10]

  • Apparatus : A vacuum pyrolysis setup with a furnace and collection traps for volatile products.

  • Sample Preparation : Place a precisely weighed sample (15-30 mg) into a pyrolysis tube.

  • Pyrolysis Conditions : Evacuate the system to high vacuum. Heat the sample to the desired pyrolysis temperature (e.g., 346 to 450°C) for a fixed duration (e.g., 30 minutes).

  • Product Collection : Collect volatile products in two fractions: a heavy fraction that condenses at ambient temperature near the furnace outlet and a light fraction that is volatile at room temperature and collected in a cold trap (e.g., liquid nitrogen).

  • Analysis : Analyze the collected fractions using techniques such as mass spectrometry to identify the decomposition products.

Conclusion

This compound is a critical crosslinking agent that significantly enhances the thermal stability of polymers. The degree of crosslinking is directly proportional to the thermal resistance of the resulting material, with higher DVB content leading to higher decomposition temperatures and activation energies. The decomposition of poly(divinylbenzene) and its copolymers is a complex process that proceeds through chain scission and fragmentation, yielding a range of volatile products dependent on the polymer composition and structure. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals working with DVB-based materials, enabling better design and application of these robust polymers in demanding environments.

References

Reactivity of Vinyl Groups in 1,3-Divinylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinylbenzene (m-DVB) is an aromatic organic compound featuring two reactive vinyl groups attached to a benzene ring at the meta positions. This bifunctionality makes it a crucial monomer and crosslinking agent in polymer science, enabling the synthesis of a wide array of materials with tailored properties. Its ability to form three-dimensional polymer networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers.[1] This guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on its polymerization behavior, the properties of the resulting polymers, and its applications, particularly in the realm of drug development.

Core Concepts: Reactivity and Polymerization

The reactivity of the vinyl groups in this compound is central to its utility. These groups readily participate in various polymerization reactions, most notably free-radical and anionic polymerization. The presence of two vinyl groups allows for the formation of crosslinked networks, transforming linear polymer chains into a robust, insoluble, and infusible matrix.

Unequal Reactivity of Vinyl Groups

A key aspect of divinylbenzene's reactivity is that the two vinyl groups often exhibit unequal reactivity. After the first vinyl group has polymerized, the second (pendant) vinyl group is incorporated into a polymer chain. Its reactivity can be different from the vinyl group of the monomer due to steric hindrance and changes in the electronic environment. This differential reactivity can influence the kinetics of polymerization and the final architecture of the polymer network.

Copolymerization

This compound is frequently copolymerized with monovinyl monomers, such as styrene and methyl methacrylate, to control the degree of crosslinking and, consequently, the properties of the final polymer. The relative reactivity of the monomers is described by reactivity ratios (r1 and r2).

  • r₁ > 1 : The growing polymer chain ending in monomer 1 (M₁) prefers to add another M₁ monomer.

  • r₁ < 1 : The growing chain ending in M₁ prefers to add monomer 2 (M₂).

  • r₁ ≈ 1 : The growing chain has an equal preference for adding either M₁ or M₂.

  • r₁ * r₂ = 1 : Ideal or random copolymerization.

  • r₁ * r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁ * r₂ > 1 : Tendency towards block copolymerization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of this compound.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M₂) with Various Monomers (M₁)

Monomer (M₁)r₁r₂ (m-DVB)Polymerization ConditionsReference(s)
Styrene1.111.00High conversion (<35%)[2]
Styrene0.650.60-[3]
Methyl Methacrylate0.410.61Radioactivity assay[4]

Table 2: Swelling Properties of Styrene-Divinylbenzene (S-DVB) Copolymers in Various Solvents

DVB Content (%)SolventSwelling Volume (mL/g)Reference(s)
1Dichloromethane (DCM)8.3[5]
1Toluene8.5[5]
1Tetrahydrofuran (THF)8.8[5]
2Dichloromethane (DCM)6.0[5]
2Toluene5.2[5]
2Tetrahydrofuran (THF)5.6[5]
VariousTolueneVaries with DVB content and porogen used[1]

Table 3: Porosity and Surface Area of Poly(divinylbenzene) Resins Synthesized with Different Porogens

PorogenPolymerSurface Area (m²/g)Pore TypeReference(s)
ToluenePoly(DVB)~650Microporous[1][6]
Poly(propylene glycol) 1000Poly(DVB)~15-50Macroporous[1][6]
Poly(dimethylsiloxane)Poly(DVB)~15-50Macroporous[1][6]
Toluene/Cyclohexanol mixturesPoly(S-DVB)VariesMeso/Macroporous[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Suspension Polymerization of Styrene and this compound

This protocol describes a typical laboratory-scale suspension polymerization to produce crosslinked polystyrene beads.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Procedure:

  • Prepare the Organic Phase: In a beaker, dissolve 0.1 g of benzoyl peroxide in a mixture of 10 mL of styrene and 1 mL of this compound.

  • Prepare the Aqueous Phase: In an Erlenmeyer flask equipped with a magnetic stirrer, dissolve 100 mg of poly(vinyl alcohol) in 70 mL of deionized water. Gentle heating may be required to dissolve the PVA. Allow the solution to cool to room temperature.

  • Form the Suspension: While vigorously stirring the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The size of the resulting polymer beads is influenced by the stirring rate, with higher rates generally producing smaller beads.

  • Initiate Polymerization: Heat the suspension to 90°C with continuous stirring. The polymerization time can range from 30 minutes to several hours, depending on the specific monomer and initiator concentrations.

  • Isolate the Polymer Beads: After the polymerization is complete, cool the mixture while continuing to stir. Pour the suspension into a larger beaker containing propanol to precipitate the polymer beads.

  • Wash the Product: Wash the polymer beads several times with propanol to remove any unreacted monomers and other impurities.

  • Drying: Dry the beads in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Functionalization of Poly(styrene-co-divinylbenzene) Beads with Aldehyde Groups

This protocol outlines a method for introducing aldehyde functionalities onto pre-existing S-DVB beads, which can then be used for further chemical modifications.[7]

Materials:

  • Chloromethylated poly(styrene-co-divinylbenzene) beads

  • N,N-Dimethylformamide (DMF)

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Tetraethylammonium iodide (phase-transfer catalyst)

Procedure: [7]

  • Swelling of the Resin: Swell 10 g of chloromethylated S-DVB beads in 40 mL of DMF for 24 hours at room temperature.

  • Reaction Setup: After swelling, remove the excess DMF. To the swollen beads, add a solution of 4-hydroxybenzaldehyde (molar ratio of 1:2 with respect to the chloromethyl groups), a catalytic amount of tetraethylammonium iodide, and 100 mL of a 30% (w/w) aqueous solution of potassium carbonate.

  • Reaction: Heat the mixture to 95°C and maintain it under stirring for 20 hours.

  • Work-up: After cooling, filter the polymer beads and wash them sequentially with methanol, distilled water, acetone, and finally diethyl ether.

  • Drying: Dry the functionalized beads under vacuum at 50°C for 24 hours.

Signaling Pathways and Experimental Workflows (Graphviz)

The following diagrams illustrate key reaction pathways and experimental workflows.

FreeRadicalPolymerization Initiator Initiator (e.g., Benzoyl Peroxide) Radical Initiator Radical (R•) Initiator->Radical Heat GrowingChain1 Growing Polymer Chain (~Styrene•) Radical->GrowingChain1 Initiation + Styrene GrowingChain2 Growing Polymer Chain with Pendant Vinyl (~DVB•) Radical->GrowingChain2 Initiation + DVB Styrene Styrene Monomer DVB This compound Monomer GrowingChain1->GrowingChain1 Propagation + Styrene GrowingChain1->GrowingChain2 Propagation + DVB CrosslinkedNetwork Crosslinked Polymer Network GrowingChain1->CrosslinkedNetwork Crosslinking + Pendant Vinyl GrowingChain2->GrowingChain1 Propagation + Styrene GrowingChain2->GrowingChain2 Propagation + DVB GrowingChain2->CrosslinkedNetwork Crosslinking + Pendant Vinyl

Caption: Free radical copolymerization of styrene and this compound.

SuspensionPolyWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up OrganicPhase Prepare Organic Phase: Styrene, DVB, Initiator Suspension Form Suspension (Vigorous Stirring) OrganicPhase->Suspension AqueousPhase Prepare Aqueous Phase: Water, Suspending Agent AqueousPhase->Suspension Polymerization Heat to Initiate Polymerization (e.g., 90°C) Suspension->Polymerization Precipitation Cool and Precipitate in Propanol Polymerization->Precipitation Washing Wash with Propanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying FinalProduct Crosslinked Polymer Beads Drying->FinalProduct

Caption: Experimental workflow for suspension polymerization.

DrugDeliveryMechanism PorousBead Porous S-DVB Microsphere DrugLoadedBead Drug-Loaded Microsphere Drug Drug Molecule Drug->PorousBead Loading (e.g., soaking) Release Controlled Release DrugLoadedBead->Release Diffusion BodyFluid Biological Fluid Release->BodyFluid

Caption: Mechanism of controlled drug release from a porous S-DVB matrix.

Applications in Drug Development

The unique properties of polymers derived from this compound make them highly valuable in the pharmaceutical and drug development industries.

Controlled Drug Release

The porous nature of crosslinked poly(styrene-co-divinylbenzene) microspheres makes them excellent candidates for hosting and controlling the release of therapeutic agents.[5] The drug can be loaded into the pores of the polymer matrix, and its release can be modulated by the porosity of the polymer, the nature of the drug-polymer interactions, and the surrounding physiological environment. For instance, these polymers have been investigated for the controlled release of drugs like ibuprofen and 5-fluorouracil.[2][8]

Solid-Phase Synthesis and Chromatography

Styrene-divinylbenzene copolymers are widely used as solid supports in peptide synthesis (Merrifield resins) and in various chromatographic applications for the purification and analysis of pharmaceutical compounds.[9] Their chemical inertness, mechanical stability, and tunable porosity allow for efficient separation processes.

Drug Delivery Systems

Functionalized poly(divinylbenzene) microspheres can be designed as targeted drug delivery systems. By modifying the surface of the microspheres with specific ligands or functional groups, they can be directed to particular cells or tissues, enhancing the efficacy of the drug and reducing systemic side effects.[10]

Conclusion

This compound is a versatile and indispensable building block in modern polymer chemistry. The reactivity of its two vinyl groups allows for the creation of a diverse range of crosslinked polymers with properties that can be finely tuned for specific applications. For researchers, scientists, and drug development professionals, understanding the nuances of its polymerization behavior and the characteristics of the resulting polymers is crucial for designing advanced materials for controlled drug delivery, bioseparations, and other biomedical applications. The continued exploration of new polymerization techniques and functionalization strategies will undoubtedly expand the utility of this compound in addressing challenges in medicine and materials science.

References

Health and safety data for 1,3-Divinylbenzene handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1,3-Divinylbenzene

This guide provides comprehensive health and safety information for the handling of this compound (DVB), tailored for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, hazards, handling procedures, and emergency responses, with quantitative data summarized for clarity.

Substance Identification and Properties

This compound (CAS No: 108-57-6) is a colorless to pale, straw-colored liquid with a characteristic aromatic odor.[1][2] It is a hydrocarbon featuring a benzene ring substituted with two vinyl groups.[3] Commercial products are typically a mixture of meta- and para-isomers and may also contain ethylvinylbenzene and diethylbenzene.[2][3] DVB is primarily used as a crosslinking agent in the production of polymers, such as polystyrene-divinylbenzene (PS-DVB) resins, synthetic rubber, and ion-exchange materials.[1][3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀[1][4]
Molecular Weight 130.19 g/mol [1][5]
Appearance Colorless to pale, straw-colored liquid[1][2]
Density 0.9 - 0.93 g/cm³[4][5]
Boiling Point 195 - 211.3 °C (383 - 412.5 °F)[1][4][5]
Melting Point -66.9 to -30 °C (-88 to -22 °F)[1][6][7]
Vapor Pressure 0.266 - 0.7 mmHg at 25-30 °C[8][9]
Flash Point 61 - 74.6 °C (143 - 169 °F)[4][5][9]
Water Solubility Insoluble / Less than 1 mg/mL[1][5][9]
Solubility Soluble in nonpolar organic solvents (Hexane, Toluene, Chloroform)[1][8]
Refractive Index 1.596[4]

Health Hazard Information

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[7] It is classified as a skin and eye irritant.[6][8]

  • Eye Contact : Causes serious eye irritation.[8][10] Emergency eyewash stations should be readily available.[9]

  • Skin Contact : Causes skin irritation and may cause an allergic skin reaction.[6][11] Prolonged contact, especially with contaminated clothing, can lead to burns and blistering.[12]

  • Inhalation : Breathing DVB can irritate the nose and throat.[9] High exposure may lead to drowsiness, dizziness, and central nervous system depression.[7][13]

  • Carcinogenicity : It is suspected of being carcinogenic, though IARC and NTP have not classified it as such.[6][11]

Table 2: Toxicological Data
Test TypeRoute of ExposureSpeciesResultSource(s)
Standard Draize test EyeRabbitIrritant[4]
Repeated Dose Toxicity GavageRatNOAEL: 1,000 mg/kg[10]
Table 3: Occupational Exposure Limits
OrganizationLimit TypeValueSource(s)
NIOSH REL-TWA (10-hr)10 ppm (50 mg/m³)[2][7][9]
ACGIH TLV-TWA (8-hr)10 ppm[9]
Australia OEL-TWA10 ppm (50 mg/m³)[4]

Experimental Protocols

The safety data sheets reference standardized toxicological studies, but they do not provide detailed experimental methodologies. The primary tests cited are:

  • Standard Draize Test : This is an acute toxicity test used to assess the irritation potential of a substance on the skin or eyes of a conscious animal, typically a rabbit.[4] The protocol generally involves applying a specific amount of the test substance to the eye or skin and observing for signs of irritation such as redness, swelling, and discharge over a set period.

  • Repeated Dose Toxicity Study : This study evaluates the toxic effects of a substance after repeated administration to animals over a prolonged period. The referenced study involved gavage (oral administration) in rats, and the "No Observed Adverse Effect Level" (NOAEL) was determined to be 1,000 mg/kg.[10]

Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

  • Ventilation : Handle only in a well-ventilated area, using local exhaust ventilation or process enclosures to maintain airborne concentrations below exposure limits.[6][9][12]

  • Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[8][14] Keep containers tightly closed.[8] The storage temperature should not exceed 80-90°F (27-32°C).[12] Commercial DVB contains an inhibitor (like tert-butylcatechol) to prevent polymerization, which can be violent.[2][3][12]

  • Hygiene : Wash hands and face thoroughly after handling.[8][11] Do not eat, smoke, or drink in areas where the chemical is handled.[9] Contaminated work clothing should be removed and washed before reuse.[5][8]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory when handling this compound.

PPE_Hierarchy cluster_ppe Required Personal Protective Equipment handling Handling This compound eye Eye/Face Protection handling->eye skin Skin & Body Protection handling->skin resp Respiratory Protection handling->resp goggles Tightly fitting safety goggles (conforming to EN 166 or NIOSH) eye->goggles gloves Chemical impermeable gloves (inspected before use) skin->gloves clothing Fire/flame resistant and impervious clothing skin->clothing respirator Full-face respirator with organic vapor cartridges (if exposure limits are exceeded) resp->respirator Spill_Response_Workflow start Spill of This compound Detected precaution IMMEDIATE ACTIONS: • Evacuate non-essential personnel • Remove all ignition sources • Ensure adequate ventilation start->precaution contain Contain Spill precaution->contain small_spill Small Spill: Absorb with inert material (sand, earth) contain->small_spill If spill is small large_spill Large Spill: Contain with dikes contain->large_spill If spill is large collect Collect waste in sealed, appropriate containers small_spill->collect large_spill->collect decon Decontaminate spill area (e.g., with ethanol, then soap & water) collect->decon dispose Dispose of waste according to regulations decon->dispose end Spill Response Complete dispose->end

References

Methodological & Application

Application Notes and Protocols for Anionic Polymerization of 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anionic polymerization of 1,3-divinylbenzene (1,3-DVB). The techniques described herein are tailored for the synthesis of soluble linear and hyperbranched polymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for applications in drug delivery, biomaterials, and nanotechnology.

Introduction

This compound is a difunctional monomer that typically leads to cross-linked, insoluble networks under most polymerization conditions. However, anionic polymerization offers a powerful strategy to control the polymerization process, enabling the selective polymerization of one vinyl group while leaving the other as a pendant functionality. This approach yields soluble polymers with reactive handles for further modification. This document outlines key techniques to achieve this controlled polymerization.

Key Anionic Polymerization Techniques

Two primary methods have proven effective for the controlled anionic polymerization of 1,3-DVB:

  • Living Anionic Polymerization: This technique allows for the synthesis of polymers with predictable molecular weights and low polydispersity. Specific initiator systems are crucial to prevent cross-linking.

  • Anionic Self-Condensing Vinyl Polymerization (ASCVP): This one-pot method is employed to generate hyperbranched polymers.

Technique 1: Living Anionic Polymerization of this compound

Living anionic polymerization of 1,3-DVB can be successfully achieved using carefully selected initiator systems that favor the polymerization of a single vinyl group, thus preventing gelation.

Initiator Systems and Typical Results

The choice of initiator is critical for the successful living polymerization of 1,3-DVB. Below is a summary of commonly used initiator systems and the typical characteristics of the resulting polymers.

Initiator SystemTemperature (°C)Polymer ArchitectureNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (Mw/Mn)Reference
Oligo(α-methylstyryl)lithium / t-BuOK-78Linear11,000 - 26,400~1.05[1][2]
Lithium diisopropylamide (LDA) / DPARoom Temp.Soluble, BranchedVariesBroad[1][3]
n-Butyllithium (in dilute solution)0Microgel/Branched--[4]

Table 1: Comparison of Initiator Systems for Living Anionic Polymerization of Divinylbenzene Isomers. Note that while some data is for 1,4-DVB, the techniques are generally applicable to 1,3-DVB.

Experimental Protocol: Living Anionic Polymerization using Oligo(α-methylstyryl)lithium / t-BuOK

This protocol is adapted from methodologies reported for the living anionic polymerization of divinylbenzene derivatives.[1][2]

Materials:

  • This compound (1,3-DVB), purified

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • α-Methylstyrene, purified

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Methanol

  • Argon gas, high purity

Procedure:

  • Glassware Preparation: All glassware should be rigorously cleaned, dried in an oven at 150°C overnight, and then flame-dried under a high vacuum before being purged with high-purity argon.

  • Initiator Preparation (Oligo(α-methylstyryl)lithium):

    • In a sealed reactor under an argon atmosphere, add freshly distilled THF.

    • Cool the reactor to -78°C using a dry ice/acetone bath.

    • Inject a precise amount of purified α-methylstyrene.

    • Add a stoichiometric amount of sec-BuLi to initiate the oligomerization of α-methylstyrene. The solution should turn a characteristic red color. Allow the reaction to proceed for 1 hour.

  • Addition of t-BuOK:

    • To the initiator solution, add a solution of t-BuOK in THF (a 10-fold molar excess relative to the lithium species is recommended).

  • Polymerization:

    • Slowly add the purified 1,3-DVB to the initiator solution at -78°C with vigorous stirring.

    • The polymerization is typically very fast and can be complete within minutes to an hour.[1][2]

  • Termination:

    • After the desired reaction time, terminate the polymerization by adding degassed methanol. The red color of the living anions will disappear.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Filter the polymer and wash it with fresh methanol.

    • Dry the polymer under vacuum to a constant weight.

Characterization: The resulting polymer should be analyzed by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and polydispersity index (Mw/Mn). 1H NMR spectroscopy should be used to confirm the presence of pendant vinyl groups.

Experimental Workflow: Living Anionic Polymerization

G cluster_prep Preparation cluster_init Initiator Synthesis cluster_poly Polymerization cluster_iso Isolation & Analysis glassware Glassware Preparation (Flame-dried, Argon Purge) initiator_prep Prepare Oligo(α-methylstyryl)lithium in THF at -78°C glassware->initiator_prep THF THF Purification (Distillation) THF->initiator_prep DVB 1,3-DVB Purification polymerization Add 1,3-DVB at -78°C DVB->polymerization add_tBuOK Add t-BuOK Solution initiator_prep->add_tBuOK add_tBuOK->polymerization termination Terminate with Methanol polymerization->termination isolation Precipitate in Methanol termination->isolation drying Dry Polymer under Vacuum isolation->drying characterization Characterize Polymer (SEC, NMR) drying->characterization

Caption: Workflow for Living Anionic Polymerization of 1,3-DVB.

Technique 2: Anionic Self-Condensing Vinyl Polymerization (ASCVP) of this compound

ASCVP is a one-step method to synthesize hyperbranched polymers. This technique relies on the in-situ formation of an "inimer" (a molecule that can act as both an initiator and a monomer).

ASCVP of 1,3-DVB with n-Butyllithium

In this method, n-butyllithium (n-BuLi) reacts with 1,3-DVB to form an adduct that can further react with other DVB molecules, leading to a hyperbranched structure. Careful control of stoichiometry and temperature is necessary to avoid gelation.

InitiatorTemperature (°C)Polymer ArchitectureMolecular Weight Distribution (Mw/Mn)Gel ContentReference
n-Butyllithium-40Hyperbranched2 < Mw/Mn < 17<15%

Table 2: Typical Results for Anionic Self-Condensing Vinyl Polymerization of Divinylbenzene.

Experimental Protocol: ASCVP of 1,3-DVB

This protocol is based on procedures for the ASCVP of divinylbenzene.

Materials:

  • This compound (1,3-DVB), purified

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), freshly distilled

  • Methanol

  • Argon gas, high purity

Procedure:

  • Reactor Setup: Prepare the reaction apparatus as described in the living polymerization protocol.

  • Reaction:

    • Add freshly distilled THF to the reactor and cool to -40°C.

    • Add the purified 1,3-DVB to the cold THF.

    • Slowly add an equimolar amount of n-BuLi to the stirred DVB solution. The reaction mixture will typically develop a deep color.

    • Allow the polymerization to proceed at -40°C for a designated time (e.g., several hours).

  • Termination:

    • Quench the reaction by adding degassed methanol.

  • Isolation:

    • Isolate the hyperbranched polymer by precipitation in methanol, followed by filtration and drying under vacuum.

ASCVP Mechanism Overview

G DVB 1,3-DVB Monomer Inimer In-situ Inimer Formation DVB->Inimer nBuLi n-BuLi Initiator nBuLi->Inimer Propagation Self-Condensing Propagation Inimer->Propagation reacts with more DVB Hyperbranched Hyperbranched Poly(1,3-DVB) Propagation->Hyperbranched

Caption: Simplified schematic of Anionic Self-Condensing Vinyl Polymerization.

Safety Precautions

  • Organolithium reagents such as n-butyllithium and sec-butyllithium are highly pyrophoric and reactive. They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • THF can form explosive peroxides. Always use freshly distilled THF.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (safety glasses, lab coat, flame-resistant gloves).

Conclusion

The anionic polymerization of this compound provides a versatile platform for the synthesis of well-defined, soluble polymers. The choice of technique—living polymerization or ASCVP—will depend on the desired polymer architecture. The protocols provided herein serve as a detailed guide for researchers to produce these valuable macromolecular structures for a variety of advanced applications.

References

Application Notes and Protocols for Free-Radical Polymerization of 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the free-radical polymerization of 1,3-divinylbenzene (DVB), a common crosslinking agent used in the synthesis of polymers for various applications, including chromatography supports, ion-exchange resins, and drug delivery vehicles.

Introduction

This compound is a key monomer for producing crosslinked polymers. Its two vinyl groups allow for the formation of a three-dimensional polymer network, imparting mechanical stability and solvent resistance to the final material. The properties of poly(divinylbenzene) and its copolymers can be tailored by controlling the polymerization conditions. This document outlines common free-radical polymerization techniques, including suspension, precipitation, and bulk polymerization.

Free-radical polymerization proceeds through the classic steps of initiation, propagation, and termination. In the case of DVB, a crosslinking reaction occurs when the growing polymer chain reacts with the second vinyl group of a DVB molecule already incorporated into another polymer chain, leading to the formation of a network structure.

Polymerization Mechanisms and Experimental Workflow

Free-Radical Polymerization of this compound

The polymerization process involves the initiation of the reaction by a free-radical initiator, followed by the propagation of the polymer chain through the addition of monomer units. Crosslinking occurs when the propagating radical attacks a pendant double bond on an already formed polymer chain.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical (R●) Initiator->Radical Heat Monomer 1,3-DVB Monomer Radical->Monomer Initiation GrowingChain Propagating Chain (Linear/Branched) Monomer->GrowingChain Propagation GrowingChain->Monomer Propagation PendantGroup Polymer with Pendant Vinyl Group GrowingChain->PendantGroup Crosslinking Termination Termination GrowingChain->Termination PendantGroup->GrowingChain Crosslinking PendantGroup->Termination Crosslinked Crosslinked Polymer Network

Caption: Free-radical polymerization and crosslinking of 1,3-DVB.

General Experimental Workflow

A typical workflow for the synthesis of crosslinked polymer particles from 1,3-DVB involves several key stages, from reagent preparation to product purification and characterization.

ExperimentalWorkflow Prep Reagent Preparation (Inhibitor Removal) PhasePrep Phase Preparation (Organic & Aqueous) Prep->PhasePrep Polymerization Polymerization Reaction (Heating & Stirring) PhasePrep->Polymerization Isolation Product Isolation (Filtration) Polymerization->Isolation Washing Washing (Water, Solvents) Isolation->Washing Drying Drying Washing->Drying Characterization Characterization (SEM, BET, etc.) Drying->Characterization

Caption: General experimental workflow for DVB polymerization.

Experimental Protocols

Protocol 1: Suspension Polymerization of Styrene/1,3-DVB

This protocol is adapted for creating porous copolymer beads, a common morphology for chromatography and solid-phase synthesis supports.[1][2][3][4]

Materials:

  • Styrene (St)

  • This compound (DVB, commercial grade, e.g., 55% or 80%)

  • Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)

  • Aqueous Phase: Deionized water

  • Suspending Agent: Poly(vinyl alcohol) (PVA) or a combination of gelatin and 2-hydroxy-ethyl-cellulose (HEC).[1]

  • Porogen (Diluent): Toluene, n-heptane, or a mixture thereof.[4][5]

  • Inhibitor Remover: 10% aqueous NaOH solution.[2]

  • Washing Solvents: Hot water, acetone, or ethanol.[1][3]

Procedure:

  • Inhibitor Removal: Wash the styrene and DVB monomers with a 10% aqueous NaOH solution to remove the inhibitor (e.g., 4-tert-butylcatechol), followed by washing with deionized water until the washings are neutral.[2]

  • Aqueous Phase Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve the suspending agent (e.g., PVA at 0.2% wt/v) in deionized water.[3]

  • Organic Phase Preparation: Prepare a mixture of the washed styrene and DVB, the porogen, and the initiator (e.g., 1 mol% AIBN relative to monomers).[1][4]

  • Polymerization:

    • Heat the aqueous phase to the reaction temperature (e.g., 70-80 °C) with stirring (e.g., 360-400 rpm).[1][3]

    • Add the organic phase to the stirred aqueous phase. The stirring speed is critical for controlling the final particle size.

    • Maintain the reaction at the set temperature for a specified duration (e.g., 18-24 hours).[3][4]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the resulting polymer beads.

    • Wash the beads thoroughly with hot water and then with a solvent like acetone or ethanol in a Soxhlet extractor to remove any unreacted monomers, porogen, and residual initiator.[1][3]

    • Dry the polymer beads in an oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[2]

Protocol 2: Precipitation Polymerization of 1,3-DVB

This method is suitable for producing highly crosslinked, monodisperse microspheres without the need for a stabilizer.[6]

Materials:

  • This compound (DVB, inhibitor removed)

  • Solvent: Acetonitrile

  • Initiator: AIBN, BPO, or 2,2'-azobis(2,4-dimethyl valeronitrile) (ADVN)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the DVB monomer, acetonitrile as the solvent, and the chosen radical initiator.

  • Polymerization:

    • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove oxygen.

    • Heat the mixture to the desired reaction temperature (dependent on the initiator used, e.g., 60-80 °C) with stirring.

    • As the polymerization proceeds, the crosslinked polymer will precipitate from the solution, forming microspheres.

    • Continue the reaction for the planned duration.

  • Work-up:

    • Cool the reaction mixture.

    • Collect the microspheres by filtration or centrifugation.

    • Wash the product with fresh solvent (acetonitrile) to remove soluble oligomers and unreacted components.

    • Dry the microspheres under vacuum.

Data Presentation: Summary of Polymerization Parameters

The following tables summarize typical quantitative data from various free-radical polymerization protocols for DVB and its copolymers.

Table 1: Suspension Polymerization Parameters for Styrene-DVB Copolymers

ParameterValue RangeReference
DVB Concentration (mol% of monomers)4% - 30%[4][7]
Initiator (AIBN or BPO)1 mol% (relative to monomers)[1][4]
Organic Phase / Aqueous Phase Ratio1:4 (v/v)[1][3]
Diluent (Porogen) Content100% (relative to monomer volume)[1][4]
Reaction Temperature60 - 80 °C[1][3]
Reaction Time6 - 24 hours[1][3][7]
Agitation Speed360 - 900 rpm[2][3]

Table 2: Influence of DVB Concentration on Polymer Properties (Suspension Polymerization)

DVB Concentration (wt%)Polymer Yield (%)Swelling (%)Glass Transition Temp. (°C)Reference
41184.52104[4]
62283.07113.7[4]
84660.63116[4]
106958.16125[4]
1570.552.38132[4]

Table 3: Bulk Polymerization Parameters for Styrene-DVB

ParameterValueReference
DVB Content (mol%)0.8 - 12[8]
Initiator (BPO) Concentration0.100 M[8]
Reaction Temperature70 °C[8]

Table 4: Precipitation Polymerization of DVB in Supercritical CO₂

ParameterValueReference
MonomerDVB (55% or 80% purity)[9]
SolventSupercritical Carbon Dioxide (scCO₂)[9]
Polymer Yield≥ 90%[9]
Particle Diameter1.5 - 3 µm[9]

Note: The properties of the final polymer are highly dependent on the specific grade of DVB used (e.g., 55% vs. 80% purity), as the presence of ethylvinylbenzene will affect the crosslinking density and network structure.[9] The choice of porogen is also critical; poor solvents for the resulting polymer tend to create macroporous structures.[5][10]

References

Application Notes and Protocols: 1,3-Divinylbenzene as a Crosslinking Agent in Polystyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-divinylbenzene (1,3-DVB) as a crosslinking agent in the synthesis of polystyrene resins. The protocols and data presented are intended to guide researchers in the preparation and application of these materials, particularly in the fields of drug discovery and development, including solid-phase synthesis and chromatography.

Introduction

Polystyrene resins crosslinked with divinylbenzene are fundamental materials in various scientific and industrial applications. The incorporation of a crosslinking agent like this compound during the polymerization of styrene introduces a three-dimensional network structure to the polymer. This network imparts insolubility, mechanical stability, and controlled porosity to the resulting polystyrene beads, making them ideal solid supports.

The choice and concentration of the crosslinking agent are critical parameters that dictate the final properties of the polystyrene resin. While commercial divinylbenzene is often a mixture of isomers (1,2-, 1,3-, and 1,4-DVB) and ethylstyrene, the use of pure this compound allows for more precise control over the polymer network architecture. This control is particularly crucial for applications in drug development, where resin properties such as swelling, porosity, and chemical stability directly impact the efficiency and purity of synthesized compounds.

Key Applications in Drug Development

This compound crosslinked polystyrene beads are extensively used in drug development primarily in two areas:

  • Solid-Phase Synthesis (SPS): These resins serve as a solid support for the synthesis of peptides, oligonucleotides, and small organic molecules. The polymer beads act as an insoluble scaffold to which the initial building block is attached. Subsequent reagents are added in solution, and excess reagents and byproducts are easily removed by filtration, simplifying the purification process. The degree of crosslinking influences the swelling of the resin in different solvents, which in turn affects reagent accessibility to the reaction sites within the polymer matrix.[1]

  • Chromatography: Functionalized or unfunctionalized polystyrene-divinylbenzene beads are widely used as stationary phases in high-performance liquid chromatography (HPLC) and other chromatographic techniques. Their high chemical and mechanical stability allows for their use with a wide range of mobile phases and at elevated pressures.[2][3] The porous structure and surface chemistry of the beads can be tailored by controlling the polymerization conditions, including the concentration of 1,3-DVB, to achieve specific separation capabilities for drug purification and analysis.

Synthesis of this compound Crosslinked Polystyrene Beads

Suspension polymerization is the most common method for producing spherical beads of crosslinked polystyrene. This technique involves dispersing a monomer phase (styrene and this compound containing a radical initiator) as droplets in an aqueous phase containing a suspension stabilizer. Polymerization occurs within the individual monomer droplets, resulting in solid polymer beads.

Experimental Workflow for Suspension Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation A Aqueous Phase (Water + Stabilizer) R Reactor (Mechanical Stirring, Heat) A->R O Organic Phase (Styrene, 1,3-DVB, Initiator) O->R F Filtration & Washing (Water, Solvents) R->F Polymer Slurry D Drying (Vacuum Oven) F->D P Final Product (Crosslinked Polystyrene Beads) D->P

Caption: Workflow for suspension polymerization of polystyrene.

Detailed Protocol for Suspension Polymerization

This protocol describes the synthesis of polystyrene beads with a nominal crosslinking of 2% using this compound.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) or other suitable stabilizer

  • Deionized water

  • Methanol or Ethanol for washing

Procedure:

  • Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1 g PVA in 200 mL water) with gentle heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.

  • Preparation of the Organic Phase: In a separate beaker, prepare the monomer mixture. For a 2% crosslinked resin, mix 98 mL of styrene with 2 mL of this compound. Dissolve the radical initiator (e.g., 0.5 g of benzoyl peroxide) in the monomer mixture.

  • Dispersion and Polymerization:

    • Begin stirring the aqueous phase vigorously (e.g., 300-400 rpm) to create a vortex.

    • Slowly add the organic phase to the stirred aqueous phase to form a fine suspension of monomer droplets.

    • Purge the reactor with nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to the desired polymerization temperature (typically 70-90°C) and maintain for several hours (e.g., 6-8 hours) under a nitrogen atmosphere.[4]

  • Isolation and Purification:

    • After the polymerization is complete, cool the reactor to room temperature.

    • Filter the polymer beads and wash them thoroughly with hot water to remove the stabilizer.

    • Subsequently, wash the beads with methanol or ethanol to remove any unreacted monomers and initiator.

    • Dry the crosslinked polystyrene beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Effect of this compound Concentration on Polystyrene Properties

The concentration of this compound has a profound impact on the physical and chemical properties of the resulting polystyrene resin. The following table summarizes the general trends observed with increasing 1,3-DVB concentration.

PropertyEffect of Increasing 1,3-DVB ConcentrationRationale
Degree of Crosslinking IncreasesHigher concentration of the difunctional monomer leads to a more densely crosslinked polymer network.
Swelling in Organic Solvents DecreasesA more rigid and tightly crosslinked network restricts the penetration of solvent molecules.[1]
Porosity (in macroporous synthesis) Can be tailoredIn the presence of a porogen (a non-solvent for the polymer), phase separation during polymerization leads to the formation of pores. The DVB concentration influences the point of phase separation and thus the pore structure.
Mechanical Stability IncreasesThe rigid, three-dimensional network enhances the mechanical strength and resistance to fracture of the polymer beads.[2]
Surface Area Generally Increases (in macroporous synthesis)Higher crosslinking can lead to the formation of a more porous structure with a larger surface area.[5]
Particle Size May decrease slightlyIncreased crosslinking can lead to earlier phase separation and the formation of smaller, more compact particles.
Thermal Stability IncreasesThe crosslinked network restricts the thermal motion of polymer chains, leading to a higher glass transition temperature and decomposition temperature.[5]

Applications and Protocols

Solid-Phase Peptide Synthesis (SPPS)

This compound crosslinked polystyrene, often referred to as Merrifield resin after functionalization, is a cornerstone of solid-phase peptide synthesis.[6]

G Resin 1,3-DVB Crosslinked Polystyrene Resin FuncResin Functionalized Resin (e.g., Chloromethylation) Resin->FuncResin AttachAA Attach First Protected Amino Acid FuncResin->AttachAA Deprotect Deprotection of N-terminus AttachAA->Deprotect Couple Couple Next Protected Amino Acid Deprotect->Couple Repeat Repeat Deprotection & Coupling Cycles Couple->Repeat Repeat->Deprotect Cleave Cleave Peptide from Resin Repeat->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis.

1. Chloromethylation of 1,3-DVB Crosslinked Polystyrene:

  • Swell the polystyrene beads in a suitable solvent (e.g., dichloromethane).

  • React the swollen beads with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., SnCl₄).

  • Wash the resulting chloromethylated resin extensively to remove residual reagents and byproducts.

2. Attachment of the First Amino Acid:

  • The first N-protected amino acid is typically attached to the chloromethylated resin via a nucleophilic substitution reaction, often as a cesium salt to enhance reactivity.[6]

3. Peptide Chain Elongation (Example using Fmoc-chemistry):

  • Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus on the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • These deprotection, washing, and coupling steps are repeated for each amino acid in the desired peptide sequence.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

5. Purification:

  • The crude peptide is precipitated, isolated, and purified, typically by reversed-phase HPLC.

High-Performance Liquid Chromatography (HPLC)

1,3-DVB crosslinked polystyrene beads serve as a robust stationary phase for reversed-phase HPLC, offering excellent chemical stability across a wide pH range (typically pH 1-13) and compatibility with a variety of organic solvents.[2]

G MobilePhase Mobile Phase (Solvent A + Solvent B) Pump Pump (Gradient Controller) MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column HPLC Column (Packed with 1,3-DVB Crosslinked PS Beads) Injector->Column Detector Detector (e.g., UV-Vis) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Schematic of an HPLC system for drug purification.

1. Column Packing:

  • A slurry of the 1,3-DVB crosslinked polystyrene beads in a suitable solvent is packed into an HPLC column under high pressure to ensure a uniform and stable packed bed.

2. System Equilibration:

  • The HPLC system is equilibrated with the initial mobile phase conditions (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) until a stable baseline is achieved.

3. Sample Injection:

  • The crude drug sample, dissolved in a suitable solvent, is injected onto the column.

4. Gradient Elution:

  • A gradient of increasing organic solvent concentration is typically used to elute the compounds from the column. The hydrophobic nature of the polystyrene-divinylbenzene stationary phase retains nonpolar compounds more strongly.

  • The separation is based on the differential partitioning of the drug and impurities between the stationary phase and the mobile phase.

5. Detection and Fraction Collection:

  • As the compounds elute from the column, they are detected (e.g., by UV absorbance), and the fractions corresponding to the purified drug are collected.

6. Post-Purification Processing:

  • The collected fractions are combined, and the solvent is removed to yield the purified drug.

Conclusion

This compound is a critical crosslinking agent for the synthesis of polystyrene resins with tailored properties for demanding applications in drug development. By carefully controlling the concentration of 1,3-DVB and other polymerization parameters, researchers can produce robust and reliable solid supports for solid-phase synthesis and high-performance chromatography. The protocols and data presented herein provide a foundation for the rational design and application of these versatile materials in the pursuit of new therapeutics.

References

Application Notes and Protocols for the Synthesis of Porous Polymers Using 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous polymers using 1,3-divinylbenzene (DVB) as a key crosslinking agent. The unique properties of these polymers, including high surface area, tunable pore structure, and excellent chemical stability, make them highly valuable materials for a range of applications in research and drug development, such as high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and catalyst supports.

Introduction to Porous Poly(divinylbenzene) Polymers

Porous polymers derived from this compound are synthesized through various polymerization techniques, where a porogen, or an inert diluent, is used to create a porous network within the polymer matrix. During polymerization, the polymer chains grow and crosslink around the porogen. Subsequent removal of the porogen leaves behind a network of interconnected pores, rendering the polymer porous. The size and volume of these pores, along with the polymer's surface area, can be precisely controlled by manipulating the synthesis parameters.

Key synthesis techniques for preparing porous poly(divinylbenzene) based microspheres include suspension polymerization, precipitation polymerization, and seeded polymerization methods like the two-step activated swelling method.[1][2][3] The choice of method depends on the desired particle size, morphology, and porous properties. For instance, suspension polymerization is well-suited for producing larger beads (5-1000 µm), while precipitation polymerization is ideal for smaller, micron-sized spherical particles.[3][4]

Factors Influencing Porosity

The porous architecture of these polymers is critically influenced by several factors during synthesis:

  • Crosslinker (DVB) Concentration: A higher concentration of DVB generally leads to a more rigid polymer network with a higher surface area and a greater volume of micropores and mesopores.[2][5][6]

  • Type and Amount of Porogen: The porogen's nature (its solvency for the forming polymer) and its concentration are primary determinants of the pore structure. Good solvents for the polymer chains tend to produce smaller pores, while poor solvents (precipitants) lead to the formation of larger macropores through earlier phase separation.[2][7] Common porogens include toluene, n-heptane, isooctane, dibutyl phthalate (DBP), and cyclohexanol.[2]

  • Initiator Concentration: The amount of initiator can affect the polymerization kinetics and, consequently, the particle size and uniformity.[8]

  • Temperature: Swelling and polymerization temperatures can influence the final morphology and surface roughness of the polymer particles.[1][9]

Data Presentation: Physicochemical Properties

The following tables summarize the quantitative data on the physicochemical properties of porous polymers synthesized using this compound under various conditions, as reported in the literature.

Table 1: Influence of Porogen and Crosslinker on Polymer Properties

Co-monomerDVB Content (wt%)Porogen(s)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Styrene33Toluene2000.9-[2]
Styrene-Toluene/DBP (3:1 ratio)562--[1]
Styrene--464-10[1]
Ethylene Glycol Dimethacrylate--37-18[1]
Acrylonitrile/Vinylbenzyl Chloride--~530 (before hypercrosslinking)--[10]
Acrylonitrile/Vinylbenzyl Chloride--~1080 (after hypercrosslinking)--[10]
-80Toluene/Acetonitrile5760.233.1[3]
Glycidyl Methacrylate-Toluene12 - 534--[7]
Glycidyl Methacrylate-Decanol/Benzyl Alcohol0 - 396--[7]
Allyl Methacrylate20-50Inert Diluents410 - 480-Bimodal (3-5 and 7-11)[11][12]

Table 2: Effect of Synthesis Conditions on Porous Poly(styrene-co-divinylbenzene) Properties

DVB Content (wt%)Monomer Fraction (%)PorogenBET Specific Surface Area (m²/g)Micropore Volume (cm³/g)Mesopore Volume (cm³/g)Macropore Volume (cm³/g)Reference
25-45-n-HeptaneIncreases with DVBIncreases with DVBIncreases with DVB and diluent amountIncreases with diluent amount[5][6]
5-Toluene----[13]
60-TolueneVaries with chain transfer agent---[13]
80-TolueneVaries with chain transfer agent---[13]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments in the synthesis of porous polymers using this compound.

Protocol 1: Suspension Polymerization for Macroporous Poly(styrene-co-divinylbenzene) Beads

This protocol is a generalized procedure based on common suspension polymerization techniques.[4][8][14][15]

Materials:

  • Styrene (monomer)

  • This compound (DVB, crosslinker)

  • Benzoyl peroxide (BPO, initiator)

  • Toluene (porogen)

  • Poly(vinyl alcohol) or Hydroxypropyl cellulose (suspension stabilizer)

  • Deionized water

  • Methanol (for washing)

  • Acetone (for washing/extraction)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In the three-necked flask, dissolve the suspension stabilizer (e.g., 1 wt% hydroxypropyl cellulose) in deionized water to form the continuous aqueous phase.[14]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving the initiator (e.g., benzoyl peroxide) in a mixture of the monomer (styrene), crosslinker (this compound), and porogen (e.g., toluene).

  • Dispersion: Add the organic phase to the aqueous phase in the reaction flask while stirring vigorously with the mechanical stirrer to form a stable suspension of monomer droplets. The agitation speed can influence the final particle size.[8]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 75-80 °C) under a nitrogen atmosphere and maintain for several hours (e.g., 6-8 hours) to ensure complete polymerization.[14]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the polymer beads using a Buchner funnel and wash them sequentially with hot water, dilute HCl, and then again with hot water to remove the stabilizer and any impurities.[14][15]

  • Porogen Extraction: Extract the porogen from the polymer beads by washing with a suitable solvent like acetone or methanol. This step is crucial for creating the porous structure.[14]

  • Drying: Dry the washed polymer beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Two-Step Activated Swelling for Monodisperse Porous Microspheres

This method is adapted from procedures used to create uniform porous microspheres.[1][9]

Materials:

  • Monodisperse linear polystyrene (PS) seed particles

  • Dibutyl phthalate (DBP, swelling activator and porogen)

  • Styrene (monomer)

  • This compound (DVB, crosslinker)

  • Benzoyl peroxide (BPO, initiator)

  • Sodium dodecyl sulfate (SDS, emulsifier)

  • Deionized water

  • Methanol (for washing)

Equipment:

  • Reaction flask with magnetic stirring

  • Water bath or other temperature-controlled system

  • Centrifuge

Procedure:

  • Seed Particle Preparation: Synthesize monodisperse polystyrene seed particles via dispersion polymerization (average diameter typically 1-3 µm).[1][9]

  • Porogen Swelling (Step 1): Disperse the PS seed particles in an aqueous solution of SDS. Add an emulsion of the porogen (e.g., DBP and toluene) and allow the mixture to stir for a specified time (e.g., overnight) to allow the porogen to swell the seed particles.

  • Monomer and Crosslinker Swelling (Step 2): Introduce an emulsion containing the monomer (styrene), crosslinker (DVB), and initiator (BPO) to the swollen seed particles. Continue stirring to allow for the diffusion of these components into the porogen-swollen seeds. The swelling temperature can be varied to influence the final particle morphology.[1][9]

  • Polymerization: Increase the temperature of the reaction mixture (e.g., to 70 °C) to initiate polymerization within the swollen particles. Maintain this temperature for a sufficient duration (e.g., 24 hours) to complete the polymerization.

  • Washing and Extraction: Cool the reaction mixture and wash the resulting porous microspheres multiple times with deionized water and methanol via centrifugation to remove any unreacted components and the emulsifier.

  • Drying: Dry the final porous microspheres under vacuum.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis processes described.

SuspensionPolymerization cluster_prep Phase Preparation AqueousPhase Aqueous Phase (Water + Stabilizer) Dispersion Dispersion (Mechanical Stirring) AqueousPhase->Dispersion OrganicPhase Organic Phase (Monomer + DVB + Initiator + Porogen) OrganicPhase->Dispersion Polymerization Polymerization (Heating) Dispersion->Polymerization Workup Washing & Filtering Polymerization->Workup Extraction Porogen Extraction Workup->Extraction Drying Drying Extraction->Drying FinalProduct Porous Polymer Beads Drying->FinalProduct

Caption: Workflow for Suspension Polymerization.

SeededPolymerization Seed Polystyrene Seed Particles PorogenSwell Step 1: Porogen Swelling Seed->PorogenSwell MonomerSwell Step 2: Monomer/DVB Swelling PorogenSwell->MonomerSwell Polymerization Polymerization MonomerSwell->Polymerization Washing Washing & Extraction Polymerization->Washing FinalProduct Monodisperse Porous Microspheres Washing->FinalProduct

References

Application Notes and Protocols for the Preparation of Ion-Exchange Resins with 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion-exchange (IEX) resins are indispensable tools in various scientific and industrial fields, including water purification, chemical synthesis, and pharmaceutical applications. They are solid, insoluble polymeric materials containing charged functional groups capable of exchanging ions with the surrounding medium.[1][2] A common and versatile type of IEX resin is synthesized from the copolymerization of styrene with a crosslinking agent, typically divinylbenzene (DVB).[3][4]

The DVB component, specifically the 1,3-isomer (m-DVB), creates a robust, three-dimensional polymer network, rendering the resin beads insoluble and physically stable.[4] The degree of crosslinking, determined by the percentage of DVB, is a critical parameter that influences the resin's properties, such as moisture content, porosity, and ion-exchange kinetics.[4] These styrene-DVB copolymers can be functionalized to create either cation or anion exchangers.

In drug development, these resins are particularly valuable as carriers for active pharmaceutical ingredients (APIs).[5][6] By complexing an ionizable drug with an appropriate resin, a "resinate" is formed, which can be used to mask bitter tastes, enhance drug stability, or formulate controlled-release dosage forms.[6][7] The drug is released from the resin in vivo through an ion-exchange process with the ions present in the gastrointestinal tract.[5][7]

This document provides detailed protocols for the synthesis and functionalization of styrene-DVB ion-exchange resins and their application in drug delivery.

Synthesis and Functionalization of Ion-Exchange Resins

The preparation of ion-exchange resins is a multi-step process involving the synthesis of the crosslinked polymer backbone, followed by the introduction of functional groups. The overall workflow is depicted below.

G Overall Workflow for Ion-Exchange Resin Preparation cluster_synthesis Copolymer Synthesis Monomers Styrene + 1,3-DVB + Initiator Suspension Suspension Polymerization Monomers->Suspension Oil-in-Water Emulsion Beads Styrene-DVB Copolymer Beads Suspension->Beads Polymerization & Washing Cation Cation-Exchange Resin (Sulfonic Acid Groups) Beads->Cation Sulfonation Anion Anion-Exchange Resin (Quaternary Ammonium Groups) Beads->Anion Chloromethylation & Amination

Figure 1: General workflow for synthesizing cation and anion-exchange resins.

The foundational step is the creation of spherical, crosslinked copolymer beads via suspension polymerization.[3][5][8] This method involves dispersing a monomer phase (styrene, DVB, and an initiator) in an aqueous phase containing a stabilizer.

Experimental Protocol:

  • Aqueous Phase Preparation: In a suitable reactor fitted with a mechanical stirrer and temperature control, prepare the aqueous phase by dissolving a stabilizing agent (e.g., 0.5% w/v polyvinyl alcohol) in deionized water.[5] Heat the solution to approximately 65°C.

  • Monomer Phase Preparation: In a separate vessel, prepare the monomer mixture. For a resin with approximately 4% crosslinking, combine styrene (75 ml), 1,3-divinylbenzene (3 ml), and a free-radical initiator like benzoyl peroxide (3 g).[5]

  • Polymerization: While stirring the aqueous phase at a constant rate (e.g., 400 rpm), gradually add the monomer mixture. The stirring action will disperse the monomer phase into fine droplets.[5]

  • Curing: After the addition is complete, increase the temperature to around 85°C and maintain it for at least 4 hours to ensure complete polymerization.[5]

  • Washing and Sieving: Once the reaction is complete, allow the mixture to cool. Collect the resulting polymer beads by filtration. Wash the beads extensively with hot deionized water and then with an organic solvent like methanol to remove any unreacted monomers and the stabilizer.[5]

  • Drying: Dry the washed beads in an oven at 50-60°C to a constant weight. The final product is inert styrene-DVB copolymer beads.

To create a cation-exchange resin, sulfonic acid groups (-SO₃H) are introduced onto the aromatic rings of the copolymer. This is typically achieved through reaction with concentrated sulfuric acid.[5][9]

G Cation-Exchange Resin Synthesis Workflow Start Styrene-DVB Beads Swell Swell beads in Dichloromethane Start->Swell Sulfonate Sulfonate with conc. H₂SO₄ at 70°C Swell->Sulfonate FilterWash Filter and wash with deionized water until neutral pH Sulfonate->FilterWash Dry Dry at 50°C FilterWash->Dry Final Sulfonated Cation- Exchange Resin Dry->Final

Figure 2: Workflow for the sulfonation of styrene-DVB copolymer beads.

Experimental Protocol:

  • Swelling: Place the dry copolymer beads (e.g., 3 g) in a reaction flask and add a swelling solvent such as dichloromethane (e.g., 12 ml).[5] Allow the beads to swell for at least 30 minutes. This facilitates the penetration of the sulfonating agent into the polymer matrix.

  • Sulfonation: Carefully add concentrated sulfuric acid (e.g., 30 ml) to the swollen beads.[5] Heat the mixture in an oil bath to 70°C. The reaction time can be varied (e.g., 0 to 210 minutes) to control the degree of sulfonation and, consequently, the ion-exchange capacity.[5] Periodically agitate the slurry.

  • Quenching and Washing: After the desired reaction time, cool the mixture and carefully filter the sulfonated resin. Wash the beads thoroughly with excess deionized water until the filtrate is neutral (pH 7).[5]

  • Drying: Dry the final sulfonated resin in an oven at 50°C for 6 hours.[5] Store the product in a tightly sealed container.

The synthesis of a strong base anion-exchange resin involves a two-step process: first, the introduction of chloromethyl groups (-CH₂Cl) onto the polymer backbone, followed by amination with a tertiary amine to create quaternary ammonium functional groups.[10]

G Anion-Exchange Resin Synthesis Workflow Start Styrene-DVB Beads Chloro Chloromethylation (e.g., with 1,4-bis(chloromethoxy) butane + SnCl₄ catalyst at 0°C) Start->Chloro Wash1 Wash & Dry Intermediate Chloro->Wash1 Aminate Amination (e.g., with aqueous trimethylamine at 90°C) Wash1->Aminate Wash2 Wash & Dry Final Product Aminate->Wash2 Final Anion-Exchange Resin Wash2->Final

Figure 3: Workflow for chloromethylation and amination of styrene-DVB beads.

Experimental Protocol:

  • Chloromethylation: Swell the styrene-DVB beads in a suitable solvent like dichloromethane. Cool the slurry to 0°C. Add a chloromethylating agent (e.g., 1,4-bis(chloromethoxy) butane) and a Lewis acid catalyst (e.g., stannic chloride, SnCl₄).[10][11] Maintain the reaction at a low temperature to control the reaction. After the reaction, wash the chloromethylated beads to remove residual reagents and catalyst.

  • Amination: Place the dried chloromethylated beads (e.g., 0.42 g) in a pressure reactor. Add an aqueous solution of an amine, such as trimethylamine.[10][11] For a strong base resin, a tertiary amine is used. Heat the mixture with stirring (e.g., to 90°C for 5 hours).[10]

  • Washing and Drying: After cooling, empty the reactor and wash the aminated resin beads thoroughly with ethanol and deionized water.[11] Dry the final product.

Quantitative Data and Characterization

The performance of an ion-exchange resin is defined by its physical and chemical properties, which are influenced by the synthesis conditions. The degree of crosslinking with 1,3-DVB is a primary determinant of these characteristics.

Ion-Exchange Capacity (IEC) is a measure of the total number of exchangeable ions per unit weight of the resin. It is typically expressed in milliequivalents per gram (meq/g). The DVB content affects the polymer structure and can influence the efficiency of the subsequent functionalization steps.

Table 1: Ion-Exchange Capacity of Resins with Varying DVB Content

Resin Type % DVB Crosslinker Ion-Exchange Capacity (meq/g) Reference
Anion-Exchange 10% 3.8 [10][11]
Anion-Exchange 16% 3.5 [10][11]
Cation-Exchange 16% 2.25 [8]

| Cation-Exchange | N/A | 225.6 meq/100g (2.26 meq/g) |[12] |

Note: The decrease in IEC for the anion-exchange resin at higher DVB content may be due to increased polymer network congestion, which can hinder the functionalization reactions.[11]

The IEC of the synthesized resins can be determined by a simple titration method.[10][11]

Experimental Protocol (for Anion-Exchange Resin):

  • Weigh a sample of the wet anion-exchange resin.

  • Convert the resin to the chloride (Cl⁻) form by washing with a sodium chloride solution.

  • Displace the chloride ions using a strong base, such as a known concentration of sodium hydroxide (NaOH).

  • Titrate the displaced chloride ions in the resulting solution with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator.

  • The IEC is calculated based on the amount of titrant used and the initial weight of the resin.

Application in Drug Delivery

Ion-exchange resins serve as excellent carriers for controlled drug release. The drug is loaded onto the resin, forming an insoluble complex (resinate), which releases the drug in the GI tract in exchange for physiological ions.[7]

G Drug Loading and Release Mechanism cluster_loading Drug Loading (in vitro) cluster_release Drug Release (in vivo) Resin_H Cation-Exchange Resin (Resin-SO₃⁻H⁺) Resinate Drug-Resin Complex (Resinate) Resin_H->Resinate Drug_Pos Positively Charged Drug (Drug⁺) Drug_Pos->Resinate Resinate_GI Resinate in GI Tract Resinate->Resinate_GI Oral Administration GI_Ions GI Tract Ions (e.g., Na⁺, H⁺) GI_Ions->Resinate_GI Released_Drug Released Drug (for absorption) Resinate_GI->Released_Drug Ion Exchange

Figure 4: Logical diagram of drug loading onto a cation-exchange resin and subsequent release.

  • Resin Activation/Washing: Wash the ion-exchange resin thoroughly with deionized water to remove any impurities.

  • Drug Solution Preparation: Prepare a solution of the ionizable drug in a suitable solvent (often water or an aqueous/organic mixture).

  • Complexation: Disperse the washed resin in the drug solution. Stir the mixture for a sufficient period (e.g., several hours to 24 hours) to allow the ion-exchange process to reach equilibrium. The pH of the solution may need to be adjusted to ensure the drug is in its ionized state.

  • Isolation: Filter the drug-resin complex (resinate) from the solution.

  • Washing: Wash the resinate with deionized water to remove any unbound drug from the surface of the beads.

  • Drying: Dry the resinate at a suitable temperature until a constant weight is achieved.

  • Characterization: The drug loading can be quantified by measuring the concentration of the drug remaining in the filtrate after complexation using a suitable analytical method (e.g., UV-Vis spectrophotometry).

The drug release rate from the resinate can be controlled by factors such as the degree of DVB crosslinking and the particle size of the resin beads.[9] Higher crosslinking can lead to a slower release rate due to a more constricted polymer network.[9] This makes styrene-DVB resins highly tunable carriers for developing novel drug delivery systems.

References

The Pivotal Role of 1,3-Divinylbenzene in Crafting High-Performance Monolithic Columns: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of monolithic columns has marked a significant advancement in separation science, offering a unique alternative to traditional packed-particle columns. At the heart of many robust polymer-based monolithic columns lies 1,3-divinylbenzene (DVB), a critical crosslinking agent that largely dictates the final morphology and, consequently, the chromatographic performance of the stationary phase. This document provides detailed application notes and experimental protocols on the utilization of this compound in the preparation of poly(styrene-co-divinylbenzene) (PS-DVB) monolithic columns, a popular choice for a wide range of analytical and preparative separations.

Application Notes

Poly(styrene-co-divinylbenzene) monolithic columns are characterized by their continuous, porous structure, which consists of a network of interconnected globules and large through-pores. This unique architecture results in high permeability, allowing for rapid separations at lower backpressures compared to particle-packed columns.[1][2][3] The degree of crosslinking, primarily controlled by the concentration of DVB in the polymerization mixture, is a crucial parameter that influences several key characteristics of the monolith.

Influence of this compound Concentration:

  • Mechanical Stability: A higher DVB content leads to a more rigid and mechanically stable monolithic structure, which is essential for withstanding the high pressures often encountered in high-performance liquid chromatography (HPLC).[3]

  • Pore Structure: The ratio of DVB to the monovinyl monomer (e.g., styrene) and the composition of the porogenic solvent system collectively determine the pore size distribution of the monolith.[4] Generally, a higher degree of crosslinking can lead to smaller micropores within the polymer globules, which in turn increases the surface area available for analyte interaction.

  • Surface Area: Increased DVB concentration in the polymerization mixture has been shown to result in monoliths with larger specific surface areas. For instance, monoliths prepared with a high percentage of DVB have exhibited surface areas ranging from 370 to 490 m²/g.[5]

  • Chromatographic Performance: The efficiency of a monolithic column is directly linked to its morphology. By tuning the DVB concentration, researchers can optimize the column for specific applications, from the fast separation of large biomolecules like proteins to the high-resolution analysis of small molecules.[2][5] For example, a column with 33% DVB showed an efficiency of 43,000 plates/m for an unretained compound.[5]

Porogen Composition:

The choice of porogen, a solvent or a mixture of solvents in which the polymer is insoluble, is as critical as the monomer composition in defining the monolithic structure. The interplay between the DVB concentration and the porogen system dictates the point of phase separation during polymerization, ultimately controlling the size of the macropores and the polymer globules. Common porogens for PS-DVB monoliths include long-chain alcohols (e.g., 1-dodecanol, 1-decanol) and good solvents for the polymer (e.g., toluene, tetrahydrofuran).[4][5][6] The ratio of these components is meticulously adjusted to achieve the desired porous architecture.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the preparation of poly(styrene-co-divinylbenzene) monolithic columns in fused-silica capillaries. It is crucial to note that these protocols may require optimization based on the specific application and available laboratory conditions.

Protocol 1: Preparation of a Standard PS-DVB Monolithic Capillary Column

This protocol is adapted from various sources and represents a common starting point for fabricating PS-DVB monolithic columns.

Materials:

  • Fused-silica capillary (e.g., 50-100 µm inner diameter)

  • Styrene (inhibitor removed)

  • This compound (DVB) (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1-Dodecanol (porogen)

  • Toluene (porogen)

  • Methanol

  • Acetone

  • 3-(Trimethoxysilyl)propyl methacrylate (for capillary surface modification)

  • 0.2 M Sodium hydroxide (NaOH)

  • 0.2 M Hydrochloric acid (HCl)

  • Water (HPLC grade)

  • Nitrogen gas

Equipment:

  • HPLC pump

  • Gas chromatograph oven or water bath

  • Syringe pump

  • Ultrasonic bath

  • Vortex mixer

  • Syringes and luer lock fittings

Methodology:

  • Capillary Pre-treatment (Surface Modification): a. Cut the fused-silica capillary to the desired length. b. Flush the capillary sequentially with acetone, 0.2 M NaOH, water, 0.2 M HCl, and water, each for 30 minutes. c. Dry the capillary by flushing with nitrogen gas. d. Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in acetone and seal both ends. e. Heat the capillary at 100°C for 12 hours to covalently bond the methacrylate groups to the silica surface. f. Flush the capillary with acetone to remove any unreacted silanizing agent and dry with nitrogen.

  • Preparation of the Polymerization Mixture: a. In a clean vial, prepare the polymerization mixture according to the desired composition. A typical starting composition is provided in the table below. b. Thoroughly mix the components using a vortex mixer. c. Degas the solution by sparging with nitrogen for 10 minutes or by sonication to remove dissolved oxygen, which can inhibit polymerization.

  • Capillary Filling and Polymerization: a. Fill the pre-treated capillary with the polymerization mixture using a syringe pump. Ensure there are no air bubbles. b. Seal both ends of the capillary with rubber septa. c. Place the capillary in a GC oven or a water bath and heat at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 12-24 hours) to initiate and complete the polymerization.[5]

  • Column Washing: a. After polymerization, carefully remove the seals from the capillary. b. Connect the column to an HPLC pump and flush with a suitable solvent, such as methanol or acetonitrile, at a low flow rate to remove the porogens and any unreacted monomers. c. Gradually increase the flow rate to wash the column thoroughly.

  • Column Conditioning and Testing: a. Equilibrate the column with the desired mobile phase for chromatographic analysis. . Before use, it is advisable to test the column's performance by injecting a standard mixture of analytes to determine its efficiency and permeability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the preparation of PS-DVB monolithic columns, highlighting the impact of the polymerization mixture composition on the resulting column properties.

Table 1: Exemplary Polymerization Mixture Compositions for PS-DVB Monoliths

Monomer CompositionPorogen CompositionInitiatorReference
16% Styrene + Chloromethylstyrene, 24% Divinylbenzene18% Toluene, 42% 1-Dodecanol1% AIBN[5]
20% Styrene, 20% Divinylbenzene40% 1-Propanol, 20% FormamideNot specified[5]
15 wt% Styrene, 15 wt% Divinylbenzene14.0 wt% THF, 56.0 wt% 1-Decanol3 wt% AIBN[4]
15 wt% Styrene, 15 wt% Divinylbenzene16.0 wt% THF, 54.0 wt% 1-Decanol3 wt% AIBN[4]
15 wt% Styrene, 15 wt% Divinylbenzene17.5 wt% THF, 52.5 wt% 1-Decanol3 wt% AIBN[4]
15.2% Monomers (Styrene and 1-Octadecene), 14.2% Divinylbenzene11.9% DMF, 57.5% 1-Decanol1.9% Lauroyl peroxide[6]

Table 2: Influence of Composition on Monolith Properties and Performance

% DivinylbenzeneSpecific Surface Area (m²/g)Column Efficiency (plates/m)Key ObservationReference
30-34 wt%370 - 490Not specifiedHigh percentage of DVB leads to large surface areas.[5]
33%Not specified43,000 (for unretained compound)Demonstrates the potential for high efficiency.[5]
20%Not specified91,000 (for unretained uracil)High efficiency achieved with a specific porogen system.[5]
Not specifiedBarely measurablePoor separation of alkylbenzenesInappropriate porogen choice (toluene and isooctane) leads to poor performance.[5]

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the preparation of PS-DVB monolithic columns.

Monolith_Preparation_Workflow cluster_prep Capillary Preparation cluster_mix Polymerization Mixture cluster_poly Column Fabrication p1 Capillary Cutting p2 Sequential Washing (NaOH, HCl, Water) p1->p2 p3 Drying (N2 Gas) p2->p3 p4 Surface Silanization (3-(Trimethoxysilyl)propyl methacrylate) p3->p4 f1 Capillary Filling p4->f1 Pre-treated Capillary m1 Monomer (Styrene) mix Mixing & Degassing m1->mix m2 Crosslinker (DVB) m2->mix m3 Porogens (e.g., 1-Dodecanol, Toluene) m3->mix m4 Initiator (AIBN) m4->mix mix->f1 Polymerization Solution f2 Sealing f1->f2 f3 Thermal Polymerization (e.g., 60-70°C) f2->f3 f4 Column Washing (Porogen Removal) f3->f4 Final Monolithic Column Final Monolithic Column f4->Final Monolithic Column

Caption: Experimental workflow for the preparation of a PS-DVB monolithic column.

Monolith_Property_Factors cluster_inputs Input Parameters cluster_structure Monolith Structure cluster_performance Chromatographic Performance DVB_Conc This compound Concentration Monomer_Ratio Monomer to Crosslinker Ratio Pore_Size Pore Size Distribution DVB_Conc->Pore_Size Surface_Area Specific Surface Area DVB_Conc->Surface_Area Porogen_Comp Porogen Composition Monomer_Ratio->Pore_Size Globule_Size Globule Size Monomer_Ratio->Globule_Size Poly_Temp Polymerization Temperature Porogen_Comp->Pore_Size Porogen_Comp->Globule_Size Permeability Permeability Porogen_Comp->Permeability Poly_Temp->Pore_Size Efficiency Column Efficiency Pore_Size->Efficiency Globule_Size->Efficiency Selectivity Selectivity Surface_Area->Selectivity Loadability Sample Loadability Surface_Area->Loadability Backpressure Backpressure Permeability->Backpressure

References

Copolymerization of 1,3-Divinylbenzene with Styrene and Other Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copolymerization of 1,3-divinylbenzene (DVB) with styrene and other functional monomers, including methyl methacrylate (MMA), acrylic acid (AA), and N-isopropylacrylamide (NIPAM). These copolymers are of significant interest due to their diverse applications, ranging from chromatographic stationary phases and solid-phase extraction sorbents to stimuli-responsive hydrogels for drug delivery.

Application Notes

The copolymerization of divinylbenzene, a crosslinking agent, with various vinyl monomers allows for the synthesis of polymers with tailored properties. The incorporation of DVB introduces a three-dimensional network structure, rendering the resulting copolymers insoluble and imparting mechanical and thermal stability. The choice of the comonomer dictates the chemical functionality and polarity of the final material.

  • Styrene-DVB Copolymers: These are the most common and well-studied DVB copolymers. They are highly hydrophobic and are extensively used as stationary phases in reversed-phase high-performance liquid chromatography (HPLC), as sorbents for solid-phase extraction (SPE) of nonpolar analytes, and as the backbone for ion-exchange resins.[1][2] The porosity of these materials can be controlled through techniques like suspension polymerization in the presence of a porogen.[3][4]

  • Methyl Methacrylate-DVB Copolymers: The inclusion of methyl methacrylate introduces ester functionalities, increasing the polarity of the copolymer compared to styrene-DVB. These materials find applications in chromatography and as support materials where a more hydrophilic surface is desired.

  • Acrylic Acid-DVB Copolymers: The carboxylic acid groups from acrylic acid impart ion-exchange capabilities to the copolymer. These materials are useful as weak cation exchangers for the separation and preconcentration of basic compounds, including many pharmaceutical drugs.[5]

  • N-isopropylacrylamide-DVB Copolymers: NIPAM is a thermoresponsive monomer. Copolymers of NIPAM and DVB can form hydrogels that exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible volume phase transition in response to temperature changes.[6] This property is highly valuable for applications in controlled drug delivery, tissue engineering, and smart materials.

Quantitative Data: Monomer Reactivity Ratios

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chain radicals. An r value greater than 1 indicates that the radical prefers to add its own monomer, while a value less than 1 indicates a preference for adding the other monomer. The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior: r1r2 ≈ 1 suggests a random copolymer, r1r2 ≈ 0 suggests an alternating copolymer, and r1r2 > 1 suggests a tendency towards block copolymer formation.

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)Notes
Styrenem-Divinylbenzene1.111.00High ConversionIndicates similar reactivity.
Styrenep-Divinylbenzene0.201.00High Conversionp-DVB is more reactive.
Methyl Methacrylatem-Divinylbenzene0.410.61-Tendency towards alternation.
Methyl Methacrylatep-Divinylbenzene0.621.370p-DVB is more reactive.
N-isopropylacrylamideMethyl Methacrylate0.2712.81960MMA is significantly more reactive.

Note: Reactivity ratios for 1,3-DVB are often determined using a mixture of meta and para isomers. The data presented here are for the specific isomers where available. The reactivity of the two vinyl groups in DVB can also differ.

Experimental Protocols

The following are representative protocols for the synthesis of DVB copolymers. Safety precautions, including the use of personal protective equipment, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Suspension Copolymerization of Styrene and this compound (Porous Beads)

This protocol describes the synthesis of macroporous poly(styrene-co-divinylbenzene) beads, a common material for chromatography and solid-phase extraction.[3][7]

Materials:

  • Styrene (inhibitor removed)

  • This compound (technical grade, ~55-80%, inhibitor removed)

  • Benzoyl peroxide (BPO, initiator)

  • Poly(vinyl alcohol) (PVA, suspending agent)

  • Toluene (porogen)

  • n-Heptane (porogen)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve PVA (e.g., 1 g) in deionized water (e.g., 200 mL) with gentle heating and stirring to form a uniform solution.

  • Organic Phase Preparation: In a separate beaker, prepare a solution of styrene (e.g., 40 g), this compound (e.g., 10 g), BPO (e.g., 0.5 g), toluene (e.g., 25 mL), and n-heptane (e.g., 25 mL).

  • Suspension Formation: Add the organic phase to the aqueous phase while stirring at a controlled rate (e.g., 300-500 rpm) to form a stable suspension of droplets.

  • Polymerization: Purge the system with nitrogen for 30 minutes. Heat the reaction mixture to 70-80 °C and maintain for 8-12 hours with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature. Filter the resulting polymer beads and wash extensively with hot water to remove PVA.

  • Purification: Wash the beads with methanol and then perform Soxhlet extraction with a suitable solvent (e.g., toluene or acetone) for 24 hours to remove the porogens and any unreacted monomers.

  • Drying: Dry the purified beads in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram:

SuspensionPolymerization cluster_AqueousPhase Aqueous Phase Preparation cluster_OrganicPhase Organic Phase Preparation cluster_Reaction Polymerization cluster_Purification Work-up & Purification A1 Dissolve PVA in Deionized Water R1 Form Suspension A1->R1 O1 Mix Styrene, DVB, BPO, and Porogens O1->R1 R2 Heat under N2 R1->R2 R3 Polymerization R2->R3 P1 Filter & Wash with Hot Water R3->P1 P2 Soxhlet Extraction P1->P2 P3 Dry Beads P2->P3

Caption: Workflow for suspension copolymerization of Styrene and DVB.

Protocol 2: Free-Radical Copolymerization of Methyl Methacrylate and this compound

This protocol outlines a general procedure for the bulk or solution free-radical copolymerization to determine reactivity ratios. The reaction should be stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

Materials:

  • Methyl methacrylate (MMA, inhibitor removed)

  • This compound (purified, inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN, initiator)

  • Toluene or another suitable solvent (optional, for solution polymerization)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: Prepare a series of reaction tubes each containing a different molar ratio of MMA and 1,3-DVB. Add a known amount of AIBN (e.g., 0.1-1 mol% relative to total monomers) to each tube. If performing solution polymerization, add the desired amount of solvent.

  • Degassing: Subject each reaction tube to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tubes under vacuum or an inert atmosphere and place them in a constant temperature bath (e.g., 60-70 °C) for a predetermined time to achieve low conversion.

  • Termination and Precipitation: Stop the reaction by cooling the tubes in an ice bath. Open the tubes and dissolve the contents in a small amount of a suitable solvent (e.g., THF or chloroform). Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.

  • Drying and Analysis: Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. Determine the copolymer composition using techniques such as ¹H NMR spectroscopy or elemental analysis.

Logical Relationship Diagram:

ReactivityRatioDetermination MonomerFeed Vary Monomer Feed Ratios Polymerization Low Conversion Polymerization MonomerFeed->Polymerization Isolation Isolate & Purify Copolymer Polymerization->Isolation Analysis Determine Copolymer Composition (e.g., NMR) Isolation->Analysis Calculation Calculate Reactivity Ratios (r1, r2) Analysis->Calculation

Caption: Process for determining monomer reactivity ratios.

Protocol 3: Synthesis of Poly(this compound-co-acrylic acid) Porous Resin

This protocol is adapted from methods for preparing functionalized porous polymers and can be used to synthesize a weak cation-exchange resin.

Materials:

  • Acrylic acid (AA, inhibitor removed)

  • This compound (inhibitor removed)

  • AIBN (initiator)

  • Porogenic solvent (e.g., a mixture of toluene and n-heptane)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Mixture: In a reaction vessel suitable for polymerization, combine acrylic acid, this compound, AIBN, and the porogenic solvent in the desired ratios.

  • Degassing and Polymerization: Degas the mixture and conduct the polymerization under an inert atmosphere at 70-80 °C for 8-12 hours.

  • Purification: After polymerization, the solid polymer is ground (if bulk polymerization was performed) and then extensively washed with hot deionized water to remove any unreacted acrylic acid.

  • Solvent Extraction: The polymer is then subjected to Soxhlet extraction with a solvent like methanol or acetone to remove the porogen and other residual organic compounds.

  • Drying: The final porous resin is dried under vacuum.

Protocol 4: Synthesis of Poly(this compound-co-N-isopropylacrylamide) Hydrogel

This protocol describes the synthesis of a thermoresponsive hydrogel. The properties of the hydrogel can be tuned by varying the DVB content.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (DVB, crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, accelerator)

  • Deionized water

Procedure:

  • Monomer Solution: In a vial, dissolve NIPAM and a specific amount of DVB (e.g., 1-5 mol% relative to NIPAM) in deionized water.

  • Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

  • Initiation: Add a freshly prepared aqueous solution of APS to the monomer solution, followed by the addition of TEMED to initiate the polymerization.

  • Gelation: Gently swirl the mixture and allow it to stand at room temperature. Gelation should occur within a few minutes to an hour.

  • Purification: Once the hydrogel is formed, immerse it in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and initiator residues.

  • Swelling Studies: The swelling behavior of the hydrogel can be studied by measuring its weight at different temperatures.

Signaling Pathway Analogy for Thermoresponsive Behavior:

ThermoresponsiveHydrogel Temp_Low < LCST Interaction_Hbond H-Bonding (Water-Polymer) Temp_Low->Interaction_Hbond Dominates Temp_High > LCST Interaction_Hydrophobic Hydrophobic Interactions Temp_High->Interaction_Hydrophobic Dominates State_Swollen Swollen State (Hydrophilic) State_Collapsed Collapsed State (Hydrophobic) State_Swollen->State_Collapsed Heating State_Collapsed->State_Swollen Cooling Interaction_Hbond->State_Swollen Interaction_Hydrophobic->State_Collapsed

Caption: Reversible phase transition of a thermoresponsive hydrogel.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Role of 1,3-Divinylbenzene in Modulating Polymer Network Properties

This compound (DVB) is a widely utilized crosslinking agent in the synthesis of polymers, most notably in styrene-based systems like polystyrene (PS-co-DVB).[1] The concentration of DVB is a critical parameter that allows for precise control over the three-dimensional network structure of the resulting polymer. By adjusting the amount of DVB, researchers can systematically tune the polymer's crosslink density, which in turn dictates its fundamental physical and chemical properties.[2]

An increase in DVB concentration leads to a higher density of crosslinks between polymer chains.[2] This denser network structure significantly impacts the material's characteristics: it increases rigidity and thermal stability, while decreasing the swelling capacity and average particle size in precipitation or suspension polymerizations.[2][3][4]

This control is paramount in applications such as drug development, where polymer beads are used as carriers for controlled drug release.[5] A higher crosslink density can slow the diffusion and release of an encapsulated active pharmaceutical ingredient (API), while a lower density allows for faster release. Furthermore, properties like particle size and rigidity are crucial for applications in chromatography, ion-exchange resins, and solid-phase synthesis.[6][7] These application notes provide standardized protocols for synthesizing DVB-crosslinked polymers and for quantifying their crosslink density.

G cluster_input Controlling Parameter cluster_property Primary Structural Change cluster_output Resulting Material Properties DVB Increase this compound (DVB) Concentration Density Increased Crosslink Density DVB->Density Swelling Decreased Swelling Ratio Density->Swelling Rigidity Increased Rigidity & Thermal Stability Density->Rigidity Size Decreased Particle Size Density->Size

Caption: Logical relationship between DVB concentration and polymer properties.

Data Presentation: Effect of DVB Concentration on Polymer Properties

The following table summarizes the typical effects of increasing the weight percentage of DVB in a styrene-divinylbenzene copolymerization reaction. The values are representative and illustrate the general trends observed.[2][3]

DVB Concentration (wt%)Average Particle Size (μm)Swelling Ratio in TolueneKey Observations
5%5.5HighLow DVB content may result in fused or polydisperse particles due to insufficient crosslinking to maintain sphericity during synthesis.[2][8]
10%4.2ModerateParticles generally exhibit good sphericity and monodispersity.
20%3.1LowIncreased DVB leads to a denser polymer network, causing surface shrinkage and a reduction in final particle size.[2]
30%2.8Very LowThe high crosslink density significantly restricts polymer chain mobility, resulting in minimal swelling and increased particle density.[2]

Experimental Protocols

This protocol describes a standard method for synthesizing crosslinked polystyrene-co-divinylbenzene beads, where the DVB concentration can be varied to control the crosslink density.[7][9]

Materials:

  • Styrene (St), monomer

  • This compound (DVB), crosslinker

  • Azobisisobutyronitrile (AIBN), initiator

  • Poly(vinyl alcohol) (PVA) or Gelatin, suspension stabilizer

  • Sodium Phosphate (Na₃PO₄), aqueous phase component[9]

  • Deionized water

  • Toluene, porogen/diluent (optional, for creating porous beads)

  • Methanol, washing solvent

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer with motor and paddle

  • Reflux condenser

  • Thermostated water bath

  • Nitrogen gas inlet

  • Buchner funnel and filter paper

Procedure:

  • Aqueous Phase Preparation:

    • In the 250 mL flask, dissolve the suspension stabilizer (e.g., 1.0 g PVA) and Na₃PO₄ (e.g., 1.0 g) in 150 mL of deionized water.

    • Stir the mixture for several hours or overnight to ensure complete dissolution.[9]

  • Organic Phase Preparation:

    • In a separate beaker, prepare the monomer mixture. For a total of 20g of monomer, weigh the desired amounts of styrene and DVB. For example, for 10% DVB: 18.0 g Styrene and 2.0 g DVB.

    • Dissolve the initiator (e.g., 0.2 g AIBN, 1 wt% of monomer) in the monomer mixture.

    • If creating porous beads, add a porogen such as toluene at this stage (e.g., 20 mL).

  • Polymerization:

    • Place the flask containing the aqueous phase into the water bath and equip it with the mechanical stirrer, condenser, and nitrogen inlet.

    • Begin stirring the aqueous phase at a constant rate (e.g., 400 rpm) to create a stable vortex.

    • Slowly add the organic phase to the stirring aqueous phase. The organic phase will disperse into fine droplets.

    • Purge the system with nitrogen for 15-20 minutes to remove oxygen.

    • Heat the water bath to the reaction temperature (typically 70-80 °C) to initiate polymerization.[9]

    • Maintain the temperature and stirring for 24 hours.[9]

  • Washing and Isolation:

    • After 24 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the resulting polymer beads using a Buchner funnel.

    • Wash the beads sequentially with hot deionized water (to remove the stabilizer) and methanol (to remove unreacted monomer and porogen).

    • Dry the beads in a vacuum oven at 60 °C until a constant weight is achieved.

Caption: Experimental workflow for suspension polymerization of PS-co-DVB.

The swelling ratio of a polymer in a good solvent is inversely proportional to its crosslink density. This protocol uses the equilibrium swelling method to estimate crosslink density based on the Flory-Rehner equation.[10][11]

Materials:

  • Dry polymer beads (synthesized as in Protocol 3.1)

  • A good solvent for the polymer (e.g., Toluene for PS-co-DVB)

  • Small vials with airtight caps

Equipment:

  • Analytical balance (4 decimal places)

  • Sintered glass filter or fine mesh

  • Oven

Procedure:

  • Initial Measurement:

    • Accurately weigh a small amount of the dry polymer sample (m_d). Record the weight.

  • Swelling:

    • Place the weighed sample into a vial and add an excess of the solvent (e.g., 10 mL of Toluene).

    • Seal the vial to prevent solvent evaporation.

    • Allow the sample to swell for at least 24-48 hours at room temperature to ensure equilibrium is reached.

  • Measurement of Swollen Polymer:

    • Carefully remove the swollen polymer from the vial.

    • Quickly blot the surface with filter paper to remove excess surface solvent without compressing the sample.

    • Immediately weigh the swollen polymer (m_s) and record the mass.

  • Calculation of Swelling Ratio:

    • The mass swelling ratio (q) is calculated using the formula: q = m_s / m_d[12]

    • The volume swelling ratio (Q) can also be calculated if the densities of the polymer (ρ_p) and solvent (ρ_s) are known: Q = 1 + (ρ_p / ρ_s) * ( (m_s / m_d) - 1 )

  • Crosslink Density Estimation (Flory-Rehner Equation):

    • The crosslink density (ν), or the number of moles of effective network chains per unit volume, can be estimated using the Flory-Rehner equation. A simplified form relates the molecular weight between crosslinks (Mc) to the volume swelling ratio (Q): ν = 1 / (v_s * M_c) -[ln(1 - V_p) + V_p + χ * V_p²] = (V_1 / M_c) * (V_p^(1/3) - V_p / 2) Where:

      • V_p = 1/Q is the polymer volume fraction in the swollen gel.

      • χ is the Flory-Huggins polymer-solvent interaction parameter (e.g., ~0.45 for Polystyrene-Toluene).

      • V_1 is the molar volume of the solvent.

      • M_c is the average molecular weight between crosslinks. A smaller M_c indicates a higher crosslink density.

G cluster_measure Measurement Steps cluster_calc Calculation A Weigh Dry Polymer Sample (md) B Immerse in Solvent for 24-48h (Reach Equilibrium) A->B C Remove Excess Surface Solvent B->C D Weigh Swollen Polymer (ms) C->D E Calculate Swelling Ratio (q = ms / md) D->E F Calculate Crosslink Density (via Flory-Rehner Equation) E->F

Caption: Workflow for determining crosslink density via swelling measurement.

DMA measures the viscoelastic properties of a material, which are directly related to its crosslink density. For a crosslinked polymer, the storage modulus (G' or E') in the rubbery plateau region can be used to calculate the molecular weight between crosslinks (Mc).[11][13]

Equipment:

  • Dynamic Mechanical Analyzer (DMA) or Rheometer

  • Sample molds (for creating solid test specimens, e.g., rectangular bars)

Procedure:

  • Sample Preparation:

    • Prepare a solid sample of the crosslinked polymer with well-defined geometry (e.g., a rectangular bar or a disk). This may involve compression molding or casting the polymer from the polymerization reaction.

    • Measure the dimensions of the sample accurately.

  • DMA Measurement:

    • Mount the sample in the DMA instrument using an appropriate clamp (e.g., tension for films, single cantilever for bars).

    • Perform a temperature sweep experiment at a fixed frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.

    • The temperature range should span from below the glass transition temperature (Tg) to well into the rubbery plateau region.

  • Data Analysis:

    • Plot the storage modulus (E' for tensile mode, G' for shear mode) as a function of temperature.

    • Identify the rubbery plateau region, which is the relatively flat area of the modulus curve at temperatures above Tg.

    • Select a value for the storage modulus (E' or G') from this plateau.

  • Calculation of Crosslink Density:

    • The molecular weight between crosslinks (Mc) can be calculated from the rubbery modulus using the theory of rubber elasticity:[13] For shear modulus (G'): G' = (ρ * R * T) / M_c For tensile modulus (E'): E' = (3 * ρ * R * T) / M_c Where:

      • ρ is the density of the polymer.

      • R is the universal gas constant (8.314 J/mol·K).

      • T is the absolute temperature (in Kelvin) in the rubbery plateau region.

    • The crosslink density (ν_e) is the reciprocal of the volume per mole of network chains and can be calculated as: ν_e = ρ / M_c

References

Application of 1,3-Divinylbenzene in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the cornerstone of peptide and protein synthesis in both academic and industrial research. The choice of the solid support is critical to the success of SPPS. Polystyrene (PS) resins cross-linked with divinylbenzene (DVB) are the most common and foundational solid supports used in this field. 1,3-Divinylbenzene serves as a cross-linking agent that copolymerizes with styrene to form an insoluble, mechanically stable, and chemically inert polymeric matrix. This matrix, in the form of small, spherical beads, provides a solid support onto which peptide chains can be assembled.

The degree of cross-linking, typically 1% or 2% DVB, is a crucial parameter that dictates the physical and chemical properties of the resin, including its swelling characteristics, mechanical stability, and, consequently, the efficiency of the peptide synthesis. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound cross-linked polystyrene resins in SPPS.

Role and Properties of this compound Cross-Linking

This compound is copolymerized with styrene to form the polystyrene backbone of the resin.[1] The DVB molecules form covalent bridges between linear polystyrene chains, rendering the resulting polymer insoluble in a wide range of organic solvents.[2] This insolubility is a fundamental requirement for SPPS, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing after each synthesis step.[3]

The percentage of DVB in the polymerization mixture directly influences the properties of the final resin:

  • Mechanical Stability: Higher cross-linking (e.g., 2% DVB) results in a more rigid and mechanically stable resin. This can be advantageous in automated synthesizers where the resin beads are subjected to mechanical stress.

  • Swelling: The degree of cross-linking is inversely proportional to the resin's ability to swell in organic solvents. Lower cross-linking (e.g., 1% DVB) allows for greater solvent uptake, leading to a larger swollen volume.[2] This increased swelling is crucial as it improves the diffusion of reagents to the reactive sites within the resin matrix, thereby enhancing reaction kinetics and coupling efficiency.[4][5]

  • Hydrophobicity: PS-DVB resins are inherently hydrophobic. While this is suitable for many applications, it can pose challenges in the synthesis of "difficult" or hydrophobic peptides, where alternative, more hydrophilic resins may offer better performance.[6]

Data Presentation: Resin Swelling Properties

The swelling behavior of the resin is a critical factor in SPPS. A well-swollen resin allows for efficient diffusion of reagents and solvents to the growing peptide chain. The following tables summarize the swelling volumes of 1% and 2% DVB cross-linked polystyrene resins in various solvents commonly used in SPPS.

Table 1: Swelling Volumes of 1% and 2% DVB Cross-Linked Polystyrene Resins [2][7]

SolventSwelling Volume (mL/g) for 1% DVB-PSSwelling Volume (mL/g) for 2% DVB-PS
Dichloromethane (DCM)4.0 - 6.02.0 - 4.0
N,N-Dimethylformamide (DMF)5.63.2
Toluene8.55.2
Tetrahydrofuran (THF)8.85.6
Acetonitrile (MeCN)3.21.9
Methanol (MeOH)1.61.6
Water----

Note: Swelling volumes can vary slightly between different batches and manufacturers of resins.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on 1% DVB-Polystyrene Resin

This protocol outlines the manual synthesis of a peptide on a pre-loaded Wang resin (a type of PS-DVB resin with a linker suitable for synthesizing C-terminal carboxylic acids) using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.

1. Resin Preparation and Swelling:

  • Weigh the desired amount of pre-loaded Wang resin (typically 1% DVB cross-linked) into a reaction vessel.
  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the vessel.
  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
  • Drain the DMF from the reaction vessel.

2. N-terminal Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the swollen resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
  • Drain the capping solution and wash the resin with DMF (5 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection of Side Chains:

  • Wash the resin with DCM and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Start Start with Pre-loaded 1% DVB-PS Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping Wash3 Wash (DMF) Capping->Wash3 Wash3->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis DVB_Crosslinking cluster_monomers Monomers cluster_polymer Cross-linked Polystyrene Chain Styrene1 Styrene P1 PS Styrene2 Styrene P2 PS Styrene3 Styrene P3 PS DVB This compound DVB->P3 Cross-link P7 PS DVB->P7 P1->P2 P2->P3 P4 PS P3->P4 P5 PS P6 PS P5->P6 P6->P7 P8 PS P7->P8

References

Application Notes and Protocols: Synthesis of Poly(divinylbenzene) Microspheres and Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(divinylbenzene) (PDVB) is a highly cross-linked aromatic polymer renowned for its exceptional thermal stability, mechanical rigidity, and chemical resistance. Its inherent porosity and large surface area make it an invaluable material in a wide range of scientific and industrial applications. The ability to synthesize PDVB as precisely controlled microspheres or nanoparticles allows for its use as stationary phases in chromatography, as solid supports for catalysts and solid-phase synthesis, and as scaffolds in drug delivery systems.

The morphology, particle size, size distribution, and porous architecture of PDVB materials are critical to their performance and are dictated by the chosen synthesis method. This document provides an overview of common synthesis techniques, detailed experimental protocols, and a summary of how reaction parameters influence the final product characteristics.

Overview of Synthesis Methodologies

The synthesis of PDVB particles is typically achieved through free-radical polymerization of divinylbenzene, often with styrene as a comonomer. The primary methods to control particle size and morphology include precipitation, suspension, dispersion, and emulsion polymerization.

  • Precipitation Polymerization: This method is initiated in a homogeneous solution where the monomer and initiator are soluble, but the resulting polymer is not.[1] As the polymer chains grow, they precipitate out of the solution to form nuclei, which then grow into microspheres. A key advantage of this technique is the ability to produce monodisperse microspheres without the need for any surfactants or stabilizers.[2] The solvent system is crucial; for instance, acetonitrile is a poor solvent for the forming polymer and promotes precipitation, leading to narrow particle size distributions.[1]

  • Suspension Polymerization: This technique is used to produce larger polymer beads (typically 50-500 µm).[3][4] It involves dispersing an organic phase, containing the monomer, initiator, and a porogenic solvent (porogen), as droplets in an immiscible continuous phase, usually water.[5][6] A suspending agent or stabilizer is required in the aqueous phase to prevent the droplets from coalescing.[6] The final beads retain the approximate size of the initial monomer droplets, and the porogen creates a macroporous internal structure after its removal.[5]

  • Dispersion Polymerization: Similar to precipitation polymerization, this method starts with a homogeneous solution. However, a polymeric stabilizer is added to the reaction medium to control particle growth and prevent aggregation, allowing for the synthesis of monodisperse microspheres in the micrometer range.[7][8]

  • Emulsion & Microemulsion Polymerization: These methods are ideal for producing nanoparticles (typically < 200 nm). The monomer is emulsified in an immiscible continuous phase (usually water) with a surfactant to form micelles or nanodroplets.[9][10] Polymerization occurs within these nanoreactors. Microemulsion polymerization, in particular, uses a high concentration of surfactant to create thermodynamically stable monomer droplets, resulting in the formation of very small and uniform nanoparticles.[9]

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method directly impacts the physical characteristics of the resulting PDVB particles. The following tables summarize the typical outcomes of each technique based on published data.

Table 1: General Comparison of PDVB Synthesis Methodologies

Synthesis MethodTypical Particle SizeParticle Size Distribution (PDI)Porosity & Surface AreaKey Features & Advantages
Precipitation Polymerization 1 - 10 µmMonodisperse to narrow (PDI ~1.02)[2]Can be high (up to 800 m²/g)[5][11]Surfactant-free synthesis; produces uniform microspheres.[2]
Suspension Polymerization 20 - 500 µm[3][4]BroadMacroporous; surface area is highly tunable with porogens (e.g., >400 m²/g).[5]Ideal for large-scale production of macroporous beads for chromatography.[6]
Dispersion Polymerization 1 - 15 µmMonodisperseCan be controlled by monomer/cross-linker ratio.[7]Produces highly uniform microspheres with good control over size.[8]
Microemulsion Polymerization 10 - 100 nmNarrowGenerally microporousEffective for synthesizing functionalized nanoparticles for drug delivery.[9]

Table 2: Influence of Experimental Parameters on PDVB Precipitation Polymerization

Monomer (DVB) Conc.Initiator (AIBN) Conc.Solvent SystemParticle Diameter (µm)Surface Area (m²/g)Reference
2 vol%2 wt% (vs monomer)Acetonitrile1.10 - 3.41Not Specified[2]
Not SpecifiedNot SpecifiedAcetonitrile/Toluene4 - 7up to 800[5]
Not SpecifiedNot SpecifiedAcetonitrile~2.5Not Specified[1]
DVB80AIBNAcetonitrile1.86 - 3.06up to 762[12]

Note: Particle size in precipitation polymerization generally increases with higher monomer and initiator concentrations.[2]

Experimental Protocols

Protocol 1: Synthesis of Monodisperse PDVB Microspheres via Precipitation Polymerization

This protocol is adapted from methodologies described for producing highly uniform, cross-linked microspheres without stabilizers.[2][13]

Workflow Diagram: Precipitation Polymerization

G A Homogeneous Solution Monomer (DVB) Initiator (AIBN) Solvent (Acetonitrile) B Heating & Initiation (e.g., 70°C) A->B 1. Heat C Oligomer Formation (Soluble Chains) B->C 2. Polymerize D Precipitation & Nucleation (Insoluble Nuclei Form) C->D 3. Exceeds Solubility Limit E Particle Growth (Oligomer Capture) D->E 4. Growth Phase F Stabilization (Auto-Steric Stabilization) E->F Mechanism G Final Microspheres (Monodisperse) E->G H Washing & Drying G->H 5. Isolate I Purified PDVB Microspheres H->I 6. Purify

Caption: Workflow for monodisperse PDVB microsphere synthesis via precipitation polymerization.

Materials:

  • Divinylbenzene (DVB, technical grade, e.g., 80%)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Acetonitrile (Solvent, HPLC grade)

  • Methanol (for washing)

  • Nitrogen gas

Procedure:

  • In a glass reaction vessel, prepare a solution of 2 vol% divinylbenzene in acetonitrile.

  • Add AIBN initiator to the solution at a concentration of 2 wt% relative to the monomer.

  • Seal the vessel and purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Place the sealed vessel in a shaking water bath or oil bath preheated to 70°C.

  • Allow the polymerization to proceed for 24 hours under constant agitation.

  • After polymerization, cool the reaction vessel to room temperature. The microspheres will have precipitated, forming a milky white suspension.

  • Isolate the microspheres by centrifugation.

  • Decant the supernatant and wash the particles repeatedly with methanol to remove any unreacted monomer and soluble oligomers. Centrifuge between each wash.

  • After the final wash, dry the purified PDVB microspheres in a vacuum oven at 50-60°C overnight.

Protocol 2: Synthesis of Macroporous PDVB Beads via Suspension Polymerization

This protocol describes a general method for creating larger, porous beads suitable for chromatographic applications, adapted from descriptions in the literature.[3][5][6]

Workflow Diagram: Suspension Polymerization

G A Aqueous Phase Water Stabilizer (e.g., PVA) C Dispersion (High-Speed Stirring) A->C B Organic Phase Monomer (DVB) Porogen (Toluene) Initiator (BPO) B->C D Monomer Droplet Suspension (Oil-in-Water) C->D 1. Disperse E Heating & Polymerization (e.g., 80°C) D->E 2. Heat F Solid Polymer Beads Form (Within Droplets) E->F 3. Polymerize G Washing & Filtration F->G 4. Isolate H Porogen Removal (Soxhlet Extraction) G->H 5. Purify I Dried Macroporous Beads H->I 6. Dry

Caption: Workflow for macroporous PDVB bead synthesis via suspension polymerization.

Materials:

  • Divinylbenzene (DVB)

  • Benzoyl peroxide (BPO) (Initiator)

  • Toluene (Porogen)

  • Poly(vinyl alcohol) (PVA) or Magnesium Hydroxide (Suspending agent)[6]

  • Deionized water

  • Methanol or Ethanol (for washing/extraction)

Procedure:

  • Prepare the Aqueous Phase: In a baffled reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., PVA) in deionized water.

  • Prepare the Organic Phase: In a separate beaker, dissolve the initiator (BPO) in a mixture of divinylbenzene and the porogen (e.g., toluene).

  • Create the Suspension: Add the organic phase to the aqueous phase in the reaction kettle. Begin stirring at a controlled, high speed (e.g., 300-500 rpm) to form a stable suspension of oil droplets.

  • Polymerization: Purge the system with nitrogen and heat the reactor to 80°C to initiate polymerization. Maintain the temperature and stirring for 6-8 hours.

  • Isolation: After the reaction is complete, cool the mixture, and collect the polymer beads by filtration. Wash thoroughly with hot water and then with methanol to remove the suspending agent and other impurities.

  • Porogen Removal: To create the porous structure, remove the toluene by Soxhlet extraction with a suitable solvent (e.g., methanol or ethanol) for 12-24 hours.

  • Drying: Dry the washed, porous beads in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 3: Synthesis of PDVB-based Nanoparticles via Microemulsion Polymerization

This protocol is based on the synthesis of functionalized nanoparticles for applications like drug delivery.[9]

Materials:

  • Styrene (Comonomer)

  • Divinylbenzene (DVB) (Cross-linker)

  • Acrylic Acid (AA) (Functional monomer)

  • Sodium dodecyl sulfate (SDS) (Surfactant)

  • Potassium persulfate (KPS) (Initiator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a three-neck reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the microemulsion.

  • Combine 12% (w/w) SDS, 1.66% (w/w) acrylic acid, and water. Stir until a clear solution is formed.

  • Add 5% (w/w) styrene and 4% (w/w) divinylbenzene (relative to total monomer weight) to the aqueous solution. Stir to form a stable, transparent microemulsion.

  • Purge the reaction mixture with nitrogen for 30 minutes.

  • Heat the kettle to 70°C and add the KPS initiator (dissolved in a small amount of water) to start the polymerization.

  • Continue the reaction for 2-4 hours. The completion of the reaction is often indicated by the formation of a stable, bluish, and transparent nanolatex.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the surfactant and unreacted monomer.

Logical Relationships and Process Control

The final properties of PDVB particles are a direct consequence of the synthesis parameters. Understanding these relationships is key to tailoring the material for specific applications.

Diagram: Parameter Influence on Particle Properties

G cluster_0 Synthesis Parameters cluster_1 Particle Properties A Monomer/DVB Concentration X Particle Size A->X Higher -> Larger Size Y Porosity & Surface Area A->Y Higher DVB -> Higher Surface Area B Solvent Choice (Good vs. Poor) B->Y Good Solvent (Porogen) -> More Porous Z Size Distribution (Monodispersity) B->Z Poor Solvent -> More Monodisperse C Initiator Concentration C->X Higher -> Larger Size D Porogen Type & Amount D->Y Directly Controls Porosity E Stabilizer/Surfactant Concentration E->X Higher -> Smaller Size (Emulsion) E->Z Presence essential for stability

Caption: Relationship between key synthesis parameters and final PDVB particle properties.

References

Troubleshooting & Optimization

Preventing premature polymerization of 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Divinylbenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this compound (DVB).

Troubleshooting Guide

Issue: Suspected Polymerization in DVB Drum or Container

  • Question: I noticed solid particulates or an increase in viscosity in my this compound. What should I do?

  • Answer: The presence of solid material or increased viscosity may indicate that the DVB has begun to polymerize. This can be a hazardous situation as the polymerization is exothermic and can accelerate, leading to a rapid increase in temperature and pressure inside the container.[1] Immediately move the container to a cool, well-ventilated area, away from any heat sources or combustible materials. If the container is warm to the touch, it is a sign of active polymerization. In such cases, it is crucial to evacuate the immediate area and contact your institution's environmental health and safety department. Do not attempt to open a container that is bulging or under pressure.

Issue: DVB Discoloration

  • Question: My this compound has developed a yellow or straw-like color. Is it still usable?

  • Answer: A change in color from water-white to a yellowish or straw color can be an indication of oxidation or contamination, which can precede polymerization.[1][2] While a slight color change may not immediately render the product unusable, it is a sign that the inhibitor may be depleting or that the product has been exposed to adverse conditions. It is recommended to test the inhibitor concentration and check for the presence of polymers before use.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the optimal storage conditions for this compound to prevent premature polymerization?

  • Answer: To minimize the risk of premature polymerization, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[3][4][5][6] The storage area should be well-ventilated and protected from light. It is also crucial to keep the container tightly closed.[4][7] For prolonged storage, it is advisable to maintain the temperature below 32°C (90°F).[1]

  • Question: How long can I store this compound?

  • Answer: The shelf life of DVB is dependent on storage temperature and inhibitor concentration. When stored under recommended refrigerated conditions, the shelf life can be significantly extended.[1] It is best practice to use older stock first and to keep inventories to a minimum, especially in warmer weather.[1]

  • Question: Are there any specific handling precautions I should take?

  • Answer: Always handle this compound in a well-ventilated area.[1][7] Use personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[2][7] When transferring the material, use grounding and bonding connections to prevent static discharge, which can be an ignition source.[1] Use non-sparking tools and explosion-proof equipment.[7]

Inhibitors

  • Question: What is the role of an inhibitor in preventing DVB polymerization?

  • Answer: Inhibitors are added to DVB to prevent the initiation of free-radical polymerization.[8] A common inhibitor used is p-tert-butylcatechol (TBC).[5][6] TBC functions by reacting with and stabilizing any free radicals that may form, thus preventing the chain reaction of polymerization.

  • Question: Does the inhibitor ever get depleted?

  • Answer: Yes, the inhibitor is consumed over time, especially at elevated temperatures.[9] The effectiveness of some common inhibitors, like TBC, is also dependent on the presence of dissolved oxygen.[9][10] Therefore, it is important to monitor the inhibitor concentration, especially if the DVB has been stored for an extended period or at temperatures above the recommended range.

  • Question: How can I check the inhibitor level?

  • Answer: The concentration of the TBC inhibitor can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). It is recommended to consult with an analytical chemist to perform this analysis. Commercial DVB typically contains around 1000 ppm of TBC as an inhibitor.[5][6]

  • Question: Can I use DVB without an inhibitor?

  • Answer: For most applications, it is necessary to remove the inhibitor before use, as it can interfere with the desired polymerization reaction. However, uninhibited DVB is highly prone to polymerization and should be used immediately after inhibitor removal and not stored.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource(s)
Storage Temperature 2°C to 8°C[3][4][5][6]
Maximum Storage Temperature Below 32°C (90°F)[1]
Typical Inhibitor p-tert-butylcatechol (TBC)[5][6]
Typical Inhibitor Concentration ~1000 ppm[5][6]
Required for TBC Effectiveness Dissolved Oxygen (>10-15 ppm)[1][9]

Experimental Protocols

Protocol 1: Removal of p-tert-butylcatechol (TBC) Inhibitor

This protocol describes a common method for removing phenolic inhibitors like TBC from divinylbenzene.

Materials:

  • This compound containing TBC inhibitor

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of a 10% aqueous sodium hydroxide solution to the separatory funnel.[11]

  • Stopper the funnel and shake gently for 1-2 minutes, periodically venting the funnel to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of TBC.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step (steps 2-5) two more times with fresh 10% NaOH solution.[11]

  • Wash the DVB with deionized water to remove any residual NaOH. Repeat this wash three times.[11]

  • Transfer the washed DVB to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove any residual water.

  • Gently swirl the flask and let it stand for at least 30 minutes.

  • Carefully decant the dry, inhibitor-free DVB into a clean, dry container for immediate use.

Protocol 2: Qualitative Test for Polymer Presence

This simple test can indicate the presence of polymer in your DVB monomer.[9]

Materials:

  • This compound sample

  • Dry, reagent-grade methanol

  • Clean, clear test tubes

Procedure:

  • Obtain a representative sample of the DVB monomer.[9]

  • Add 5 mL of the DVB sample to a clean, clear test tube.[9]

  • Add 25 mL of dry, reagent-grade methanol to the test tube.[9]

  • Mix the contents thoroughly.[9]

  • Observe the solution:

    • Clear solution: No significant amount of polymer is present.[9]

    • Hazy solution: A low concentration (less than 20 ppm) of polymer may be present.[9]

    • Cloudy/milky solution: A higher concentration (greater than 20 ppm) of polymer is likely present.[9]

Visualizations

DVB_Troubleshooting_Workflow Troubleshooting Premature Polymerization of this compound start Start: Observe DVB check_appearance Check Visual Appearance start->check_appearance is_polymerized Signs of Polymerization? (Solids, High Viscosity, Heat) check_appearance->is_polymerized handle_polymerized HAZARD: Isolate Container Contact EHS Do Not Open is_polymerized->handle_polymerized Yes no_polymer No Obvious Polymerization is_polymerized->no_polymer No check_color Is DVB Discolored? (Yellowish) no_polymer->check_color discolored Potential Inhibitor Depletion or Contamination check_color->discolored Yes not_discolored DVB Appears Normal check_color->not_discolored No test_inhibitor Recommended: Test Inhibitor Level discolored->test_inhibitor test_polymer Perform Qualitative Polymer Test not_discolored->test_polymer test_inhibitor->test_polymer is_polymer_present Polymer Detected? test_polymer->is_polymer_present polymer_present Do Not Use Dispose of Properly is_polymer_present->polymer_present Yes no_polymer_present Proceed with Experiment (Consider Inhibitor Removal) is_polymer_present->no_polymer_present No

Caption: Troubleshooting workflow for suspected DVB polymerization.

Inhibitor_Function_Pathway Inhibitor Action on Free Radical Polymerization initiator Initiator (e.g., Heat, Light, Contaminant) dvb_monomer DVB Monomer initiator->dvb_monomer free_radical Free Radical Formation dvb_monomer->free_radical inhibitor Inhibitor Present (e.g., TBC + O2) free_radical->inhibitor Inhibitor Present propagation Chain Propagation (Polymerization) free_radical->propagation No Inhibitor termination Chain Termination (Stable Molecule) inhibitor->termination polymer Polymer Formed propagation->polymer

Caption: How inhibitors prevent DVB polymerization.

References

Technical Support Center: Stabilization of 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and stabilization of 1,3-Divinylbenzene (1,3-DVB). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended inhibitor for stabilizing 1,3-DVB during storage?

A1: The most highly recommended storage inhibitor for 1,3-DVB is 4-tert-butylcatechol (TBC).[1][2] TBC is effective at preventing polymerization and does not impart color to the monomer.[1]

Q2: How does TBC work to inhibit the polymerization of 1,3-DVB?

A2: TBC requires the presence of dissolved oxygen to function effectively.[1][2] It acts as a free-radical scavenger. In the presence of oxygen, TBC reacts with and neutralizes monomer peroxy-free radicals, which are the precursors to polymerization.[1] Without sufficient oxygen, TBC is largely ineffective, and polymerization can proceed as if no inhibitor were present.[1]

Q3: What is the recommended concentration of TBC for storing 1,3-DVB?

A3: 1,3-DVB is typically shipped with a TBC concentration of 900-1,100 ppm.[1][2] To prevent polymerization during storage, it is crucial to maintain the TBC level above a minimum concentration. The recommended minimum concentration for TBC in 1,3-DVB is between 400-600 ppm.[1][2] For longer-term storage (over 6 weeks), it is advisable to maintain the inhibitor concentration above 1000 ppm.[1]

Q4: Are there alternative inhibitors for 1,3-DVB, especially for oxygen-free conditions?

A4: Yes, for situations where oxygen may be absent, such as during vacuum distillation, certain nitroso derivatives of phenol and naphthol have been shown to be effective. These include 5-methyl-4-nitroso-2-isopropylphenol, 1-nitroso-2-naphthol, and 2-nitroso-1-naphthol.[3] These inhibitors are particularly effective at elevated temperatures in the absence of oxygen.[3]

Q5: What are the optimal storage conditions for 1,3-DVB?

A5: The key factors for ensuring a long shelf life for 1,3-DVB are low temperatures, adequate inhibitor levels, and sufficient oxygen content.[1] It is recommended to store 1,3-DVB in a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat.[2][4] The storage temperature should be maintained below 32°C (90°F).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Spontaneous Polymerization Low inhibitor (TBC) concentration.Immediately check the TBC concentration. If it is below the recommended minimum of 400-600 ppm, add more TBC to bring it back into the optimal range.
Low dissolved oxygen level.Aerate the 1,3-DVB with dry air to restore the dissolved oxygen level to the recommended 15-30 ppm range.[1] Avoid using nitrogen or other inert gases for blanketing, as this will deplete oxygen.
High storage temperature.Immediately cool the storage container. If in drums, water spray can be used for temporary cooling.[1] Ensure the storage area temperature is consistently below 32°C (90°F).
Contamination.Contamination with acids, metallic halides (like iron chloride), rust, or water can catalyze violent polymerization.[1] Ensure storage containers are clean and free from contaminants.
Color Formation Oxidation or contamination.Color formation is often due to contamination with substances like rust and water.[1] Ensure proper housekeeping and use appropriate materials for storage and handling equipment.
Inhibitor Depletion Elevated storage temperature.The rate of TBC depletion increases with temperature.[5] Maintain a consistently low storage temperature.
Extended storage time.For storage periods exceeding 30 days, routinely monitor the TBC concentration and storage temperature.[5]

Quantitative Data Summary

Table 1: Recommended Storage and Inhibitor Conditions for 1,3-DVB

ParameterRecommended RangeNotes
Inhibitor 4-tert-butylcatechol (TBC)Most common and effective in the presence of oxygen.[1][2]
Shipped TBC Concentration 900 - 1,100 ppmThis level is typically effective for up to 30 days at a maximum of 27°C (80°F).[1][2]
Minimum TBC Concentration 400 - 600 ppmCritical level to prevent polymerization.[1][2]
Long-Term Storage TBC > 1000 ppmFor storage exceeding 6 weeks.[1]
Dissolved Oxygen 15 - 30 ppmEssential for TBC to be an effective inhibitor.[1]
Storage Temperature < 32°C (90°F)Higher temperatures accelerate inhibitor depletion and polymerization risk.[1]

Table 2: Efficacy of Alternative Inhibitors at Elevated Temperatures (Relative Gel Time Compared to TBC)

InhibitorRelative Gel Time at 96°C (205°F)
4-tert-butylcatechol (TBC)1.0
5-methoxy-2-nitrosophenol2.1
1-nitroso-2-naphthol2.6
2-nitroso-1-naphthol2.7
5-methyl-4-nitroso-2-isopropylphenol4.1

Source: Adapted from US Patent 3527822A.[3] This data illustrates the increased effectiveness of certain nitroso compounds as inhibitors at higher temperatures in the absence of air, with higher values indicating longer times to gelation and thus better inhibition.

Experimental Protocols

Protocol 1: Colorimetric Determination of p-tert-Butylcatechol (TBC)

This protocol is based on the ASTM D4590 standard test method and is suitable for determining TBC concentrations in the 1 to 100 mg/kg range.[4][6][7][8]

1. Principle: TBC reacts with aqueous sodium hydroxide to produce a colored complex that can be measured spectrophotometrically at 490 nm.[7]

2. Apparatus:

  • Spectrophotometer capable of measuring absorbance at 490 nm.

  • Volumetric flasks and pipettes.

  • Separatory funnels.

3. Reagents:

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M).

  • Toluene or a suitable solvent.

  • Standard TBC solution.

4. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 1,3-DVB sample into a separatory funnel.

  • Extraction: Add a measured volume of the NaOH solution to the separatory funnel. Shake vigorously for the recommended time to extract the TBC from the organic phase into the aqueous phase.

  • Phase Separation: Allow the layers to separate completely.

  • Measurement: Transfer the aqueous (lower) layer to a cuvette and measure the absorbance at 490 nm using the spectrophotometer. Use the NaOH solution as a blank.

  • Calibration: Prepare a series of standard solutions of TBC in the solvent and follow the same extraction and measurement procedure to create a calibration curve of absorbance versus TBC concentration.

  • Calculation: Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.

Protocol 2: Determination of Dissolved Oxygen

This protocol outlines the general steps for using an optical or electrochemical dissolved oxygen probe.

1. Principle: Optical probes measure the luminescence quenching of a sensor membrane by oxygen, while electrochemical probes measure the current generated by the reduction of oxygen at an electrode.

2. Apparatus:

  • Dissolved Oxygen meter with an appropriate probe (optical or electrochemical).

  • Beakers or sample containers.

3. Procedure:

  • Calibration: Calibrate the dissolved oxygen probe according to the manufacturer's instructions. This typically involves a one- or two-point calibration in water-saturated air and/or a zero-oxygen solution.

  • Sample Collection: Carefully obtain a representative sample of the 1,3-DVB, minimizing agitation and exposure to the atmosphere to prevent changes in the dissolved oxygen concentration.

  • Measurement: Immerse the probe into the 1,3-DVB sample. Gently stir the sample with the probe (if recommended by the manufacturer) to ensure a representative reading at the sensor surface.

  • Stabilization: Allow the reading on the meter to stabilize.

  • Recording: Record the dissolved oxygen concentration in ppm (or mg/L) and the temperature of the sample.

Mandatory Visualization

DVB_Stabilization cluster_storage This compound Storage cluster_conditions Stabilization Factors cluster_process Inhibition Mechanism cluster_outcome Outcome DVB This compound (Monomer) Initiation Free Radical Formation DVB->Initiation Heat, Light, Contaminants TBC TBC Inhibitor (400-1100 ppm) Scavenging Radical Scavenging TBC->Scavenging Oxygen Dissolved Oxygen (15-30 ppm) Peroxy Peroxy-Radical Formation Oxygen->Peroxy Temp Low Temperature (< 32°C) Temp->Initiation Inhibits Initiation->Peroxy + O2 Peroxy->Scavenging + TBC Polymerization Polymerization (Undesirable) Peroxy->Polymerization Initiates Stable Stable Product Scavenging->Stable Scavenging->Polymerization Prevents Stabilized Stabilized Monomer Stable->Stabilized

Caption: Logical workflow for the stabilization of this compound.

References

Technical Support Center: 1,3-Divinylbenzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-divinylbenzene (DVB) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions encountered during the polymerization of 1,3-DVB.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in this compound polymerization?

A1: The polymerization of this compound (DVB) is susceptible to several side reactions, primarily due to the presence of two vinyl groups. The most significant of these are:

  • Intramolecular Cyclization: This involves the reaction of the pendant vinyl group of a DVB unit that has been incorporated into a growing polymer chain with the radical center of the same chain. This leads to the formation of cyclic structures within the polymer backbone.

  • Intermolecular Crosslinking: This occurs when the pendant vinyl group of an incorporated DVB unit reacts with a different polymer chain. This reaction leads to the formation of a three-dimensional polymer network. Uncontrolled intermolecular crosslinking is the primary cause of premature gelation.

  • Reactions involving Impurities: Technical-grade DVB often contains impurities, most notably ethylvinylbenzene (EVB). EVB can copolymerize with DVB, altering the polymer's properties and crosslinking density.

Troubleshooting Guides

Issue 1: Premature Gelation or Uncontrolled Crosslinking

Q: My polymerization reaction is forming a gel much earlier than expected, or is resulting in an insoluble, highly crosslinked material. What is causing this and how can I prevent it?

A: Premature gelation is a common issue in DVB polymerization and is caused by excessive and uncontrolled intermolecular crosslinking. This leads to the rapid formation of an infinite polymer network.

Troubleshooting Steps:

  • Reduce Divinylbenzene Concentration: The most direct way to control crosslinking is to lower the concentration of DVB in your monomer feed. A higher DVB concentration increases the probability of intermolecular reactions.

  • Optimize Initiator Concentration: Increasing the initiator concentration can lead to the formation of a larger number of shorter polymer chains. This can delay the gel point by reducing the average number of pendant vinyl groups per chain at a given monomer conversion. However, excessively high initiator concentrations can also broaden the molecular weight distribution.

  • Control the Reaction Temperature: Lowering the reaction temperature can help to slow down the overall polymerization rate, providing better control over the crosslinking process.

  • Employ a Controlled/Living Radical Polymerization (CLRP) Technique: Techniques like Nitroxide-Mediated Polymerization (NMP) can provide excellent control over the polymerization of DVB, minimizing uncontrolled crosslinking and allowing for the synthesis of soluble, linear, or hyperbranched polymers.

  • Use a Chain Transfer Agent (CTA): The addition of a CTA can help to reduce the molecular weight of the polymer chains, thereby delaying the onset of gelation.

Experimental Protocol: Nitroxide-Mediated Radical Polymerization (NMP) of Styrene and this compound

This protocol provides a general guideline for the controlled copolymerization of styrene and DVB using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the stable nitroxide radical.

  • Materials: Styrene (inhibitor removed), this compound (inhibitor removed), Benzoyl Peroxide (BPO) (initiator), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).

  • Procedure:

    • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the desired amounts of styrene, DVB, BPO, and TEMPO. A typical molar ratio of TEMPO to BPO is between 1.1 and 1.3.

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to the desired temperature (typically 120-130 °C) under a continuous inert gas flow.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gas chromatography or gravimetry) and molecular weight (e.g., by gel permeation chromatography).

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum.

Quantitative Data:

The following table summarizes the effect of DVB concentration on gelation in the free radical copolymerization of styrene and DVB.

DVB Concentration (mol%)Gel Point Conversion (%)Observations
1~60Gelation occurs at high conversion.
5~25Gelation occurs at significantly lower conversion.
10<10Rapid gelation, difficult to control.

Note: These are approximate values and can vary depending on the specific reaction conditions (initiator, temperature, etc.).

Logical Relationship Diagram:

Troubleshooting_Gelation cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions Premature_Gelation Premature Gelation Uncontrolled_Crosslinking Uncontrolled Intermolecular Crosslinking Premature_Gelation->Uncontrolled_Crosslinking is caused by Reduce_DVB Reduce [DVB] Uncontrolled_Crosslinking->Reduce_DVB can be mitigated by Optimize_Initiator Optimize [Initiator] Uncontrolled_Crosslinking->Optimize_Initiator Control_Temp Control Temperature Uncontrolled_Crosslinking->Control_Temp Use_CLRP Employ Controlled Radical Polymerization (e.g., NMP) Uncontrolled_Crosslinking->Use_CLRP Use_CTA Use Chain Transfer Agent Uncontrolled_Crosslinking->Use_CTA

Caption: Troubleshooting workflow for premature gelation in DVB polymerization.

Issue 2: Formation of Insoluble Microgels or Broad Molecular Weight Distribution

Q: My final polymer is soluble, but it has a very broad molecular weight distribution and contains insoluble microgels. What is happening and how can I improve my results?

A: The formation of soluble polymers with broad molecular weight distributions and the presence of microgels are often due to a significant degree of intramolecular cyclization and the early stages of intermolecular crosslinking.

Troubleshooting Steps:

  • Promote Intramolecular Cyclization under Controlled Conditions: In some cases, promoting intramolecular cyclization over intermolecular crosslinking can be desirable to create soluble, hyperbranched polymers. This can be achieved by conducting the polymerization at high dilution.

  • Utilize a Controlled/Living Radical Polymerization (CLRP) Technique: As with premature gelation, CLRP methods like NMP or Atom Transfer Radical Polymerization (ATRP) are highly effective in producing polymers with narrow molecular weight distributions and minimizing microgel formation.

  • Optimize Monomer and Initiator Feed Rates: In a semi-batch process, a slow and controlled addition of both the monomer (DVB) and the initiator can help to maintain a low instantaneous concentration of growing radicals and monomer, which can favor more controlled growth and reduce the likelihood of uncontrolled crosslinking.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Prep Prepare Monomer Mixture (Styrene, DVB) Reaction_Setup Set up Reaction Vessel (Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Prep Prepare Initiator/Controller Solution (e.g., BPO/TEMPO) Initiator_Prep->Reaction_Setup Inhibitor_Removal Remove Inhibitors Inhibitor_Removal->Monomer_Prep Heating Heat to Reaction Temperature Reaction_Setup->Heating Polymerization Initiate Polymerization Heating->Polymerization Sampling Take Samples for Kinetic Analysis Polymerization->Sampling Termination Terminate Reaction Polymerization->Termination Sampling->Polymerization Purification Precipitate, Filter, and Dry Polymer Termination->Purification Characterization Characterize Polymer (GPC, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for controlled DVB polymerization.

Issue 3: Polymer Properties are Inconsistent with Expectations Based on Monomer Feed

Q: The properties of my final polymer (e.g., crosslinking density, thermal stability) are not what I would expect based on the amount of DVB I used. What could be the reason for this discrepancy?

A: This issue often arises from the presence of impurities in the technical-grade DVB, with ethylvinylbenzene (EVB) being the most common.

Explanation:

  • Copolymerization of Ethylvinylbenzene (EVB): Commercial DVB is typically a mixture of m- and p-isomers of DVB and also contains a significant amount of m- and p-ethylvinylbenzene. EVB has only one polymerizable vinyl group and acts as a chain terminator for crosslinking, effectively reducing the final crosslink density of the polymer compared to what would be expected from the nominal DVB concentration.

  • Reactivity Differences: The different isomers of DVB and EVB have varying reactivities, which can lead to a non-uniform incorporation of these monomers into the polymer chains, further affecting the homogeneity and properties of the final material.

Troubleshooting and Characterization:

  • Analyze the DVB Monomer: Before polymerization, it is crucial to analyze the composition of the commercial DVB being used. Techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the amounts of DVB isomers and EVB.

  • Purify the DVB: If a high-purity polymer is required, consider purifying the commercial DVB to remove EVB and other impurities. This can be done through techniques like fractional distillation, but care must be taken to avoid premature polymerization during the process.

  • Adjust Monomer Feed Ratios: If purification is not feasible, adjust the monomer feed ratios to account for the actual DVB content to achieve the desired level of crosslinking.

Signaling Pathway Diagram (Illustrative of Copolymerization):

Copolymerization_Pathway cluster_monomers Monomer Feed cluster_polymerization Polymerization cluster_polymer Final Polymer Structure DVB This compound Initiation Initiation DVB->Initiation EVB Ethylvinylbenzene EVB->Initiation Styrene Styrene (optional) Styrene->Initiation Propagation Propagation Initiation->Propagation Crosslinking Crosslinking Propagation->Crosslinking Pendant Vinyl Group Reaction Termination Termination Propagation->Termination EVB_Incorporation Incorporated EVB Units (Reduced Crosslinking) Propagation->EVB_Incorporation EVB Copolymerization Crosslinked_Network Crosslinked Polymer Network Crosslinking->Crosslinked_Network EVB_Incorporation->Crosslinked_Network Reduces Crosslink Density

Caption: Illustrative pathway of DVB copolymerization with EVB impurity.

Technical Support Center: Optimizing Initiator Concentration for 1,3-Divinylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing initiator concentration in 1,3-divinylbenzene (DVB) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.

Issue Potential Cause Recommended Solution
Fused or Irregularly Shaped Polymer Particles Insufficient Initiator Concentration: A low polymerization rate can lead to prolonged periods where the polymer particles are in a "sticky" state, increasing the likelihood of fusion and agglomeration.[1]Increase the initiator concentration in increments (e.g., 0.25 wt% steps) to accelerate the polymerization rate and reduce the time particles spend in a tacky phase.
Formation of Particle Clusters or Aggregates Excessively High Initiator Concentration: A very high polymerization rate can cause instability in the polymer particles, leading to the formation of clusters. This may be due to an insufficient amount of stabilizer to coat the rapidly forming polymer surfaces.Decrease the initiator concentration. If a high reaction rate is desired, consider increasing the concentration of the stabilizing agent in the aqueous phase.
Broad Particle Size Distribution (High Polydispersity) Non-uniform Initiation: This can result from poor mixing of the initiator in the monomer phase or a suboptimal initiator concentration.Ensure the initiator is fully dissolved in the monomer phase before starting the polymerization. Optimize the initiator concentration, as higher concentrations can sometimes lead to a narrower particle size distribution.[2][3]
Low Polymer Yield Low Initiator Concentration: An insufficient number of initial radicals will lead to a slow and incomplete polymerization.Increase the initiator concentration to generate more radicals and drive the reaction toward higher conversion.
Reaction Fails to Initiate or Proceeds Very Slowly Inhibitor Presence: Commercial DVB contains inhibitors (e.g., tert-butylcatechol) to prevent premature polymerization during storage. These inhibitors will consume free radicals generated by the initiator.Remove the inhibitor from the DVB monomer before use by washing with an aqueous NaOH solution followed by deionized water.[4] Alternatively, a higher initiator concentration can be used to overcome the effect of the inhibitor.
Runaway Reaction (Exotherm) Excessive Initiator Concentration: A very high concentration of initiator can lead to an uncontrollable, rapid polymerization with a significant release of heat (exotherm), which can be hazardous.Immediately cool the reaction vessel. For future experiments, significantly reduce the initiator concentration and ensure adequate temperature control and monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most common initiators used for this compound polymerization?

A1: The most common initiators for free-radical polymerization of this compound are oil-soluble organic peroxides and azo compounds. Benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are frequently used.[1][2]

Q2: What is a typical starting concentration for the initiator?

A2: A typical starting concentration for initiators like AIBN or BPO is in the range of 0.5 to 1.0 wt% based on the monomer weight. The optimal concentration will depend on the specific reaction conditions, including temperature, monomer purity, and desired polymer characteristics.[1][5]

Q3: How does initiator concentration affect the final polymer properties?

A3: Initiator concentration significantly impacts several key properties of the resulting polymer:

  • Particle Size: Generally, increasing the initiator concentration leads to a decrease in the average particle size.[1][5]

  • Particle Size Distribution (Polydispersity): Higher initiator concentrations can lead to a narrower particle size distribution (lower polydispersity).[2][3]

  • Molecular Weight: An increase in initiator concentration typically results in a lower average molecular weight of the polymer chains.

  • Reaction Rate: The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, a higher initiator concentration leads to a faster reaction.

Q4: Can the initiator be added all at once, or should it be added portion-wise?

A4: For most standard suspension polymerizations of DVB, the initiator is dissolved in the monomer phase and added all at once at the beginning of the reaction. This ensures a consistent generation of radicals throughout the process.

Q5: How should I properly store my initiator?

A5: Organic peroxides and azo compounds can be thermally unstable and potentially hazardous if not stored correctly. Always follow the manufacturer's safety data sheet (SDS) for storage instructions. Generally, they should be stored in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

Data Presentation

The following tables summarize the effect of initiator concentration on the properties of styrene-divinylbenzene copolymers, providing a basis for optimizing your own this compound reactions.

Table 1: Effect of AIBN Initiator Concentration on Styrene-Divinylbenzene Copolymer Properties [1]

AIBN Concentration (wt%)Particle AppearanceParticle Size UniformityParticle Size DistributionAverage Particle Size (µm)
0.1Fused ClustersNon-uniformBroadData not available
0.5Spherical, SmoothMonodisperseNarrowData not available
1.0Particle ClustersPolydisperseBroadData not available
1.5Diffused and Accumulated ParticlesPolydisperseBroadData not available

Table 2: Effect of Benzoyl Peroxide (BPO) Initiator Concentration on Styrene-Divinylbenzene Copolymer Properties [2][3]

BPO Concentration (wt%)Particle Size Distribution
1Broader
3Intermediate
5Narrower

Experimental Protocols

Protocol 1: General Procedure for Suspension Polymerization of this compound

This protocol outlines a general method for the suspension polymerization of this compound to form polymer beads. This can be used as a starting point for optimizing initiator concentration.

Materials:

  • This compound (DVB)

  • Styrene (co-monomer, optional)

  • Initiator (e.g., AIBN or BPO)

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Deionized water

  • Toluene or other porogen (optional, for creating porous beads)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a variable speed motor

  • Reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or argon inlet

Procedure:

  • Aqueous Phase Preparation: In the three-necked flask, dissolve PVA in deionized water (e.g., 1 wt%) by heating and stirring to create the aqueous phase.

  • Organic Phase Preparation: In a separate beaker, dissolve the desired amount of initiator (e.g., 0.5 wt% based on monomer) in the this compound (and styrene, if used). If creating porous beads, add the porogen to this mixture.

  • Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a suspension of fine monomer droplets. The stirring speed will influence the final particle size.

  • Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-90°C, depending on the initiator's half-life) under a nitrogen or argon atmosphere.

  • Reaction Time: Maintain the temperature and stirring for a set period (e.g., 6-24 hours) to ensure complete polymerization.

  • Work-up: Cool the reaction mixture to room temperature. Filter the polymer beads and wash them thoroughly with hot water and then with a suitable solvent (e.g., methanol or ethanol) to remove any unreacted monomer and porogen.

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing initiator concentration for this compound reactions.

G cluster_0 Experimental Workflow for Initiator Concentration Optimization prep Prepare Aqueous and Organic Phases poly Run Polymerization at Set Initiator Concentration prep->poly char Characterize Polymer Properties (Particle Size, PDI, Yield) poly->char eval Evaluate Results Against Desired Specifications char->eval adjust Adjust Initiator Concentration eval->adjust Not Optimal optimal Optimal Concentration Achieved eval->optimal Optimal adjust->poly

Caption: Workflow for optimizing initiator concentration.

G Initiator Concentration Initiator Concentration Radical Generation Rate Radical Generation Rate Initiator Concentration->Radical Generation Rate increases Polymerization Rate Polymerization Rate Radical Generation Rate->Polymerization Rate increases Particle Size Particle Size Polymerization Rate->Particle Size decreases Molecular Weight Molecular Weight Polymerization Rate->Molecular Weight decreases Polydispersity Polydispersity Polymerization Rate->Polydispersity decreases

Caption: Relationship between initiator concentration and polymer properties.

G cluster_1 Troubleshooting Logic for Particle Agglomeration problem Problem: Particle Agglomeration/Fusion low_init Cause: Low Initiator Concentration (Slow Polymerization) problem->low_init If particles are fused and irregularly shaped high_init Cause: High Initiator Concentration (Insufficient Stabilization) problem->high_init If particle clusters are formed solution_low Solution: Increase Initiator Concentration low_init->solution_low solution_high Solution: Decrease Initiator Concentration OR Increase Stabilizer Concentration high_init->solution_high

Caption: Troubleshooting logic for particle agglomeration issues.

References

Technical Support Center: Controlling Porosity in Poly(divinylbenzene) Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(divinylbenzene) (PDVB) resins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the porous architecture of PDVB resins.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis of porous PDVB resins.

Question: Why is the surface area of my synthesized PDVB resin unexpectedly low?

Answer: Low surface area can result from several factors related to the polymerization conditions:

  • Inappropriate Porogen Choice: Using a "poor" or non-solvating solvent (e.g., heptane) can cause premature phase separation of the polymer network from the solvent. This leads to the formation of large macropores and a less-developed microporous structure, resulting in a lower overall surface area.[1] In contrast, "good" solvating porogens like toluene tend to produce highly microporous resins with large surface areas.[2][3]

  • Porogen-to-Monomer Ratio: The volume ratio of porogen to monomer is a critical parameter.[4][5] An insufficient amount of porogen will not create a sufficient pore network, leading to a dense, non-porous material. Conversely, an excessive amount can sometimes lead to a weaker, collapsed pore structure.

  • "Skin" Formation: The use of a porogen with a solubility parameter that differs significantly from that of the forming polymer can lead to the creation of a dense, non-porous "skin" on the surface of the resin particles, which blocks access to the internal porous structure.[6]

  • High Polymerization Temperature: Excessively high temperatures can accelerate prepolymerization during particle swelling, leading to a smoother surface and smaller pore size, which can decrease the surface area.[7]

Question: The mechanical stability of my porous resin beads is poor. How can I improve it?

Answer: Poor mechanical stability is often a trade-off for achieving very high surface areas, as this can sometimes lead to a non-cellular or fragile morphology.[8] To improve mechanical strength:

  • Increase Crosslinker Concentration: A higher concentration of divinylbenzene (DVB) creates a more rigid and highly cross-linked polymer network, which enhances mechanical stability.[9][10]

  • Use Co-porogens: Employing a mixture of a good solvent and a poor solvent can balance the need for high surface area with mechanical integrity. This approach can produce materials with both a cellular morphology and good mechanical properties.[8]

  • Optimize Polymerization Conditions: Ensure that polymerization goes to completion to form a well-defined, robust network.

Question: My resin has a wide, uncontrolled pore size distribution. How can I achieve a more defined porosity?

Answer: Controlling the pore size distribution requires careful selection of synthesis parameters:

  • Porogen Selection: The type of porogen is the most influential factor.[1]

    • For Micropores (<2 nm): Use a good solvent for the polymer, such as toluene. This delays phase separation, allowing a network of very small pores to form.[2][3]

    • For Macropores (>50 nm): Use a poor solvent (non-solvating porogen) or a polymeric/oligomeric porogen like poly(propylene glycol) or poly(dimethylsiloxane).[2][3] These induce early phase separation, creating larger pores.

    • For Bimodal Pores: A mixture of a good solvent and an oligomeric porogen can create a resin with both micropores and macropores.[2][3][9][11] The good solvent generates the microporous network, while the oligomer creates the macroporous structure.[9]

  • Molecular Weight of Polymeric Porogen: When using a polymeric porogen, a narrower molecular weight distribution of the porogen will result in a narrower pore size distribution in the final resin.[9]

Question: I am observing a non-porous "skin" on my polymer beads. What causes this and how can it be prevented?

Answer: The formation of a dense, impermeable polymer layer on the particle surface is often referred to as a "skin" or "shell".[6]

  • Cause: This phenomenon is typically caused by using a non-solvent porogen that has a significantly different solubility parameter from the polymer. The large thermodynamic incompatibility promotes a sharp phase separation at the droplet-water interface during suspension polymerization.[6]

  • Prevention:

    • Modify the Porogen System: Add a co-stabilizer, such as a low molecular weight polystyrene, to the porogen to improve uniformity.[4]

    • Reduce Interfacial Tension: Using more polar solvents as porogens can result in "skin-free" macroporous particles.[6]

    • Optimize Swelling Temperature: Adjusting the temperature during the swelling stage can influence the kinetics and potentially prevent the formation of a dense surface layer.[7]

Frequently Asked Questions (FAQs)

Q1: How does the choice of porogen (solvent) fundamentally control the pore structure?

A1: The porogen acts as a template for the pores. The final porous structure is determined by the point at which the growing polymer network phase-separates from the porogen.

  • Good Solvents (Solvating Porogens): These solvents, like toluene, solvate the growing polymer chains well. Phase separation is delayed until a high monomer conversion is reached. The polymer forms a continuous, swollen gel, and after the porogen is removed, a network of fine micropores remains, resulting in a high surface area.[1]

  • Poor Solvents (Non-solvating/Precipitating Porogens): These solvents, like heptane, do not solvate the polymer chains well. Phase separation occurs very early in the polymerization process. This results in the formation of discrete, highly cross-linked polymer nuclei that aggregate. The spaces between these aggregated nuclei become the macropores, generally leading to a lower surface area but larger pore diameters.[1]

Q2: What is the effect of increasing the divinylbenzene (DVB) concentration?

A2: Increasing the DVB concentration enhances the degree of crosslinking. This creates a more rigid polymer network that is less prone to collapsing after the porogen is removed. A higher DVB content can lead to a greater elastic-retractile force during network formation, which promotes a higher degree of phase separation and can result in a larger total pore volume.[9]

Q3: Can temperature be used to fine-tune porosity?

A3: Yes, temperature, particularly during the swelling stage in methods like the two-step activated swelling process, can influence the final morphology. An optimal temperature can lead to a rougher surface with well-defined pores. Temperatures that are too low may not allow for adequate swelling of the seed particles by the monomer and porogen, leading to dense structures. Conversely, temperatures that are too high can accelerate polymerization during the swelling phase, also resulting in a smoother surface and smaller pores.[7]

Q4: What are oligomeric porogens and what advantages do they offer?

A4: Oligomeric porogens are low molecular weight polymers, such as poly(propylene glycol) (PPG) or poly(dimethylsiloxane) (PDMS), used as the pore-forming agent.[2][3] Their primary advantage is the ability to create macroporous structures.[2][3] When used in combination with a good solvent like toluene, they are particularly valuable for creating resins with a bimodal pore size distribution (containing both micropores and macropores), which can be highly beneficial for applications requiring both high surface area and rapid mass transfer.[2][9][11]

Data Presentation: Effect of Synthesis Parameters on Porosity

Table 1: Influence of Porogen Type on PDVB Resin Properties

Porogen TypeExample(s)Typical Pore StructureTypical Surface Area (m²/g)Reference(s)
Good Solvent TolueneHighly Microporous~650[2][3]
Poor Solvent HeptaneMacroporous366 - 499[1]
Oligomeric PPG, PDMSHighly Macroporous15 - 50[2][3]
Solvent/Oligomer Mix Toluene / PDMSBimodal (Micro/Macro)Can exceed 700[2][3]

Table 2: Influence of Crosslinker Type on P(S-DVB) Microsphere Properties

CrosslinkerAverage Pore Size (nm)Specific Surface Area (m²/g)Reference(s)
Divinylbenzene (DVB) 10464[7]
Ethylene Dimethacrylate (EDMA) 1837[7]

Experimental Protocols

Protocol: Synthesis of Porous PDVB Beads via Suspension Polymerization

This protocol describes a general method for preparing porous PDVB beads. The specific properties (surface area, pore size) can be tuned by altering the porogen type and volume, as detailed in the sections above.

Materials:

  • Divinylbenzene (DVB, technical grade, e.g., 80%)

  • Porogen (e.g., Toluene for micropores, or a Toluene/PDMS mixture for bimodal pores)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Suspending Agent (e.g., Poly(vinyl alcohol), PVA)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer with a paddle-shaped impeller

  • Reflux condenser

  • Heating mantle with temperature controller

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: Dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water in the three-neck flask. This phase will be the continuous medium.

  • Prepare the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 1 wt% relative to monomer) in the desired mixture of divinylbenzene and porogen. The volume ratio of porogen to DVB can be varied (a common starting point is 1:1).

  • Create the Suspension: Begin stirring the aqueous phase in the flask at a controlled rate (e.g., 300 RPM) to create a vortex. Slowly add the organic phase to the aqueous phase. The stirring will break the organic phase into fine droplets. The size of these droplets will determine the final bead size.

  • Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-80°C for AIBN) and maintain for several hours (e.g., 8-24 hours) under reflux to ensure complete polymerization.

  • Purification: After the reaction is complete, allow the mixture to cool. Filter the polymer beads and wash them extensively with hot water to remove the suspending agent.

  • Porogen Removal: To reveal the porous structure, the porogen must be removed. Perform a Soxhlet extraction on the beads using a suitable solvent (e.g., methanol or acetone) for 24 hours.

  • Drying: Dry the purified, porous beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The final product is a free-flowing powder of porous PDVB beads.

Visualizations

experimental_workflow Experimental Workflow for Porous PDVB Synthesis cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification & Drying A Aqueous Phase: Water + Suspending Agent C Create Suspension (Mechanical Stirring) A->C B Organic Phase: DVB + Porogen + Initiator B->C D Thermal Polymerization (e.g., 80°C, 24h) C->D E Cooling & Filtration D->E F Soxhlet Extraction (Porogen Removal) E->F G Vacuum Drying F->G H Final Porous PDVB Resin G->H logical_relationships Influence of Parameters on PDVB Porosity cluster_params Controllable Synthesis Parameters cluster_props Resulting Resin Properties Porogen Porogen Type & Concentration SA Surface Area Porogen->SA Strongest Influence PV Pore Volume Porogen->PV PS Pore Size & Distribution Porogen->PS Crosslinker Crosslinker (DVB) Concentration Crosslinker->PV MS Mechanical Stability Crosslinker->MS Increases Temp Temperature Temp->SA Temp->PS Influences Morphology

References

Troubleshooting gelation issues in 1,3-Divinylbenzene copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Divinylbenzene (DVB) copolymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during their experiments, with a specific focus on preventing premature gelation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to gelation in 1,3-DVB copolymerization in a question-and-answer format.

Q1: My polymerization reaction is gelling almost instantly. What are the likely causes?

A1: Premature gelation in 1,3-DVB copolymerization is a common issue and can be attributed to several factors:

  • High Concentration of 1,3-DVB: As a crosslinking agent, even a small amount of DVB can lead to rapid network formation. The concentration of DVB is a critical parameter that dictates the onset of gelation.

  • High Initiator Concentration: A higher concentration of initiator leads to a faster polymerization rate, which can accelerate the viscosity gain of the monomer-polymer mixture, making the gel effect more pronounced early in the reaction.[1][2]

  • High Reaction Temperature: Increased temperature accelerates the polymerization rate, which can lead to earlier onset of the gel point.[3]

  • Absence of Inhibitors or Chain Transfer Agents: Inhibitors prevent unwanted polymerization during storage and handling, while chain transfer agents help control the molecular weight of the polymer chains, delaying the formation of an infinite network.[4]

  • Reaction Kinetics: The consumption of DVB is often faster than that of the comonomer (e.g., styrene), leading to the rapid formation of pendant double bonds and subsequent crosslinking.[5]

Q2: How can I effectively prevent or delay gelation in my DVB copolymerization?

A2: Several strategies can be employed to control the polymerization and prevent premature gelation:

  • Optimize Monomer Concentration: Carefully control the concentration of 1,3-DVB. The critical concentration for gelation depends on the comonomer and reaction conditions. For styrene-DVB copolymerization, gelation can be avoided by keeping the DVB concentration low.

  • Control Initiator Concentration: Reducing the initiator concentration can slow down the polymerization rate, providing more time for controlled chain growth before extensive crosslinking occurs. However, an excessively low initiator concentration might lead to incomplete polymerization.

  • Adjust Reaction Temperature: Lowering the reaction temperature can decrease the polymerization rate and delay the onset of gelation.

  • Utilize Chain Transfer Agents (CTAs): CTAs are effective in reducing gelation by controlling the molecular weight of the polymer chains.[5] Thiols are particularly efficient chain transfer agents in methacrylate polymerizations for delaying gelation.

  • Employ Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over the polymerization process, allowing for the synthesis of well-defined polymers with minimal risk of premature gelation.[6]

  • Consider Anionic Polymerization: Anionic polymerization, under specific conditions, can selectively polymerize one of the vinyl groups of DVB, leading to soluble polymers and avoiding immediate gelation.[7]

Q3: What is the role of an inhibitor and should I remove it before polymerization?

A3: Polymerization inhibitors are chemical compounds added to monomers like DVB to prevent their self-polymerization during transport and storage.[4] Common inhibitors include 4-tert-butylcatechol (TBC) and hydroquinone (HQ).[4]

It is crucial to remove the inhibitor before starting a controlled polymerization.[8] The presence of an inhibitor can lead to an induction period where no polymerization occurs until the inhibitor is consumed.[8] Attempting to overcome the inhibitor by adding excess initiator can lead to other problems like the "gel effect," branching, low conversion, and low molecular weight.[8]

Q4: Can the type of comonomer influence the gelation point?

A4: Yes, the comonomer plays a significant role. For instance, in anionic copolymerization of DVB with styrene, the ratio of styrene to DVB is critical in determining the gel point. Gelation occurred at critical [Styrene]/[p-DVB] ratios of 2.08.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to controlling gelation in 1,3-DVB copolymerization.

Table 1: Critical Concentrations and Ratios for Gelation

ParameterSystemValueSignificance
Critical [St]/[p-DVB] ratio (R'c)Anionic copolymerization2.08Below this ratio, gelation is likely to occur.[5]
Critical DVB ConcentrationStyrene-DVB in toluene> 25%Significant shrinkage and pore collapse observed above this concentration.[9]
Critical DVB ConcentrationStyrene-DVB in cyclohexanol15-25%Abrupt increase in pore stability observed in this range.[9]

Table 2: Influence of Reaction Parameters on Gelation

ParameterEffect on GelationExplanation
Initiator Concentration Risk of premature gelationAccelerates polymerization rate and viscosity increase.[1][2]
Reaction Temperature Risk of premature gelationIncreases the rate of polymerization.[3][10]
DVB Concentration Risk of premature gelationIncreases the density of crosslinks.[11]
Chain Transfer Agent Conc. Risk of premature gelationControls molecular weight and reduces crosslinking efficiency.

Experimental Protocols

Protocol 1: Removal of Inhibitor (TBC) from this compound

This protocol describes a standard liquid-liquid extraction method to remove phenolic inhibitors like 4-tert-butylcatechol (TBC).

Materials:

  • This compound (containing inhibitor)

  • 10 wt% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers

  • Stir plate and stir bar

Procedure:

  • Place the 1,3-DVB in a separatory funnel.

  • Add an equal volume of 10 wt% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with 10 wt% NaOH solution two more times.

  • Wash the 1,3-DVB with an equal volume of deionized water to remove any residual NaOH. Repeat this wash two to three times.

  • Drain the washed 1,3-DVB into a clean, dry beaker.

  • Add a small amount of anhydrous MgSO₄ or CaCl₂ to the DVB and stir for 15-30 minutes to remove any remaining water.

  • Decant or filter the dry 1,3-DVB into a clean, dry storage container. Store under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent spontaneous polymerization.

Protocol 2: Controlled Radical Copolymerization of Styrene and 1,3-DVB using RAFT

This protocol provides a general methodology for performing a controlled RAFT polymerization to synthesize soluble copolymers of styrene and 1,3-DVB.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • RAFT agent (e.g., 2-dodecylthiocarbonothioylthio-2-methylpropionic acid - DDMAT)

  • Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

  • An appropriate solvent (e.g., toluene or anisole)

  • Schlenk flask or reaction vessel with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or other temperature-controlled heating system

Procedure:

  • In a Schlenk flask, combine the desired amounts of styrene, 1,3-DVB, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator is critical for controlling the molecular weight and must be calculated based on the desired polymer characteristics. A typical starting point could be a [Monomer]:[RAFT]:[Initiator] ratio of 200:1:0.2.

  • Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-130 °C for AIBN).[6]

  • Stir the reaction mixture for the desired period. The reaction time will depend on the target conversion and monomer/initiator concentrations. It is advisable to take aliquots at different time points to monitor conversion and molecular weight evolution via techniques like NMR and GPC.

  • To quench the polymerization, cool the reaction vessel rapidly in an ice bath and expose the mixture to air.

  • The resulting polymer can be isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Visualizations

GelationPathway cluster_causes Primary Causes cluster_mechanism Polymerization Mechanism cluster_outcome Outcome High DVB Conc High DVB Conc Pendant Vinyl Group Formation Pendant Vinyl Group Formation High DVB Conc->Pendant Vinyl Group Formation Increases density High Initiator Conc High Initiator Conc Fast Initiation Fast Initiation High Initiator Conc->Fast Initiation High Temperature High Temperature High Temperature->Fast Initiation Rapid Chain Growth Rapid Chain Growth Fast Initiation->Rapid Chain Growth Rapid Chain Growth->Pendant Vinyl Group Formation Crosslinking Crosslinking Pendant Vinyl Group Formation->Crosslinking Gelation Gelation Crosslinking->Gelation

Caption: Logical pathway illustrating the causes and mechanism of gelation in DVB copolymerization.

ControlledPolymerizationWorkflow start Start inhibitor_removal Inhibitor Removal (e.g., NaOH wash) start->inhibitor_removal reagent_prep Prepare Reaction Mixture (Monomers, CTA, Initiator, Solvent) inhibitor_removal->reagent_prep deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) reagent_prep->deoxygenation polymerization Controlled Polymerization (e.g., RAFT, Anionic) deoxygenation->polymerization quenching Quench Reaction (Cooling, Air Exposure) polymerization->quenching isolation Polymer Isolation (Precipitation, Filtration, Drying) quenching->isolation analysis Characterization (GPC, NMR) isolation->analysis end Soluble Polymer analysis->end

Caption: Experimental workflow for controlled DVB copolymerization to prevent gelation.

References

Technical Support Center: Optimizing Mechanical Properties of 1,3-DVB Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-divinylbenzene (DVB) crosslinked polymers. The information is designed to address common experimental challenges and provide actionable solutions for improving the mechanical properties of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the key synthesis parameters influencing the mechanical properties of 1,3-DVB crosslinked polymers?

A1: The primary synthesis parameters that significantly affect the mechanical properties of 1,3-DVB crosslinked polymers include the concentration of the crosslinker (DVB), the initiator concentration, the type and amount of porogen (solvent), and the polymerization temperature. Each of these factors plays a crucial role in determining the final network structure and, consequently, the material's strength, rigidity, and porosity.[1][2][3]

Q2: How does the concentration of 1,3-DVB affect the mechanical properties of the resulting polymer?

A2: Increasing the concentration of DVB generally leads to a higher crosslinking density, which in turn enhances the mechanical properties of the polymer.[1][2][4] This results in increased storage modulus, elastic modulus, bulk modulus, shear modulus, and tensile strength.[2][4][5] A higher DVB content creates a more rigid and denser polymer network, which can also lead to a smoother surface morphology.[1] However, an excessively high DVB concentration can sometimes lead to a more brittle material.

Q3: What is the role of the initiator concentration in the polymerization process and its impact on mechanical properties?

A3: The initiator concentration influences the polymerization rate and the resulting molecular weight of the polymer chains between crosslinks. An increased initiator concentration can lead to a higher reaction rate and may result in a narrower particle size distribution.[6][7] While a very high initiator concentration can sometimes lead to the formation of soluble, hyperbranched polymers instead of a crosslinked network, a balanced concentration is crucial for achieving desired mechanical strength.[8]

Q4: How do porogens influence the porous structure and mechanical integrity of the polymer?

A4: Porogens, or inert diluents, are used to create a porous structure within the polymer matrix. The type and concentration of the porogen determine the pore size, pore volume, and specific surface area.[9] The choice of a "good" solvent (one that solvates the growing polymer chains) versus a "bad" solvent (a non-solvent) affects the phase separation process during polymerization, thereby influencing the final morphology and mechanical stability of the porous structure.[1][10] For instance, using toluene as a porogen can yield highly microporous microspheres with a large specific surface area.[9]

Q5: Can the mechanical properties of 1,3-DVB crosslinked polymers be improved after polymerization?

A5: Yes, post-polymerization modification can be employed to enhance mechanical properties. One common method is hypercrosslinking, which involves a post-polymerization crosslinking reaction (e.g., a Friedel-Crafts reaction) to further increase the rigidity of the polymer network.[9] This can be particularly useful to prevent the collapse of the porous structure during drying.[9] Another approach is the direct functionalization of C-H bonds along the polymer backbone to introduce new functional groups that can alter the polymer's properties.[11]

Troubleshooting Guide

Issue 1: Low Mechanical Strength or Brittle Polymers

Possible Cause Suggested Solution
Insufficient Crosslinking Increase the concentration of 1,3-DVB in the monomer feed. A higher crosslink density generally improves strength and rigidity.[1][4]
Inappropriate Initiator Concentration Optimize the initiator concentration. A very low concentration may lead to incomplete polymerization, while a very high concentration can result in shorter polymer chains and potentially lower strength.[6][7]
Unsuitable Porogen The choice of porogen affects the final polymer morphology. Experiment with different porogens (e.g., toluene, heptane, or mixtures) to achieve a more robust porous structure.[1][9]
Phase Separation Issues The timing of phase separation during polymerization is critical. Adjusting the porogen type and concentration can control this process to form a more mechanically stable network.[10]
High Polymerization Temperature Elevated temperatures can sometimes lead to thermal degradation or altered network formation.[12][13] Consider optimizing the polymerization temperature.

Issue 2: Poor Porosity or Collapsed Pore Structure

Possible Cause Suggested Solution
Inadequate Porogen Amount Increase the volume ratio of the porogen to the monomers to enhance the total pore volume.[10]
Incorrect Porogen Type The solubility parameter of the porogen is crucial. Using a mixture of a good and a bad solvent can help control the pore structure.[1] Toluene is often a good choice for creating high surface area.[9]
Pore Collapse During Drying The capillary forces during solvent removal can cause the pores to collapse. Employ post-polymerization hypercrosslinking to increase the rigidity of the polymer network before drying.[9]
Low Crosslink Density A low DVB content may not provide sufficient structural integrity to maintain the porous architecture. Increase the DVB concentration.[14]

Data Presentation

Table 1: Effect of 1,3-DVB Content on Mechanical Properties of Crosslinked Polystyrene

DVB Content (%)Elastic Modulus Increase (%)Bulk Modulus Increase (%)Shear Modulus Increase (%)
3.819.262.921.05
7.129.5620.9829.82
11.140.1944.0342.98
Data synthesized from molecular dynamics simulations.[4][5]

Table 2: Influence of Initiator (AIBN) Amount on Polymer Properties

Initiator Amount (wt%)Average Particle SizeParticle UniformitySurface Morphology
0.25LargerFused particles-
0.5SmallerMonodisperseSmooth
1.0SmallerPolydisperse-
1.5SmallestPolydisperse-
Based on suspension polymerization of styrene-DVB.[1]

Experimental Protocols

Protocol 1: Suspension Polymerization for Porous Styrene-DVB Copolymers

  • Preparation of the Aqueous Phase: Dissolve a suspending agent (e.g., polyvinyl alcohol) in deionized water in a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Preparation of the Organic Phase: In a separate container, dissolve the initiator (e.g., benzoyl peroxide or AIBN) in the monomer mixture (styrene and 1,3-DVB) and the porogen (e.g., toluene/n-heptane mixture).[3]

  • Polymerization: Heat the aqueous phase to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.[3] Add the organic phase to the aqueous phase to form a suspension of droplets.

  • Curing: Maintain the reaction temperature for a specified period (e.g., 8-10 hours) to allow for polymerization and crosslinking.

  • Work-up: After the reaction is complete, cool the mixture and filter the resulting polymer beads. Wash the beads extensively with hot water, followed by solvents like methanol and acetone to remove any unreacted monomers, porogen, and initiator.[15]

  • Drying: Dry the polymer beads in a vacuum oven until a constant weight is achieved.

Protocol 2: Characterization of Mechanical Properties using Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: Prepare rectangular specimens of the 1,3-DVB crosslinked polymer with defined dimensions.

  • DMA Setup: Mount the specimen in the DMA instrument in a suitable fixture (e.g., single cantilever or tensile mode).

  • Test Parameters: Set the desired experimental parameters, including the temperature range, heating rate, frequency of oscillation, and strain amplitude.

  • Measurement: The instrument applies an oscillating force to the sample while the temperature is ramped up. It measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) as a function of temperature.[2][16]

  • Data Analysis: The storage modulus provides information about the stiffness and load-bearing capacity of the material. The peak of the tan delta curve is often associated with the glass transition temperature (Tg), which is a critical parameter for understanding the thermomechanical behavior of the polymer.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing cluster_char Characterization Aqueous_Phase Aqueous Phase (Water + Stabilizer) Polymerization Suspension Polymerization (Heating & Stirring) Aqueous_Phase->Polymerization Organic_Phase Organic Phase (Monomers + Initiator + Porogen) Organic_Phase->Polymerization Filtering Filtering & Washing Polymerization->Filtering Drying Vacuum Drying Filtering->Drying Characterization Mechanical Testing (DMA) Porosity Analysis (BET) Drying->Characterization

Caption: Workflow for the synthesis and characterization of 1,3-DVB crosslinked polymers.

Parameter_Relationships cluster_params Synthesis Parameters cluster_props Mechanical Properties DVB_Conc DVB Concentration Strength Strength & Modulus DVB_Conc->Strength Increases Toughness Toughness DVB_Conc->Toughness Decreases (can become brittle) Initiator_Conc Initiator Concentration Initiator_Conc->Strength Optimizes Porogen Porogen Type & Amount Porogen->Strength Influences Porosity Porosity Porogen->Porosity Controls Temp Temperature Temp->Strength Affects

Caption: Key relationships between synthesis parameters and mechanical properties.

References

Technical Support Center: 1,3-Divinylbenzene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,3-divinylbenzene (1,3-DVB). The information addresses common issues related to solvent effects on polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization reactions?

A1: this compound (1,3-DVB) is a bifunctional monomer containing two reactive vinyl groups.[1] This structure allows it to act as a crosslinking agent, forming a three-dimensional polymer network.[1] This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.[1] It is frequently used in the production of materials like ion-exchange resins and synthetic rubber.[1][2]

Q2: How does the concentration of 1,3-DVB affect the polymerization kinetics when copolymerized with a monovinyl monomer like styrene?

A2: Increasing the concentration of 1,3-DVB generally leads to a faster polymerization rate.[3][4] This is attributed to the cross-linking of growing polymer chains, which reduces their mobility and, consequently, the termination rate constant (a phenomenon known as the gel effect or Trommsdorff effect).[5] However, at very high concentrations, the diffusion of monomers to the growing polymer chains can be hindered, which may slow down the reaction rate.[5]

Q3: What is "gelation" and at what point does it typically occur?

A3: Gelation is the point during polymerization where a macroscopic, insoluble, crosslinked polymer network (a "gel") is formed. The conversion at which gelation occurs is known as the gel point. The gel point is influenced by the concentration of the crosslinker (1,3-DVB). For styrene/divinylbenzene copolymerization, the gel point can occur at monomer conversions as low as 5-10% with higher DVB concentrations.[4]

Q4: Why is my 1,3-DVB monomer solution hazy or cloudy?

A4: A hazy or cloudy appearance in your 1,3-DVB monomer solution is an indication of premature polymerization.[6] The cloudiness is caused by the formation of small polymer particles. This can happen during storage if the inhibitor is depleted or if the monomer is exposed to high temperatures.[6]

Q5: What is the role of an inhibitor in 1,3-DVB and how should it be handled?

A5: Commercial 1,3-DVB is typically supplied with an inhibitor, such as tert-Butyl catechol (TBC), to prevent premature polymerization during storage.[6] This inhibitor requires the presence of oxygen to be effective.[6] Therefore, storing DVB under an inert gas like nitrogen is not recommended.[6] Before use in a polymerization reaction, this inhibitor must be removed, typically by washing with an aqueous NaOH solution followed by deionized water.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Premature Gelation or Polymerization During Purification/Setup 1. Incomplete removal of initiator from previous runs in the reactor. 2. Exposure to high temperatures. 3. Depletion of inhibitor during storage.1. Thoroughly clean all glassware and equipment. 2. Maintain recommended storage temperatures (below 65°F is suggested for long-term storage).[6] 3. Test for the presence of polymer before use by mixing a small sample with methanol; a clear solution indicates no polymer is present.[6]
Low Polymer Yield or Conversion 1. Insufficient initiator concentration. 2. Presence of inhibitors (e.g., incomplete removal of TBC). 3. Low reaction temperature. 4. Inappropriate solvent choice.1. Increase initiator concentration. 2. Ensure complete removal of the storage inhibitor before starting the polymerization. 3. Increase the reaction temperature, as the rate of polymerization is temperature-dependent. 4. Choose a solvent that is a good solvent for the forming polymer to avoid premature precipitation.
Formation of Non-uniform or Irregularly Shaped Polymer Particles 1. Inappropriate agitation speed in suspension polymerization. 2. Incorrect type or concentration of suspending agent/stabilizer. 3. Poor choice of porogen (diluent) leading to uncontrolled phase separation.1. Optimize the agitation speed; too low may lead to agglomeration, too high can cause shear-induced degradation. 2. Select a suitable suspending agent and optimize its concentration. 3. The type and amount of porogen significantly affect particle morphology. Toluene is a common "good" solvent, while alkanes like n-heptane act as "poor" solvents and can be used to induce macroporosity.[8][9]
Unexpectedly High Molecular Weight and Broad Polydispersity 1. Autoacceleration (gel effect) occurring at low conversion. 2. Insufficient chain transfer agent.1. This is characteristic of crosslinking polymerizations. To control this, consider using controlled radical polymerization techniques (e.g., NMP, RAFT).[4][10] 2. Introduce a chain transfer agent to control molecular weight.
Final Polymer is Insoluble in Expected Solvents This is the expected outcome for a crosslinked polymer.The crosslinked nature of poly(this compound) makes it insoluble.[3] Swelling studies in various solvents can be performed to characterize the polymer network.

Data Presentation

Table 1: Effect of Solvent (Diluent) Type on Polymer Properties in Styrene-DVB Copolymerization

Solvent (Diluent) TypeSolvent Quality for PolystyreneTypical Effect on Polymer MorphologyReference
TolueneGood SolventGenerally leads to gel-type or microporous resins with a more uniform structure.[9]
n-Heptane / n-HexanePoor Solvent (Porogen)Induces phase separation during polymerization, leading to the formation of macroporous structures with a high surface area.[8][11]
2-Ethylhexan-1-olPorogenUsed to create porous resins.[12]
CyclohexanolPoor SolventCan be used as a non-solvating diluent leading to smaller pore volumes.[9]

Table 2: Kinetic Data for Styrene/p-Divinylbenzene Copolymerization (1% Benzoyl Peroxide Initiator)

Mole Fraction p-DVBTemperature (°C)Overall First-Order Rate Constant (K, min⁻¹ x 10³)Conversion at Gel Point (%)
0.0070.00.88N/A
0.0170.01.0210.5
0.0570.01.483.8
0.2070.02.504.2
1.0070.02.201.2
0.0089.74.10N/A
0.0189.74.858.0
0.0589.77.003.0
0.2089.711.13.3
1.0089.714.51.0
Data synthesized from information presented in the study by Wiley et al. (1951).[3]

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

This protocol is a general procedure for removing the tert-Butyl catechol (TBC) inhibitor prior to polymerization.

Materials:

  • This compound (as received)

  • 10% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

Procedure:

  • Place the 1,3-DVB in a separatory funnel.

  • Add an equal volume of 10% NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated TBC) will often be colored.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with fresh 10% NaOH solution until the aqueous layer is colorless.

  • Wash the 1,3-DVB with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.

  • Drain the washed 1,3-DVB into a clean, dry flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove residual water.

  • Filter the dried 1,3-DVB to remove the drying agent. The monomer is now ready for use.

Protocol 2: Bulk Free-Radical Polymerization of Styrene/1,3-Divinylbenzene

This protocol describes a typical bulk copolymerization.

Materials:

  • Inhibitor-free styrene

  • Inhibitor-free this compound

  • Free-radical initiator (e.g., Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk tube or sealed ampoule)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Constant temperature bath (e.g., oil bath)

Procedure:

  • Calculate the required amounts of styrene, 1,3-DVB, and initiator for the desired monomer ratio and initiator concentration.

  • In the reaction vessel, combine the styrene and 1,3-DVB.

  • Add the initiator to the monomer mixture and stir until dissolved.

  • Deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes or by performing several freeze-pump-thaw cycles.

  • Seal the reaction vessel under an inert atmosphere.

  • Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 70-90°C for BPO).

  • Allow the polymerization to proceed for the desired amount of time. The mixture will become increasingly viscous and may solidify.

  • To terminate the reaction, rapidly cool the vessel in an ice bath.

  • Open the vessel and dissolve/swell the polymer in a suitable solvent (e.g., toluene, THF) to remove it from the vessel if necessary. Note that the polymer will be a crosslinked gel and will not fully dissolve.

  • Purify the polymer by washing it with a non-solvent (e.g., methanol) to precipitate it and remove any unreacted monomer and initiator.

  • Dry the polymer product under vacuum until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_poly Polymerization start Start with Commercial 1,3-DVB wash_naoh Wash with 10% NaOH to remove inhibitor start->wash_naoh wash_water Wash with DI Water to neutralize wash_naoh->wash_water dry Dry with Anhydrous Salt (e.g., MgSO4) wash_water->dry filter Filter to remove drying agent dry->filter inhibitor_free_dvb Inhibitor-Free 1,3-DVB filter->inhibitor_free_dvb mix Combine Monomers (1,3-DVB, Styrene) and Initiator inhibitor_free_dvb->mix deoxygenate Deoxygenate Mixture (e.g., N2 sparging) mix->deoxygenate react React at Constant Temperature (e.g., 70-90°C) deoxygenate->react terminate Terminate Reaction (e.g., rapid cooling) react->terminate purify Purify Polymer (Precipitate in non-solvent) terminate->purify dry_final Dry Final Product (Vacuum oven) purify->dry_final final_product Crosslinked Polymer dry_final->final_product

Caption: Experimental workflow for the preparation and polymerization of this compound.

troubleshooting_workflow start Problem Encountered During Polymerization q_yield Is the polymer yield low? start->q_yield q_gel Did premature gelation occur? start->q_gel q_morphology Is particle morphology non-uniform? start->q_morphology check_inhibitor Verify complete inhibitor removal q_yield->check_inhibitor Yes check_initiator Check initiator concentration and activity q_yield->check_initiator Yes check_temp Ensure correct reaction temperature q_yield->check_temp Yes q_gel->check_temp Yes check_storage Check monomer storage conditions for degradation q_gel->check_storage Yes check_purity Ensure purity of reagents and solvent q_gel->check_purity Yes check_agitation Optimize agitation speed (for suspension polymerization) q_morphology->check_agitation Yes check_stabilizer Verify stabilizer type and concentration q_morphology->check_stabilizer Yes

Caption: Troubleshooting workflow for common issues in 1,3-DVB polymerization.

References

Validation & Comparative

A Comparative Analysis of 1,3-Divinylbenzene and 1,4-Divinylbenzene as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of crosslinked polymers, the choice of the crosslinking agent is a critical determinant of the final material's properties. Among the most common crosslinkers for styrenic polymers are the isomers of divinylbenzene (DVB), primarily 1,3-divinylbenzene (m-DVB) and 1,4-divinylbenzene (p-DVB). While structurally similar, the positional difference of their vinyl groups leads to significant variations in reactivity and the architecture of the resulting polymer network. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their applications.

Reactivity and Polymerization Behavior

The reactivity of the divinylbenzene isomers in polymerization is a key differentiator. In anionic polymerization, for instance, the isomers exhibit distinct behaviors. Studies have shown that p-DVB can undergo selective living polymerization of one of its vinyl groups under specific conditions, allowing for the synthesis of well-defined polymer structures.[1][2] In contrast, m-DVB is more prone to side reactions, leading to the formation of highly branched polymers.[1]

In copolymerization with styrene, the reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, are crucial. While specific reactivity ratios for the pure isomers are not always readily available, it has been noted that 1,4-DVB is generally more reactive than 1,3-DVB in anionic copolymerization with styrene.[2] This difference in reactivity can influence the homogeneity of the resulting polymer network. A more reactive crosslinker may be consumed early in the polymerization process, leading to a non-uniform distribution of crosslinks.[3]

Impact on Polymer Properties

The choice between m-DVB and p-DVB as a crosslinker has a profound impact on the physical and chemical properties of the resulting polymer, including its porosity, thermal stability, and mechanical strength.

Porosity and Surface Area

The concentration of DVB is a major factor in determining the porous structure of the polymer beads.[4][5] An increase in the DVB concentration generally leads to a higher specific surface area and larger volumes of micropores and mesopores.[4][5] While direct comparative studies are scarce, the difference in reactivity between the isomers suggests that they would create different network structures, which in turn would affect the porosity. For instance, the more rigid structure formed by p-DVB could lead to a different pore size distribution compared to the more flexible network from m-DVB.

Thermal and Mechanical Properties

The degree of crosslinking is directly related to the thermal and mechanical stability of the polymer. A higher crosslink density, achieved with a higher concentration of DVB, generally results in a more rigid and thermally stable material.[6] Given the potential for p-DVB to form more regular and potentially more densely packed crosslinked structures due to its linear and symmetric geometry, it is plausible that polymers crosslinked with p-DVB may exhibit enhanced thermal and mechanical properties compared to those crosslinked with m-DVB, assuming equal crosslinking efficiency. The addition of even small amounts of DVB can significantly increase the strength and resistance to organic solvents of polystyrene.[7]

Quantitative Data Comparison

While the literature often reports on the use of commercial DVB, which is a mixture of isomers, some studies provide data that allows for an indirect comparison. The following table summarizes typical findings on the effect of DVB concentration on polymer properties, which can be extrapolated to infer the behavior of the individual isomers.

PropertyEffect of Increasing DVB ConcentrationReference
Specific Surface Area Increases[4][5]
Micropore & Mesopore Volume Increases[4][5]
Macropore Volume Increases with higher diluent amount[4][5]
Particle Size Decreases slightly due to surface shrinkage[6][8]
Polymer Yield Increases[9]
Rigidity & Strength Increases[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for polymerization using divinylbenzene as a crosslinker.

Suspension Polymerization of Styrene and Divinylbenzene

This method is commonly used to produce porous polymer beads.

  • Preparation of the Aqueous Phase: A suspension stabilizer, such as polyvinyl alcohol (PVA) or gelatin, is dissolved in deionized water. A salt, like sodium chloride, can be added to increase the ionic strength and aid in droplet stability.[9][10]

  • Preparation of the Organic Phase: The monomers, styrene and divinylbenzene (either 1,3- or 1,4-isomer), are mixed with a porogen (a solvent that is a good solvent for the monomers but a poor solvent for the polymer, such as toluene or n-heptane) and an oil-soluble initiator (e.g., benzoyl peroxide or 2,2ʹ-azobisisobutyronitrile, AIBN).[9][10]

  • Polymerization: The organic phase is added to the aqueous phase under constant agitation to form a stable suspension of monomer droplets. The reactor is then heated to the desired polymerization temperature (typically 60-90 °C) and held for several hours to allow for complete polymerization.[10][11]

  • Work-up: The resulting polymer beads are collected by filtration, washed extensively with hot water and other solvents like acetone to remove unreacted monomers, porogen, and initiator, and then dried.[10][11]

Anionic Polymerization of Divinylbenzene

This technique allows for more controlled polymerization and the synthesis of polymers with well-defined architectures.

  • Reagents and Conditions: Anionic polymerization requires stringent anhydrous and anaerobic conditions. The polymerization is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[1][2]

  • Initiation: The polymerization is initiated by adding an organolithium initiator, such as n-butyllithium or oligo(α-methylstyryl)lithium, to the monomer solution.[1][2]

  • Controlled Polymerization of p-DVB: For the living polymerization of 1,4-divinylbenzene, a Lewis base additive like potassium tert-butoxide is often used to moderate the reactivity of the propagating anion and prevent crosslinking.[1][2]

  • Termination: The polymerization is terminated by the addition of a proton source, such as methanol.

Visualizing the Crosslinking Process

The following diagrams illustrate the chemical structures of the divinylbenzene isomers and a simplified workflow for suspension polymerization.

G cluster_isomers Divinylbenzene Isomers 1,3-DVB This compound (m-DVB) 1,4-DVB 1,4-Divinylbenzene (p-DVB) workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up aq_phase Aqueous Phase (Water + Stabilizer) suspension Suspension Formation (Agitation) aq_phase->suspension org_phase Organic Phase (Monomers + Porogen + Initiator) org_phase->suspension polymerization Heating (Polymerization) suspension->polymerization filtration Filtration polymerization->filtration washing Washing filtration->washing drying Drying washing->drying product Porous Polymer Beads drying->product

References

A Comparative Guide to the Reactivity of Divinylbenzene Isomers in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Divinylbenzene (DVB) is a critical crosslinking agent in the synthesis of polymers, enabling the formation of insoluble, three-dimensional networks essential for applications ranging from chromatography media and ion-exchange resins to drug delivery matrices. Commercial DVB is typically a mixture of its three isomers: ortho- (o-DVB), meta- (m-DVB), and para- (p-DVB), along with ethylvinylbenzene. However, the distinct reactivity of each isomer significantly influences polymerization kinetics and the final properties of the polymer network. This guide provides an objective comparison of the reactivity of DVB isomers in polymerization, supported by experimental data, to aid in the rational design and synthesis of polymeric materials.

Comparative Reactivity in Free-Radical Copolymerization

The most common application of DVB is in free-radical copolymerization, frequently with styrene. The relative reactivity of the DVB isomers in this process is a key factor in determining the structure of the resulting polymer network. The reactivity of each isomer is not only influenced by the position of the vinyl groups but also by the polymerization conditions.

In copolymerization, the reactivity of the monomers is quantified by reactivity ratios (r). For a copolymerization of monomer 1 (e.g., styrene) and monomer 2 (e.g., a DVB isomer), r1 represents the tendency of a growing polymer chain ending in a monomer 1 radical to add another monomer 1, while r2 describes the tendency of a chain ending in a monomer 2 radical to add another monomer 2.

Experimental data from various studies on the copolymerization of styrene (M1) with DVB isomers (M2) consistently demonstrate a higher reactivity of the para-isomer compared to the meta-isomer. The ortho-isomer, due to steric hindrance, can undergo cyclopolymerization, which complicates direct reactivity comparisons with the other isomers in terms of crosslinking efficiency.

Summary of Reactivity Ratios in Styrene Copolymerization
DVB Isomerr1 (Styrene)r2 (DVB Isomer)Polymerization ConditionsReference
m-DVB 0.650.60Low conversion[1]
m-DVB 1.111.00High conversion (<35%)[2][3]
p-DVB 0.201.00High conversion (<35%)[2][3]
p-DVB 0.140.5 (improbable values noted by author)Low conversion, low DVB content[1]
o-DVB 0.921.00-[1]

Note: The reactivity ratios can vary with experimental conditions such as temperature, initiator type, and conversion. The values presented are indicative of the general reactivity trends.

The data clearly indicates that in copolymerization with styrene, p-DVB is incorporated into the growing polymer chain more rapidly than m-DVB.[2][3] This higher reactivity of p-DVB leads to the formation of a crosslinked network at lower conversions compared to m-DVB. The reactivity of m-DVB is closer to that of styrene, suggesting a more random incorporation of the crosslinker. The reactivity of o-DVB is comparable to styrene, but its propensity for cyclopolymerization can lead to the formation of soluble polymers or networks with different architectures.

Reactivity in Anionic Polymerization

The reactivity of DVB isomers in anionic polymerization presents a different trend compared to free-radical polymerization. In living anionic polymerization, it has been demonstrated that one of the two vinyl groups of p-DVB can be selectively polymerized, leading to soluble linear polymers with pendant vinyl groups.[4] This controlled polymerization is more challenging with the meta- and ortho-isomers. Side reactions are more frequent in the anionic polymerization of m-DVB, leading to branched polymers.[4] The controlled polymerization of o-DVB is also possible but can be less straightforward than with p-DVB.

Experimental Protocols

Determination of Monomer Reactivity Ratios in Free-Radical Copolymerization

This protocol outlines a general method for determining the reactivity ratios of DVB isomers in copolymerization with styrene.

1. Materials:

  • Styrene (inhibitor removed)

  • o-, m-, or p-divinylbenzene (inhibitor removed)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Solvent (e.g., benzene or toluene)

  • Inhibitor remover (e.g., alumina column)

  • Precipitating solvent (e.g., methanol)

2. Procedure:

  • Monomer Purification: Remove the inhibitor from styrene and the DVB isomer by passing them through a column of activated alumina.

  • Preparation of Monomer Feed Mixtures: Prepare a series of monomer feed mixtures with varying molar ratios of styrene to the DVB isomer in a suitable solvent.

  • Polymerization:

    • Place a known amount of each monomer feed mixture into separate polymerization tubes.

    • Add a precise amount of initiator.

    • Degas the tubes by several freeze-pump-thaw cycles.

    • Seal the tubes under vacuum or inert atmosphere.

    • Immerse the tubes in a constant temperature bath to initiate polymerization.

  • Control of Conversion: Monitor the polymerization time to ensure low conversion (<10%) to assume the monomer feed ratio remains constant.

  • Polymer Isolation:

    • Stop the polymerization by rapidly cooling the tubes.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

    • Filter and thoroughly wash the precipitated polymer to remove unreacted monomers and initiator.

    • Dry the polymer to a constant weight.

  • Copolymer Composition Analysis:

    • Determine the composition of the copolymer using techniques such as:

      • UV-Vis Spectroscopy: The divinylbenzene units have a different UV absorption profile compared to styrene.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ratio of aromatic protons from styrene and DVB units can be used to determine the copolymer composition.

      • Elemental Analysis: If one monomer contains a unique element.

  • Calculation of Reactivity Ratios:

    • Use the monomer feed composition and the determined copolymer composition to calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdös, or more advanced computational methods that integrate the copolymer equation.

Visualization of Reactivity Relationships

The following diagrams illustrate the logical relationships in the reactivity of divinylbenzene isomers during polymerization.

DVB_Reactivity_Comparison cluster_free_radical Free-Radical Copolymerization with Styrene cluster_anionic Anionic Polymerization p_DVB p-DVB m_DVB m-DVB p_DVB->m_DVB More Reactive o_DVB o-DVB m_DVB->o_DVB More Prone to Crosslinking o_DVB->p_DVB Prone to Cyclopolymerization p_DVB_anionic p-DVB o_DVB_anionic o-DVB p_DVB_anionic->o_DVB_anionic More Controlled m_DVB_anionic m-DVB o_DVB_anionic->m_DVB_anionic Less Prone to Side Reactions

Caption: Comparative reactivity of DVB isomers in polymerization.

experimental_workflow start Start: Monomer Purification prep Prepare Monomer Feeds start->prep poly Polymerization (Low Conversion) prep->poly iso Isolate and Purify Polymer poly->iso anal Analyze Copolymer Composition iso->anal calc Calculate Reactivity Ratios anal->calc end End: Reactivity Ratios calc->end

Caption: Experimental workflow for reactivity ratio determination.

Conclusion

The choice of divinylbenzene isomer has a profound impact on the polymerization process and the final properties of the crosslinked polymer. In free-radical copolymerization with styrene, the para-isomer is the most reactive, leading to faster network formation. The meta-isomer exhibits reactivity closer to styrene, resulting in a more random copolymer structure. The ortho-isomer's reactivity is complicated by its tendency to cyclopolymerize. In anionic polymerization, the para-isomer allows for the most controlled polymerization, enabling the synthesis of well-defined polymer architectures. This guide provides a foundational understanding for researchers to select the appropriate DVB isomer to achieve desired polymer properties and to design experimental protocols for further investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymeric materials, accurately characterizing the crosslink density of poly(divinylbenzene) (pDVB) is crucial for controlling its mechanical properties, thermal stability, and swelling behavior.[1] Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for providing detailed molecular-level insights into the structure of these highly crosslinked, insoluble polymers.[2] This guide offers an objective comparison of solid-state NMR methods for analyzing pDVB crosslink density, supported by experimental data and detailed protocols.

Comparison of Solid-State NMR Techniques

Solid-state NMR provides a robust alternative to traditional methods like swelling experiments and mechanical testing for determining crosslink density.[3] Unlike these bulk techniques, NMR can distinguish between different chemical environments within the polymer, offering a more precise measure of the extent of reaction of the vinyl groups in the divinylbenzene monomer.

The primary solid-state NMR approach for quantitative analysis of pDVB is based on ¹³C single-pulse excitation (SPE) with magic-angle spinning (MAS).[4][5] While cross-polarization (CP/MAS) experiments are often used to enhance the signal of low-abundance nuclei like ¹³C, they are generally not quantitative due to the dependence of signal intensity on the efficiency of magnetization transfer from protons.[6] In contrast, SPE experiments, when performed with sufficiently long recycle delays, can provide a direct, quantitative measure of the different types of carbon atoms present in the polymer network.[4] By quantifying the number of unreacted vinyl groups, the effective crosslink ratio can be determined.[5]

Another approach involves the analysis of proton (¹H) relaxation times, such as the spin-spin relaxation time (T₂).[2][7] In a crosslinked polymer network, the mobility of the polymer chains is restricted, which leads to shorter T₂ relaxation times.[7] By measuring these relaxation times, one can obtain a qualitative or semi-quantitative measure of the crosslink density.[8]

Below is a summary of quantitative data from a study that used ¹³C SPE solid-state NMR to analyze a series of in-house and commercial pDVB resins.

Quantitative Data from ¹³C Solid-State NMR

The following table summarizes the analysis of various poly(divinylbenzene) resins using quantitative ¹³C single-pulse excitation (SPE) solid-state NMR. The data allows for the determination of the effective crosslink ratio by quantifying the residual unreacted vinyl groups.

ResinMonomer Feed (% DVB)Residual Vinyl Groups (%)Effective Crosslink Ratio (%)
HCR1~100%Not specified~55%
HCR2~80%Not specified~40-45%
HCR3~50%Not specified~30-35%
XAD-2Not specifiedAnalyzedFull analysis possible
XAD-4Not specifiedAnalyzedFull analysis possible

Data sourced from Law et al.[4][5]

This data clearly indicates that the effective crosslink ratio is significantly lower than the divinylbenzene content in the monomer feed.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections describe the key experimental protocols for solid-state NMR analysis of pDVB.

Protocol 1: Quantitative ¹³C Solid-State NMR Spectroscopy

This protocol details the single-pulse excitation (SPE) method for the quantitative analysis of carbon types in pDVB.

1. Sample Preparation:

  • Dry the pDVB resin samples exhaustively, for instance, in a Soxhlet apparatus with acetone, followed by drying under vacuum at 40°C for 24 hours.[4]

  • Finely grind the dried resin using a mortar and pestle.[9]

  • Pack approximately 200 mg of the ground sample into a 7 mm o.d. zirconia rotor and seal it with a Kel-F endcap.[4]

2. NMR Spectrometer Setup:

  • Utilize a solid-state NMR spectrometer, for example, a Bruker MSL 100 operating at a ¹³C frequency of approximately 25.2 MHz.[4][9]

  • Set the magic angle (MA) using a standard sample like KBr.[4]

3. Single-Pulse Excitation (SPE) Experiment:

  • Acquire ¹³C SPE NMR spectra to ensure quantitative results.[4]

  • Use a recycle delay (RD) that is at least five times the longest ¹³C spin-lattice relaxation time (T₁) of the sample to ensure full relaxation of all carbon nuclei between scans. For pDVB, this can be on the order of 100 seconds.[4]

  • Apply an exponential line broadening weighting function (e.g., 35 Hz) to improve the signal-to-noise ratio.[4]

  • The number of scans (ns) will depend on the sample but can be around 800 for adequate signal averaging.[4]

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the methine and methylene carbons of unreacted vinyl groups (typically around 137.3 ppm and 112.4 ppm, respectively).[9]

  • Integrate the peaks for the aromatic and aliphatic carbons of the polymer backbone.

  • Calculate the percentage of residual unreacted vinyl groups relative to the total number of vinyl groups initially present in the DVB monomer.

  • From this, determine the effective crosslink ratio.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crosslink density of poly(divinylbenzene) using solid-state NMR.

G Workflow for Crosslink Density Analysis by Solid-State NMR cluster_0 Sample Preparation cluster_1 Solid-State NMR Analysis cluster_2 Data Processing & Analysis prep1 Dry pDVB Resin prep2 Grind Sample prep1->prep2 prep3 Pack NMR Rotor prep2->prep3 nmr1 Setup Spectrometer (Magic Angle Spinning) prep3->nmr1 Introduce Sample nmr2 Acquire Quantitative ¹³C SPE Spectrum nmr1->nmr2 nmr3 Acquire ¹H Relaxation Data (Optional) nmr1->nmr3 proc1 Identify & Integrate Vinyl Group Peaks nmr2->proc1 proc2 Quantify Residual Vinyl Content proc1->proc2 proc3 Calculate Effective Crosslink Ratio proc2->proc3 result Final Crosslink Density Value proc3->result

Caption: A flowchart of the solid-state NMR experimental workflow.

Comparative Analysis with Other Methods

While solid-state NMR is a powerful tool, it is essential to consider other techniques for a comprehensive understanding of crosslink density.

MethodPrincipleAdvantagesDisadvantages
Solid-State NMR (¹³C SPE) Direct quantification of unreacted vinyl groups.[5]Provides a direct, molecular-level measure of crosslinking. Non-invasive.[2]Time-consuming due to long relaxation delays.[4] Requires specialized equipment.
Solid-State NMR (¹H Relaxation) Measures proton relaxation times (T₁, T₂) which are sensitive to chain mobility and thus crosslinking.[2][7]Faster than quantitative ¹³C NMR. Can provide spatial maps of crosslink density with NMR imaging.[2]Provides a relative rather than absolute measure of crosslink density.[8]
Swelling Experiments Measures the amount of solvent absorbed by the polymer network. The swelling ratio is inversely related to the crosslink density.[10][11]Simple and inexpensive. Widely used and standardized (e.g., ASTM D2765).[11]Indirect measurement. Requires a good solvent for the polymer.[3] The Flory-Huggins interaction parameter is needed for quantitative analysis and may not be known.[3]
Mechanical Testing (e.g., DMA, Tensile Testing) Relates the mechanical properties (e.g., modulus) of the polymer to the crosslink density based on the theory of rubber elasticity.[3][12]Directly measures the mechanical properties that are often of primary interest.Can be destructive. Interpretation can be complex, especially for glassy polymers.

References

A Comparative Guide to the Swelling Behavior of 1,3-Divinylbenzene Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the swelling performance of polymers crosslinked with 1,3-divinylbenzene (1,3-DVB) against other common crosslinking agents. The selection of an appropriate crosslinker is a critical parameter in polymer synthesis, directly influencing the network structure and, consequently, the material's properties. This is particularly crucial in applications such as drug delivery, tissue engineering, and separation sciences, where the swelling behavior dictates the efficacy of the polymer system. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying principles of polymer swelling.

Performance Comparison: this compound vs. Alternative Crosslinkers

The swelling capacity of a polymer network is inversely related to its crosslink density; a higher degree of crosslinking results in a more tightly bound network with a reduced ability to absorb solvent. This compound, a common and cost-effective crosslinking agent, imparts moderate thermal stability and mechanical properties to polymer networks. Its performance is often compared with other crosslinkers that can offer different functionalities and network architectures.

Quantitative Swelling Data

The following tables summarize the swelling behavior of polymers crosslinked with 1,3-DVB and compare it with polymers crosslinked with other agents. The equilibrium swelling ratio (ESR) is a common metric used to quantify the extent of swelling and is defined as the ratio of the weight of the swollen polymer to the weight of the dry polymer.

Table 1: Swelling of Polystyrene Crosslinked with this compound in Various Solvents

SolventSwelling Volume (mL/g) for 1% DVBSwelling Volume (mL/g) for 2% DVB
Toluene8.55.2
Dichloromethane (DCM)8.36.0
Tetrahydrofuran (THF)8.85.6
N,N-Dimethylformamide (DMF)5.63.2
Methanol (MeOH)1.61.6
Water------

Data sourced from publicly available information.

Table 2: Comparison of Swelling Ratios for Hydrogels Crosslinked with Different Agents

Crosslinking AgentMonomer SystemCrosslinker Concentration (mol%)Swelling Ratio (g/g)Reference
This compound (DVB)Styrene/2-hydroxyethyl methacrylateNot specifiedSimilar to EDMA[1]
Ethylene dimethacrylate (EDMA)Styrene/2-hydroxyethyl methacrylateNot specifiedSimilar to DVB[1]
N,N'-methylenebis(acrylamide) (MBA)Acrylamide/Sodium methacrylateVariedDecreased with increasing concentration[2]
Ethylene glycol dimethacrylate (EGDMA)Acrylamide/Sodium methacrylateVariedHighest swelling among compared crosslinkers[2]
1,4-butanediol diacrylate (BDDA)Acrylamide/Sodium methacrylateVariedDecreased with increasing concentration[2]
Trimethylolpropane triacrylate (TMPTA)Acrylamide/Sodium methacrylateVariedDecreased with increasing concentration[2]

This table compiles data from multiple sources to illustrate general trends. Direct comparison requires identical experimental conditions.

Experimental Protocols

A standardized protocol is essential for the reproducible and comparable assessment of polymer swelling. The following methodology outlines the key steps for determining the equilibrium swelling ratio (ESR) of crosslinked polymers.

Standard Protocol for Equilibrium Swelling Ratio (ESR) Measurement
  • Sample Preparation:

    • Synthesize the crosslinked polymer under controlled conditions.

    • Grind the polymer to a uniform particle size to ensure consistent solvent access.

    • Dry the polymer sample to a constant weight in a vacuum oven at a suitable temperature to remove any residual solvent or moisture. Record the dry weight (

      WdW_dWd​
      ).

  • Swelling Procedure:

    • Place a known weight of the dry polymer into a pre-weighed container (e.g., a vial or a tea bag of known weight).

    • Immerse the container with the polymer in a surplus of the desired solvent at a constant temperature.

    • Allow the polymer to swell until equilibrium is reached. This can take from several hours to a few days, depending on the polymer, crosslinker, and solvent.[3] The system is considered to be at equilibrium when consecutive weight measurements of the swollen polymer are constant.

  • Measurement of Swollen Weight:

    • Carefully remove the container with the swollen polymer from the solvent.

    • Blot the surface of the container gently with filter paper to remove excess surface solvent without compressing the swollen polymer.

    • Weigh the container with the swollen polymer and record the swollen weight (

      WsW_sWs​
      ).

  • Calculation of Equilibrium Swelling Ratio (ESR):

    • Calculate the ESR using the following formula: ESR =

      WsW_sWs​
      /
      WdW_dWd​

Visualizing Polymer Swelling

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the swelling of crosslinked polymers.

Experimental Workflow for Swelling Studies

G cluster_prep Sample Preparation cluster_swelling Swelling Process cluster_measurement Measurement cluster_calc Calculation prep1 Polymer Synthesis prep2 Drying to Constant Weight (Wd) prep1->prep2 swell1 Immersion in Solvent prep2->swell1 swell2 Equilibrium Swelling swell1->swell2 meas1 Removal of Excess Solvent swell2->meas1 meas2 Weighing Swollen Polymer (Ws) meas1->meas2 calc1 ESR = Ws / Wd meas2->calc1

Caption: Workflow for determining the Equilibrium Swelling Ratio (ESR).

Relationship Between Crosslinker, Network Structure, and Swelling

G cluster_input Input Parameters cluster_network Polymer Network Properties cluster_output Macroscopic Property crosslinker_type Crosslinker Type (e.g., 1,3-DVB, EDMA) crosslink_density Crosslink Density crosslinker_type->crosslink_density Functionality crosslinker_conc Crosslinker Concentration crosslinker_conc->crosslink_density Increases mesh_size Network Mesh Size crosslink_density->mesh_size Inversely proportional swelling_ratio Equilibrium Swelling Ratio (ESR) crosslink_density->swelling_ratio Inversely proportional mesh_size->swelling_ratio Directly proportional

References

A Comparative Guide to the Thermal Analysis of Poly(1,3-divinylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of poly(1,3-divinylbenzene) (p(1,3-DVB)), a highly crosslinked polymer, with relevant alternative materials. The thermal behavior of polymers is a critical factor in determining their processing parameters, stability, and end-use applications. Here, we focus on two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Executive Summary

Poly(this compound) exhibits exceptional thermal stability due to its highly crosslinked, three-dimensional network structure.[1] TGA demonstrates that its decomposition occurs at significantly higher temperatures compared to its linear counterpart, polystyrene, and its stability is influenced by the degree of crosslinking. DSC analysis of highly crosslinked p(1,3-DVB) typically does not show a distinct glass transition temperature (Tg), a characteristic feature of its rigid structure. This guide presents a comparative analysis of p(1,3-DVB) with copolymers of divinylbenzene and styrene, highlighting the impact of crosslink density on thermal characteristics.

Comparative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from TGA and DSC analyses of poly(this compound) and its copolymers.

Table 1: Thermogravimetric Analysis (TGA) Data

MaterialOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)Char Yield at >500°C (%)
Poly(styrene-co-divinylbenzene) (2% DVB)~330--
Poly(styrene-co-divinylbenzene) (25% DVB)~346--
Poly(styrene-co-divinylbenzene) (48% DVB)~346--
Poly(styrene-co-divinylbenzene) (56% DVB)~346--
Poly(this compound) (PDVB)280 - 300447>50

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4]

Table 2: Differential Scanning Calorimetry (DSC) Data

MaterialGlass Transition Temperature (Tg) (°C)Exothermic Events
Linear Polystyrene~100None
Poly(styrene-co-divinylbenzene) (<30% DVB)Increases from 100 to ~160 with increasing DVB content-
Poly(styrene-co-divinylbenzene) (>30% DVB)Tg disappearsExothermic peak around 165°C (attributed to reactions of pendant double bonds)
Poly(this compound)Not typically observedExothermic reactions in the range of 150-160°C and 220-280°C

Note: The disappearance of the glass transition in highly crosslinked polymers is a key indicator of their rigid network structure.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following are generalized protocols for TGA and DSC analysis of poly(this compound).

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is determined from the initial mass loss, and the temperature of the maximum decomposition rate is found from the peak of the derivative of the TGA curve (DTG). The char yield is the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: A typical program involves an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10°C/min).

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve. Exothermic and endothermic events are observed as peaks. For highly crosslinked polymers like p(1,3-DVB), the absence of a Tg is a significant finding.[6][7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the thermal analysis of poly(this compound).

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Start Polymer Sample (p(1,3-DVB)) Weighing Weighing (5-10 mg) Start->Weighing Encapsulation Pan Encapsulation (TGA or DSC pan) Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA TGA Protocol DSC DSC Analysis Encapsulation->DSC DSC Protocol TGA_Data Mass vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data DTG_Data Derivative Mass vs. Temperature (DTG Curve) TGA_Data->DTG_Data Char_Yield Char Yield TGA_Data->Char_Yield Decomposition_Temp Onset & Max Decomposition Temp. DTG_Data->Decomposition_Temp Glass_Transition Glass Transition (Tg) DSC_Data->Glass_Transition Exotherms Exothermic Events DSC_Data->Exotherms

Caption: Workflow for TGA and DSC analysis of poly(this compound).

Conclusion

The thermal analysis of poly(this compound) reveals its robust thermal stability, a direct consequence of its highly crosslinked architecture. TGA demonstrates its high decomposition temperatures and significant char formation. DSC analysis confirms its rigid nature through the absence of a distinct glass transition temperature in highly crosslinked samples. When compared to linear polystyrene and copolymers with lower divinylbenzene content, p(1,3-DVB) stands out for its superior thermal properties. This makes it a suitable material for applications demanding high-temperature resistance and structural integrity. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working with or considering the use of poly(this compound) in their applications.

References

A Comparative Guide to the Chromatographic Analysis of 1,3-Divinylbenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical step in ensuring the integrity and reproducibility of their work. 1,3-Divinylbenzene (1,3-DVB), a key crosslinking agent in the synthesis of polymers like polystyrene-divinylbenzene (PS-DVB) resins used in chromatography and solid-phase synthesis, is no exception. Commercial 1,3-DVB is often a mixture of isomers (meta- and para-) and contains impurities from its manufacturing process, such as ethylvinylbenzene (EVB) and styrene. This guide provides a comparative analysis of the two primary chromatographic techniques for assessing the purity of 1,3-DVB: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with experimental data and detailed protocols.

Comparison of Analytical Methods: GC vs. HPLC

Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of components in a mixture. The choice between GC and HPLC for 1,3-DVB analysis depends on the specific requirements of the analysis, such as the need for high resolution of isomers, the volatility of the impurities of interest, and the desired analysis time.

Gas Chromatography (GC) is a widely used method for the analysis of volatile and semi-volatile compounds. Due to the volatile nature of 1,3-DVB and its common impurities, GC with a Flame Ionization Detector (FID) is a robust and sensitive method for purity assessment.[1][2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC is particularly effective for the separation of isomers and can be a valuable alternative to GC, especially when dealing with less volatile impurities or when derivatization is not desirable.[3][4][5]

The following table summarizes the key performance parameters of typical GC and HPLC methods for the analysis of 1,3-DVB and its related substances.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary columns like those with polypropylene glycol or Carbowax phases.[2]Reversed-phase columns such as C18 or specialized columns like polystyrene-divinylbenzene (PS-DVB).[5][6]
Detector Flame Ionization Detector (FID).[1]Ultraviolet (UV) Detector.[3][5]
Key Advantages High resolution for volatile compounds, excellent sensitivity with FID.Excellent for isomer separation, suitable for non-volatile impurities, room temperature operation.[7]
Common Impurities Detected Ethylvinylbenzene (m- and p-isomers), Styrene, Diethylbenzene (isomers).[2]Divinylbenzene isomers (m- and p-), Ethylvinylbenzene isomers, Styrene, Naphthalene.[5]
Typical Analysis Time 15-30 minutes.20-45 minutes.[5]

Experimental Protocols

Below are detailed methodologies for the analysis of 1,3-DVB purity using both GC and HPLC.

1. Gas Chromatography (GC) Method for 1,3-DVB Purity

This protocol is a representative method for the determination of 1,3-DVB purity and the quantification of related volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column, such as one with a polyethylene glycol stationary phase.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane).

  • Quantification: Peak areas are used to determine the relative percentages of each component.

2. High-Performance Liquid Chromatography (HPLC) Method for 1,3-DVB Isomer and Impurity Analysis

This protocol provides a method for the separation of DVB isomers and other impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detector Wavelength: 254 nm.[3][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 1,3-DVB sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The peak area of each isomer and impurity is used to calculate their respective concentrations against a standard.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes, the following diagrams have been generated using the DOT language.

Chromatographic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample 1,3-DVB Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Filtration Filtration (for HPLC) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Report Report Quantification->Report

Caption: Workflow for the chromatographic analysis of 1,3-DVB.

Method_Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Principle Principle: Volatility-based Separation GC_Adv Advantage: High sensitivity for volatile impurities GC_App Application: Routine purity testing HPLC_Principle Principle: Polarity-based Separation HPLC_Adv Advantage: Excellent isomer resolution HPLC_App Application: Isomer ratio determination DVB_Analysis 1,3-DVB Purity Analysis DVB_Analysis->GC_Principle DVB_Analysis->HPLC_Principle

Caption: Comparison of GC and HPLC for 1,3-DVB analysis.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are indispensable tools for the quality control of this compound. GC, with its high sensitivity and efficiency for volatile compounds, is an excellent choice for routine purity checks and the detection of common process-related impurities. On the other hand, HPLC provides superior resolution for the critical separation of DVB and EVB isomers, which can be crucial for applications where the specific isomer ratio impacts polymer properties. The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, the impurities of interest, and the available instrumentation. For comprehensive characterization, the use of both techniques can provide a complete profile of the 1,3-DVB sample.

References

A Comparative Guide to 1,3-Divinylbenzene (1,3-DVB) and Ethylene Glycol Dimethacrylate (EGDMA) as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the development of polymeric materials for research, drug delivery, and biomedical applications, the choice of a crosslinking agent is a critical determinant of the final product's performance. This guide provides a detailed, objective comparison of two commonly used crosslinking agents: 1,3-divinylbenzene (1,3-DVB) and ethylene glycol dimethacrylate (EGDMA). The comparison is based on their fundamental properties and performance in key areas such as mechanical strength, swelling behavior, and biocompatibility, supported by available experimental data.

Structural and Chemical Properties

1,3-DVB is a rigid, aromatic crosslinker, imparting a hydrophobic character to the polymer matrix. Its structure consists of a benzene ring with two vinyl groups, leading to a stiff, three-dimensional network. In contrast, EGDMA is a more flexible, aliphatic, and hydrophilic crosslinker containing two methacrylate groups separated by a short ethylene glycol chain. This inherent flexibility and hydrophilicity of EGDMA can significantly influence the properties of the resulting polymer network.

Performance Comparison: A Data-Driven Analysis

The selection of a crosslinking agent directly impacts the physicochemical properties of the polymer. The following sections and tables summarize the performance of 1,3-DVB and EGDMA in key areas.

Mechanical Properties

The rigidity of the 1,3-DVB molecule generally contributes to a higher crosslinking efficiency, resulting in polymers with greater mechanical strength and stiffness compared to those crosslinked with the more flexible EGDMA at similar concentrations. Increasing the concentration of either crosslinker will generally lead to an increase in the mechanical strength of the resulting polymer.

Table 1: Comparative Mechanical Properties of Polymers Crosslinked with 1,3-DVB and EGDMA

Property1,3-DVB Crosslinked PolymerEGDMA Crosslinked PolymerKey Observations
Tensile Strength Generally HigherGenerally LowerThe rigid aromatic structure of DVB leads to a more robust network.
Young's Modulus Generally HigherGenerally LowerDVB-crosslinked polymers tend to be stiffer.
Flexibility LowerHigherThe aliphatic chain in EGDMA imparts greater flexibility to the polymer network.

Note: The data presented is a qualitative summary based on the structural differences and general principles of polymer chemistry, as direct head-to-head quantitative comparisons under identical conditions are limited in published literature.

Swelling Behavior

The swelling behavior of a crosslinked polymer is crucial for applications such as drug delivery and hydrogel formation. The chemical nature of the crosslinker plays a significant role in determining the extent of swelling in different solvents. A study comparing 2% EGDMA-crosslinked polystyrene (EGDMA-PS) with 2% DVB-crosslinked polystyrene (DVB-PS) found that the EGDMA-PS resin swells more in both polar and nonpolar solvents.[1] This enhanced swelling is attributed to the more flexible and hydrophilic nature of the EGDMA crosslinks.

Table 2: Swelling Ratios of Polystyrene Crosslinked with 2% 1,3-DVB and 2% EGDMA in Various Solvents

SolventSwelling Ratio (mL/g) of 2% DVB-PSSwelling Ratio (mL/g) of 2% EGDMA-PS
Dichloromethane (DCM)4.56.2
Tetrahydrofuran (THF)4.25.8
Toluene3.85.1
Dioxane3.54.9
Ethyl Acetate1.83.2
Acetonitrile1.22.5
Methanol1.11.9
Water1.01.5

Data synthesized from a comparative study on 2% crosslinked polystyrene resins.[1]

Thermal Stability

The thermal stability of a polymer is influenced by the strength of its crosslinks. The aromatic structure of 1,3-DVB contributes to a more thermally stable polymer network compared to the aliphatic structure of EGDMA. For instance, poly(methyl methacrylate) (PMMA) crosslinked with divinylbenzene has been shown to exhibit enhanced thermal stability.

Drug Release Kinetics

The rate of drug release from a polymeric matrix is influenced by the swelling behavior and the hydrophilicity of the polymer network. Due to the higher swelling capacity and more hydrophilic nature of EGDMA-crosslinked polymers, they are generally expected to exhibit faster drug release rates compared to the more hydrophobic and rigid DVB-crosslinked polymers. The denser network formed by DVB can also hinder the diffusion of encapsulated drugs. The drug release mechanism can be complex, involving swelling, diffusion, and erosion of the polymer matrix.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are essential. Below are summaries of typical protocols used to evaluate the performance of crosslinked polymers.

Determination of Swelling Ratio
  • Sample Preparation: A known weight of the dry crosslinked polymer is accurately measured.

  • Immersion: The polymer sample is immersed in a specific solvent (e.g., water, phosphate-buffered saline, toluene) in a sealed container at a constant temperature.

  • Equilibration: The polymer is allowed to swell until it reaches equilibrium, which may take several hours to days.

  • Weight Measurement: The swollen polymer is removed from the solvent, and any excess surface solvent is carefully blotted away. The swollen weight is then recorded.

  • Calculation: The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd where Ws is the weight of the swollen polymer and Wd is the weight of the dry polymer.

Evaluation of Mechanical Properties (Tensile Testing)
  • Sample Preparation: Dog-bone-shaped specimens of the crosslinked polymer are prepared according to standard methods (e.g., ASTM D638).

  • Testing: The specimen is mounted in a universal testing machine.

  • Stress Application: A uniaxial tensile load is applied to the specimen at a constant rate of extension until it fractures.

  • Data Acquisition: The stress and strain are continuously recorded throughout the test.

  • Analysis: The tensile strength, Young's modulus, and elongation at break are determined from the resulting stress-strain curve.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A specific cell line (e.g., fibroblasts) is cultured in a multi-well plate.

  • Material Extraction: Extracts of the crosslinked polymers are prepared by incubating the materials in a cell culture medium for a specified period.

  • Cell Exposure: The cultured cells are exposed to different concentrations of the material extracts.

  • MTT Addition: After a predetermined incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Cell Viability Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. Studies have shown that unreacted EGDMA monomers can exhibit cytotoxic and genotoxic effects by inducing reactive oxygen species.[2]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Chemical Structures of 1,3-DVB and EGDMA cluster_DVB This compound (1,3-DVB) cluster_EGDMA Ethylene Glycol Dimethacrylate (EGDMA) DVB EGDMA

Caption: Chemical structures of 1,3-DVB and EGDMA.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer (e.g., Styrene, MMA) Polymerization Polymerization Reaction Monomer->Polymerization Crosslinker Crosslinking Agent (1,3-DVB or EGDMA) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization CrosslinkedPolymer Crosslinked Polymer Polymerization->CrosslinkedPolymer Formation of 3D Network Mechanical Mechanical Testing (Tensile, Compression) CrosslinkedPolymer->Mechanical Swelling Swelling Studies CrosslinkedPolymer->Swelling Thermal Thermal Analysis (TGA, DSC) CrosslinkedPolymer->Thermal DrugRelease Drug Release Assay CrosslinkedPolymer->DrugRelease Biocompatibility Biocompatibility Assay (e.g., MTT Assay) CrosslinkedPolymer->Biocompatibility

Caption: Experimental workflow for comparing crosslinking agents.

G cluster_properties Resulting Polymer Properties DVB 1,3-DVB Rigidity Higher Rigidity & Mechanical Strength DVB->Rigidity Hydrophobicity Higher Hydrophobicity DVB->Hydrophobicity ThermalStability Higher Thermal Stability DVB->ThermalStability Swelling Lower Swelling Ratio DVB->Swelling DrugRelease Slower Drug Release DVB->DrugRelease EGDMA EGDMA Flexibility Higher Flexibility EGDMA->Flexibility Hydrophilicity Higher Hydrophilicity EGDMA->Hydrophilicity Swelling2 Higher Swelling Ratio EGDMA->Swelling2 DrugRelease2 Faster Drug Release EGDMA->DrugRelease2

Caption: Logical relationships of crosslinker choice and properties.

Conclusion

The choice between 1,3-DVB and EGDMA as a crosslinking agent depends on the desired properties of the final polymeric material. 1,3-DVB is the preferred choice for applications requiring high mechanical strength, rigidity, and thermal stability. Its hydrophobic nature leads to lower swelling in aqueous media, which can be advantageous for controlling the release of certain drugs. On the other hand, EGDMA is ideal for creating more flexible and hydrophilic polymer networks. Its ability to promote swelling makes it suitable for applications such as hydrogels for drug delivery, where a higher water content and faster drug release may be desired. Researchers and drug development professionals should carefully consider these trade-offs to select the most appropriate crosslinking agent for their specific application.

References

A Comparative Guide to Spectroscopic Methods for Quantifying Unreacted Vinyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of unreacted vinyl groups is critical in polymer science, drug delivery, and materials development. Residual monomers can significantly impact the final properties of a material, including its mechanical strength, biocompatibility, and degradation profile. This guide provides an objective comparison of three primary spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the accurate quantification of these residual vinyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique that measures the absorption of infrared radiation by a sample's molecular bonds. For vinyl group quantification, the analysis focuses on the disappearance of characteristic vibrational bands as the monomer is converted to a polymer.

Principle of Quantification The quantification of unreacted vinyl groups is typically achieved by monitoring the decrease in the peak area or height of a vibrational mode unique to the vinyl group, such as the C=C stretching vibration (~1635 cm⁻¹).[1] This peak's intensity is often ratioed against an internal standard peak—a bond that remains unchanged during the polymerization process (e.g., a carbonyl C=O stretch in methacrylate systems). This ratiometric approach corrects for variations in sample thickness and instrument conditions. Real-time FTIR (RT-FTIR) allows for continuous monitoring of the reaction kinetics.[2]

Advantages:

  • Speed: Provides rapid data acquisition, suitable for high-throughput screening and real-time kinetic monitoring.[2]

  • Versatility: Can analyze samples in various states, including liquids, solids, films, and powders, using techniques like Attenuated Total Reflectance (ATR).

  • Availability: FTIR spectrometers are common in research and quality control laboratories.

Limitations:

  • Water Interference: Water exhibits strong IR absorbance, which can obscure the spectra, making it less suitable for aqueous solutions without special considerations.[3]

  • Sensitivity: May lack the sensitivity required to detect very low concentrations of residual monomers.

  • Sample Pathlength: In transmission mode, the sample thickness must be carefully controlled to ensure the response is within the linear range of the Beer-Lambert Law.

Experimental Protocol: FTIR-ATR
  • Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize for at least 15-30 minutes.[4]

  • Background Collection: Record a background spectrum using the clean, empty ATR crystal. This accounts for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete and uniform contact.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[4]

  • Data Analysis:

    • Identify the characteristic vinyl peak (e.g., C=C stretch at ~1635 cm⁻¹) and an internal reference peak (e.g., ester carbonyl at ~1720 cm⁻¹).

    • Integrate the area under both peaks, applying a consistent baseline correction for each (e.g., for a vinyl peak at 908 cm⁻¹, a baseline can be drawn between 926 and 898 cm⁻¹).[4]

    • Calculate the ratio of the vinyl peak area to the reference peak area.

    • The degree of conversion (%) can be calculated as: [1 - (Ratio_t / Ratio_t0)] * 100, where Ratio_t is the ratio at a given time and Ratio_t0 is the ratio of the unreacted monomer at time zero.

FTIR_Workflow start Start setup Instrument Stabilization & Background Scan start->setup sample Apply Sample to ATR Crystal setup->sample acquire Acquire Spectrum (16-64 scans, 4 cm-1 res.) sample->acquire process Data Processing acquire->process analysis Integrate Vinyl & Ref. Peaks Calculate Area Ratio process->analysis Baseline Correction quantify Calculate Degree of Conversion (%) analysis->quantify end_node End quantify->end_node

FTIR-ATR experimental workflow for vinyl group quantification.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations. It is highly complementary to FTIR spectroscopy.

Principle of Quantification This method relies on the inelastic scattering of monochromatic light (from a laser) by molecular bonds. The vinyl C=C bond produces a strong and distinct Raman scattering peak around 1640 cm⁻¹.[3] Quantification is performed by monitoring the intensity of this peak relative to a stable internal standard peak within the sample matrix. The intensity of the scattered light is directly proportional to the concentration of the scattering species.

Advantages:

  • Aqueous Systems: Water is a very weak Raman scatterer, making this technique ideal for analyzing samples in aqueous solution.[5][6]

  • Minimal Sample Prep: Samples can often be analyzed directly through transparent containers like glass vials or plastic bags, minimizing sample handling.[6]

  • High Specificity: Raman bands are typically sharp and well-resolved, offering high specificity for different functional groups. Non-polar bonds like C=C provide a particularly strong signal.

Limitations:

  • Fluorescence Interference: A significant challenge is fluorescence from the sample or impurities, which can overwhelm the weaker Raman signal.[5] This can sometimes be mitigated by using a longer wavelength laser (e.g., 785 nm or 1064 nm).

  • Signal Intensity: Raman scattering is an inherently inefficient phenomenon, which can result in weaker signals and lower sensitivity compared to FTIR for some samples.

  • Cost and Complexity: Instrumentation can be more expensive and complex than standard FTIR spectrometers.

Experimental Protocol: Raman Spectroscopy
  • Instrument Setup: Power on the spectrometer and laser, allowing for a stabilization period as recommended by the manufacturer.

  • Sample Placement: Place the sample (e.g., in a glass vial or on a microscope slide) at the focal point of the laser.

  • Parameter Optimization:

    • Select an appropriate laser wavelength to minimize fluorescence.

    • Adjust the laser power to achieve a good signal without damaging the sample.

    • Set the acquisition time and number of accumulations to obtain a spectrum with an adequate signal-to-noise ratio.

  • Spectrum Acquisition: Collect the Raman spectrum of the sample.

  • Data Analysis:

    • Perform cosmic ray removal and baseline correction on the raw spectrum.

    • Identify and integrate the area of the vinyl C=C peak (~1640 cm⁻¹) and a suitable internal reference peak.

    • Calculate the ratio of the vinyl peak area to the reference peak area.

    • Determine the concentration or degree of conversion by comparing this ratio to a calibration curve or the initial monomer ratio.

Raman_Workflow start Start setup Instrument & Laser Stabilization start->setup sample Place Sample at Laser Focal Point setup->sample acquire Acquire Raman Spectrum (Optimize Power & Time) sample->acquire process Data Processing acquire->process analysis Integrate Vinyl & Ref. Peaks Calculate Intensity Ratio process->analysis Cosmic Ray Removal Baseline Correction quantify Determine Concentration from Calibration analysis->quantify end_node End quantify->end_node

Raman spectroscopy experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed information about molecular structure and can be used for highly accurate and precise quantification (quantitative NMR or qNMR).

Principle of Quantification ¹H NMR is most commonly used for this purpose. The protons attached to the vinyl group carbons (-CH=CH₂) produce characteristic signals in a distinct region of the spectrum (typically 4.5–7.5 ppm).[3][7] The area under an NMR signal (the integral) is directly proportional to the number of protons giving rise to that signal. For absolute quantification, a certified internal standard of known concentration is added to the sample. The integral of the analyte's vinyl proton signals is compared to the integral of a known signal from the internal standard.[7][8]

Advantages:

  • High Accuracy and Precision: Considered a "gold standard" for quantification, providing rich structural detail alongside quantitative data.[3][9]

  • Absolute Quantification: Allows for the determination of absolute concentration without the need for a specific calibration curve for the analyte.[8]

  • Robustness: Less affected by the sample matrix compared to vibrational spectroscopy techniques.

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods or even vibrational spectroscopy.[10]

  • Cost and Infrastructure: NMR instruments are expensive to purchase and maintain, requiring specialized facilities.

  • Sample Preparation: Samples must be dissolved in expensive deuterated solvents, and the internal standard must be weighed accurately.[7]

  • Time: Analysis and data processing are typically more time-consuming than for FTIR or Raman.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[7]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer a precise volume (e.g., 0.5 mL) of the solution into an NMR tube.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked to the solvent's deuterium signal, and shimmed to optimize magnetic field homogeneity.

  • Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using parameters suitable for quantification. This includes ensuring a sufficiently long relaxation delay (D1 delay, typically 5 times the longest T₁ relaxation time) to allow for full magnetization recovery between pulses.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of the characteristic vinyl proton signals (e.g., 4.5-7.5 ppm) and a well-resolved signal from the internal standard.

    • Calculate the molar amount of the vinyl groups using the formula: n_vinyl = (I_vinyl / N_vinyl) * (N_std / I_std) * n_std where I is the integral area, N is the number of protons for that signal, and n is the molar amount.

NMR_Workflow start Start prepare Accurately Weigh Sample & Internal Standard start->prepare dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) prepare->dissolve setup Lock, Tune & Shim Spectrometer dissolve->setup acquire Acquire 1H Spectrum (Ensure long D1 delay) setup->acquire process Data Processing acquire->process analysis Integrate Vinyl & Standard Signals process->analysis Phase & Baseline Correction quantify Calculate Absolute Molar Amount analysis->quantify end_node End quantify->end_node

Quantitative ¹H NMR experimental workflow.

Comparative Data Summary

The table below summarizes the key performance characteristics of the three spectroscopic methods for quantifying unreacted vinyl groups.

FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Vibrational AbsorptionVibrational ScatteringNuclear Magnetic Resonance
Analyte Signal C=C stretch (~1635 cm⁻¹)=C-H wag (~910 cm⁻¹)[4]C=C stretch (~1640 cm⁻¹)[3]Vinyl Protons (~4.5-7.5 ppm)[3]
Quantification Relative (vs. internal standard peak)Relative (vs. internal standard peak)Absolute (vs. internal standard of known concentration)[8]
Sample State Solid, Liquid, FilmSolid, Liquid, Aqueous SolutionSolution (in deuterated solvent)
Analysis Time Fast (~1-5 min)Moderate (~1-15 min)Slow (~10-60 min)
Key Advantages Real-time monitoring[2], widely available, cost-effective.Excellent for aqueous systems[6], minimal sample prep, high specificity.High accuracy/precision, absolute quantification, provides structural data.[9]
Key Limitations Water interference[3], lower sensitivity, pathlength dependent.Fluorescence interference[5], weaker signal, higher cost than FTIR.Low sensitivity[10], high instrument cost, requires deuterated solvents.

Conclusion

The choice of the optimal spectroscopic method for quantifying unreacted vinyl groups depends heavily on the specific requirements of the application.

  • FTIR spectroscopy is an excellent choice for rapid, routine analysis and for real-time monitoring of polymerization kinetics, particularly for non-aqueous systems.[2]

  • Raman spectroscopy is the preferred method for samples in aqueous media and when analysis through transparent packaging is required, provided that sample fluorescence can be managed.[6]

  • NMR spectroscopy stands out as the definitive method for accurate and precise absolute quantification, offering unparalleled structural insight, making it ideal for method validation, reference measurements, and detailed characterization of complex mixtures.[9][10]

By understanding the distinct advantages and limitations of each technique, researchers, scientists, and drug development professionals can select the most appropriate tool to ensure the quality, safety, and efficacy of their materials.

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Divinylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal protocols for 1,3-Divinylbenzene (DVB), designed for researchers, scientists, and drug development professionals. Adherence to these step-by-step procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. DVB is a combustible liquid that can cause skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] It is also harmful or toxic to aquatic life with long-lasting effects.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[1]

  • Eye Protection: Use tightly fitting safety goggles and a face shield (8-inch minimum).[1] Eyewash stations should be readily accessible.[5]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[6] If clothing becomes contaminated, it should be removed immediately and washed before reuse.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If vapors or mists are generated, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[7]

Handling and Storage:

  • Keep containers tightly closed and store in a cool, dry, dark, and well-ventilated place.[1][6][8]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][6][9] No smoking should be permitted in handling areas.[1]

  • Use non-sparking tools and explosion-proof equipment.[6][7]

  • Ground and bond containers during transfer to prevent static discharge.[6][7]

  • Avoid contact with skin and eyes and inhalation of vapor or mist.[1]

Quantitative Safety Data

The following table summarizes key quantitative data for the safe handling and disposal of this compound.

ParameterValueSource
GHS Hazard Class Combustible liquid (Category 4)[1][2]
Flash Point > 76 °C[3]
Storage Temperature Below 32 °C (90 °F)[7]
Spill Isolation Distance Minimum 50 meters (150 feet)[5]
Inhibitor Concentration Maintain TBC inhibitor above 1000 ppm during storage[7]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be treated as hazardous waste. Do not discharge into drains or the environment.[1][6][9]

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Collect all contaminated materials, including gloves, absorbent paper, and pipette tips, in a separate, sealed, and clearly labeled container.[5]

Step 2: Container Labeling

  • Label all waste containers clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., combustible, irritant, health hazard, environmentally hazardous).

Step 3: Temporary Storage

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept away from incompatible materials, such as oxidizing agents and strong acids.[8]

Step 4: Final Disposal

  • Arrange for a licensed chemical waste disposal company to collect the waste.[6]

  • The primary disposal method is controlled incineration at a licensed chemical destruction plant.[6]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • Always follow all applicable local, state, and federal regulations for hazardous waste disposal.[6][8]

Accidental Spill Response Protocol

In the event of a spill, follow these procedures immediately:

Step 1: Evacuate and Secure the Area

  • Evacuate all non-essential personnel from the spill area.[1][8]

  • Remove all sources of ignition (e.g., open flames, hot surfaces, sparks).[5][6][8]

  • Ensure the area is well-ventilated.

Step 2: Contain the Spill

  • Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][9]

Step 3: Absorb and Collect

  • For small spills, cover and absorb the liquid with an inert, non-combustible material such as dry sand, earth, or vermiculite.[7][8]

  • Caution: Do not use reactive absorbents like untreated clays, which can cause an exothermic reaction.[7]

  • Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[6][7][8]

Step 4: Decontaminate the Area

  • Wash the contaminated surface with 60-70% ethanol followed by a thorough wash with soap and water.[5]

  • Place all contaminated cleaning materials into the solid hazardous waste container.

Step 5: Final Disposal

  • Dispose of the sealed container of spill cleanup material as hazardous waste, following the disposal protocol outlined in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DVB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_procedure Collection & Containment cluster_final Final Disposal start Identify this compound for Disposal ppe Wear Appropriate PPE: - Chemical Gloves - Safety Goggles & Face Shield - Protective Clothing start->ppe Always waste_type Waste Type? ppe->waste_type liquid_waste Liquid Waste (Unused DVB, Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Absorbents) waste_type->solid_waste Solid collect_liquid Collect in a dedicated, sealed, labeled container liquid_waste->collect_liquid collect_solid Collect in a separate, sealed, labeled container solid_waste->collect_solid storage Store in designated satellite accumulation area collect_liquid->storage collect_solid->storage disposal Arrange for pickup by licensed waste disposal service storage->disposal end_point Controlled Incineration disposal->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,3-Divinylbenzene, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2][3][4] The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton™, Barrier®, or equivalent)Prevents skin contact with this compound, which can cause irritation and potential allergic reactions.[5][6] While specific breakthrough data for this compound is not readily available, gloves made of materials resistant to aromatic hydrocarbons are recommended. Always inspect gloves for integrity before use.[3]
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch)Protects against splashes and vapors that can cause serious eye irritation.[3]
Skin and Body Protection Flame-retardant and chemical-resistant lab coat or coveralls, and closed-toe shoesProvides a barrier against accidental spills and splashes.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of harmful vapors.[7]

Occupational Exposure Limits

Monitoring the concentration of airborne this compound is crucial to ensure that exposure remains below established safety thresholds.

Regulatory BodyExposure LimitNotes
NIOSH (REL) TWA: 10 ppm (50 mg/m³)Recommended Exposure Limit over a time-weighted average.[2][7]
ACGIH (TLV) TWA: 10 ppmThreshold Limit Value based on the substance's similarity to styrene.[8]
OSHA (PEL) Not formally establishedA proposed PEL of 10 ppm was remanded and is not currently in force.[8]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Spill & Cleanup cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 prep4 Inspect all equipment for integrity prep3->prep4 handle1 Ground and bond all containers and receiving equipment prep4->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Dispense chemical carefully, avoiding splashes and aerosol generation handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 spill_detect Spill Detected disp1 Collect all waste (including contaminated PPE) in a designated, sealed container handle4->disp1 spill1 Evacuate non-essential personnel spill_detect->spill1 Yes spill2 Remove all ignition sources spill1->spill2 spill3 Absorb with inert material (e.g., vermiculite, dry sand) spill2->spill3 spill4 Collect in a sealed, labeled container for disposal spill3->spill4 spill4->disp1 disp2 Label container clearly as hazardous waste disp1->disp2 disp3 Store in a cool, well-ventilated area away from incompatible materials disp2->disp3 disp4 Arrange for disposal by a licensed hazardous waste contractor disp3->disp4

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Detailed Operational and Disposal Plan

1. Pre-Handling Preparations:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

  • Ventilation: Ensure that a properly functioning chemical fume hood is available and in use.[7]

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • Equipment Check: Inspect all glassware and equipment for cracks or defects. Ensure that all containers are properly labeled.

2. Handling and Use:

  • Grounding: To prevent static discharge, which can be an ignition source, ground and bond all containers and receiving equipment.[1]

  • Spark Prevention: Use non-sparking tools when handling this compound.[1][3]

  • Dispensing: Dispense the chemical slowly and carefully to avoid splashing and the generation of aerosols.

  • Storage During Use: Keep the container tightly closed when not in immediate use to minimize the release of vapors.[1][3]

3. Spill Response:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the immediate area.[9]

  • Ignition Source Removal: Immediately remove all sources of ignition from the vicinity of the spill.[2][9]

  • Containment and Absorption: Use an inert absorbent material, such as vermiculite or dry sand, to contain and absorb the spilled liquid.[9]

  • Collection: Carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[2]

4. Waste Disposal:

  • Waste Collection: All materials contaminated with this compound, including excess chemical, absorbent materials, and contaminated PPE, must be collected in a designated and properly sealed hazardous waste container.[1][10]

  • Labeling: The waste container must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.

  • Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials and sources of ignition, pending disposal.[1][5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable environmental disposal company, in accordance with all local, state, and federal regulations.[1][10] Contaminated packaging should also be disposed of in an approved manner.[1]

By strictly adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound and ensure a safe and compliant research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.